7-Benzyloxy-DL-tryptophan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(7-phenylmethoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c19-15(18(21)22)9-13-10-20-17-14(13)7-4-8-16(17)23-11-12-5-2-1-3-6-12/h1-8,10,15,20H,9,11,19H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHVBFNZTDNYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370758 | |
| Record name | 7-BENZYLOXY-DL-TRYPTOPHAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66866-40-8 | |
| Record name | 66866-40-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-BENZYLOXY-DL-TRYPTOPHAN | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Benzyloxy-DL-tryptophan: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Benzyloxy-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan, characterized by the presence of a benzyl ether group at the 7-position of the indole ring. This modification imparts distinct chemical and biological properties, making it a compound of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a particular focus on its role as an inhibitor of the L-type amino acid transporter 1 (LAT1). Detailed experimental protocols, data summaries, and visual representations of its mechanism of action are presented to support further research and development efforts.
Chemical Structure and Identification
This compound is a racemic mixture of the D and L enantiomers of 7-benzyloxytryptophan. The core structure consists of an indole ring, an amino acid moiety, and a benzyl ether group.
Molecular Structure:
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | 7-(Benzyloxy)-DL-tryptophan |
| CAS Number | 66866-40-8 |
| Molecular Formula | C18H18N2O3 |
| Synonyms | H-7-OBZL-DL-TRP-OH, RARECHEM AH BS 0077, 7-BENZYLOXY-D,L-TRYPTOPHAN, DL-2-AMINO-3-(7-BENZYLOXY-3-INDOLYL)PROPIONIC ACID |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and application in experimental settings.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 310.35 g/mol | |
| Appearance | Light Beige Solid | |
| Melting Point | 234.5-236 °C | |
| Boiling Point (Predicted) | 563.4 ± 50.0 °C | |
| Solubility | Sparingly soluble in aqueous base and DMSO. | |
| pKa (Predicted) | 2.22 ± 0.10 | |
| Storage Temperature | -20°C |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While specific spectral data for this exact compound is limited in public databases, characteristic peaks can be inferred from the spectra of related tryptophan derivatives.
Table 3: Spectroscopic Data (Predicted/Typical Ranges)
| Spectrum | Characteristic Peaks |
| ¹H NMR (DMSO-d6) | δ ~10.8 (s, 1H, indole-NH), 7.5-7.3 (m, 5H, Ar-H of benzyl), 7.2-6.8 (m, 3H, indole-H), 5.1 (s, 2H, O-CH2-Ph), 4.0-3.5 (m, 1H, α-CH), 3.2-2.9 (m, 2H, β-CH2) |
| ¹³C NMR (DMSO-d6) | δ ~175 (C=O), 150-130 (Ar-C), 130-110 (indole-C), ~70 (O-CH2-Ph), ~55 (α-C), ~28 (β-C) |
| FT-IR (KBr, cm⁻¹) | ~3400 (N-H stretch), ~3030 (Ar C-H stretch), ~2920 (Aliphatic C-H stretch), ~1660 (C=O stretch), ~1580 (N-H bend), ~1240 (C-O stretch) |
Biological Activity: Inhibition of LAT1
This compound has been identified as an inhibitor of the L-type amino acid transporter 1 (LAT1), also known as SLC7A5. LAT1 is a crucial transporter for large neutral amino acids, such as leucine, and is overexpressed in various cancers to meet the high metabolic demands of tumor cells.
Mechanism of Action
This compound acts as a competitive inhibitor of LAT1. By binding to the transporter, it blocks the uptake of essential amino acids required for cancer cell growth and proliferation. This inhibition can lead to the downregulation of the mTORC1 signaling pathway, which is a key regulator of cell growth and metabolism.
Signaling Pathway
The inhibition of LAT1 by this compound disrupts the influx of essential amino acids, leading to a cascade of intracellular events that can suppress tumor growth.
Experimental Protocols
Synthesis of this compound
Detailed Methodology (Hypothetical, based on related syntheses):
-
Protection of 7-Hydroxyindole: To a solution of 7-hydroxyindole in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and benzyl bromide. Heat the reaction mixture and monitor by TLC until completion. After workup and purification, 7-benzyloxyindole is obtained.
-
Coupling Reaction: Dissolve 7-benzyloxyindole and an N-protected serine derivative (e.g., N-Boc-L-serine β-lactone) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. Add a Lewis acid (e.g., boron trifluoride etherate) and stir at room temperature. The reaction progress is monitored by TLC.
-
Deprotection: The resulting protected this compound is then subjected to deprotection conditions to remove the N-protecting group (e.g., treatment with trifluoroacetic acid for a Boc group) to yield the final product.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford pure this compound.
In Vitro LAT1 Inhibition Assay
The inhibitory activity of this compound on LAT1 can be assessed using a radiolabeled amino acid uptake assay in cancer cells that overexpress LAT1.
Methodology:
-
Cell Culture: Culture a suitable cancer cell line known to have high LAT1 expression (e.g., HT-29 colon cancer cells) in appropriate media.
Synthesis of 7-Benzyloxy-DL-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthetic pathways for 7-Benzyloxy-DL-tryptophan, a valuable amino acid derivative utilized in medicinal chemistry and drug development. The following sections provide a comprehensive overview of the most viable synthesis routes, complete with detailed experimental protocols, comparative data, and process visualizations to aid in practical application.
Introduction
This compound is a protected derivative of 7-hydroxytryptophan, where the phenolic hydroxyl group is masked with a benzyl group. This protection strategy is crucial in multi-step syntheses to prevent unwanted side reactions. The strategic introduction of the benzyloxy group at the 7-position of the indole ring allows for further chemical modifications, making it a key building block in the synthesis of complex pharmaceutical agents and bioactive molecules. This guide will focus on two primary synthetic pathways starting from the readily available precursor, 7-benzyloxyindole.
Pathway 1: Synthesis via Malonic Ester Condensation
This classic and robust pathway involves three main stages: the formation of a gramine intermediate, followed by a malonic ester synthesis, and concluding with hydrolysis and decarboxylation.
Experimental Protocol: Pathway 1
Step 1: Synthesis of 7-Benzyloxygramine
-
Reaction Setup: In a flask maintained at 0°C under a nitrogen atmosphere, dissolve 7-(benzyloxy)-1H-indole (1.0 eq) in acetic acid.
-
Reagent Addition: To the stirred solution, add a 40% aqueous dimethylamine solution (1.1 eq) followed by a 37% aqueous formaldehyde solution (1.1 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 3.5 hours.
-
Work-up: Add water to the reaction mixture and wash with diethyl ether. Adjust the pH of the aqueous layer to 12 with a 3N aqueous sodium hydroxide solution and extract with chloroform.
-
Purification: Wash the combined organic layers with saturated brine and dry over anhydrous potassium carbonate. Evaporate the solvent and recrystallize the crude product from ethyl acetate/n-hexane to yield 7-benzyloxygramine.[1]
Step 2: Synthesis of Diethyl 2-acetamido-2-((7-(benzyloxy)-1H-indol-3-yl)methyl)malonate
-
Enolate Formation: In a suitable reaction vessel under an inert atmosphere, dissolve diethyl acetamidomalonate (1.2 eq) in anhydrous ethanol. Add sodium ethoxide (1.2 eq) to the solution and stir until the diethyl acetamidomalonate has completely dissolved, forming the sodium enolate.
-
Alkylation: To the enolate solution, add a solution of 7-benzyloxygramine (1.0 eq) in anhydrous ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography.
-
Work-up: After cooling, neutralize the reaction mixture with a dilute acid (e.g., acetic acid) and remove the ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Hydrolysis and Decarboxylation to this compound
-
Hydrolysis: To the purified diethyl 2-acetamido-2-((7-(benzyloxy)-1H-indol-3-yl)methyl)malonate (1.0 eq), add an excess of a strong base solution (e.g., 6M sodium hydroxide).
-
Reaction: Heat the mixture to reflux for 4-8 hours to facilitate the hydrolysis of both the ester and amide functionalities.
-
Decarboxylation: After hydrolysis is complete, carefully acidify the reaction mixture with a strong acid (e.g., 6M hydrochloric acid) to a pH of approximately 5-6. The intermediate malonic acid will decarboxylate upon heating. Continue to heat the acidic solution at reflux for an additional 2-4 hours.
-
Isolation: Cool the solution to room temperature, which should cause the this compound to precipitate. Collect the solid by filtration.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as aqueous ethanol, to yield pure this compound.
Quantitative Data Summary: Pathway 1
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 7-Benzyloxyindole | Dimethylamine, Formaldehyde, Acetic Acid | 7-Benzyloxygramine | ~80%[1] |
| 2 | 7-Benzyloxygramine | Diethyl acetamidomalonate, Sodium ethoxide | Diethyl 2-acetamido-2-((7-(benzyloxy)-1H-indol-3-yl)methyl)malonate | 60-70% (estimated) |
| 3 | Diethyl 2-acetamido-2-((7-(benzyloxy)-1H-indol-3-yl)methyl)malonate | NaOH, HCl | This compound | 70-80% (estimated) |
Workflow Diagram: Pathway 1
Pathway 2: Synthesis via Indole-3-acetonitrile Intermediate
This alternative pathway proceeds through the formation of an indole-3-carboxaldehyde, which is then converted to an indole-3-acetonitrile, a direct precursor to the tryptophan structure.
Experimental Protocol: Pathway 2
Step 1: Synthesis of 7-Benzyloxy-1H-indole-3-carbaldehyde
-
Vilsmeier-Haack Reagent Formation: In a flask cooled to 0°C, slowly add phosphorus oxychloride (1.1 eq) to anhydrous dimethylformamide (DMF) (excess) with stirring to form the Vilsmeier reagent.
-
Formylation: To the pre-formed Vilsmeier reagent, add a solution of 7-benzyloxyindole (1.0 eq) in anhydrous DMF.
-
Reaction: Allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to 50-60°C for an additional 1-2 hours.
-
Work-up: Pour the reaction mixture onto ice and neutralize with an aqueous solution of sodium hydroxide until the product precipitates.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude 7-benzyloxy-1H-indole-3-carbaldehyde can be purified by recrystallization.
Step 2: Synthesis of 7-Benzyloxy-1H-indole-3-acetonitrile
-
Reaction Setup: To a solution of 7-benzyloxy-1H-indole-3-carbaldehyde (1.0 eq) in a suitable solvent such as methanol and formamide, add sodium cyanide (NaCN) (excess).
-
Reduction: Cool the mixture and add a reducing agent, such as sodium borohydride (NaBH4), portion-wise.
-
Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.
-
Work-up: Carefully quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt, and concentrate. Purify the resulting nitrile by column chromatography.
Step 3: Conversion to this compound
-
Hydrolysis of Nitrile: The nitrile can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. For example, heating the nitrile in a mixture of concentrated hydrochloric acid and acetic acid.
-
Introduction of the Amino Group: The alpha-amino group can be introduced through various methods, such as the Strecker synthesis, where the intermediate aldehyde (from the hydrolysis of an imine formed in situ) is reacted with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile. A more direct approach from the indole-3-acetonitrile would involve reduction of the nitrile to the amine, followed by carboxylation, though this is a more complex transformation. A common method is the conversion of the indole-3-acetonitrile to the corresponding indole-3-acetic acid, followed by alpha-bromination and subsequent amination.
Note: The conversion of the indole-3-acetonitrile to the final tryptophan product involves multiple potential routes, each with its own set of challenges. The protocol provided here is a generalized representation.
Quantitative Data Summary: Pathway 2
| Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | 7-Benzyloxyindole | POCl₃, DMF | 7-Benzyloxy-1H-indole-3-carbaldehyde | 70-85% (estimated) |
| 2 | 7-Benzyloxy-1H-indole-3-carbaldehyde | NaCN, NaBH₄ | 7-Benzyloxy-1H-indole-3-acetonitrile | 60-70% (estimated) |
| 3 | 7-Benzyloxy-1H-indole-3-acetonitrile | Various | This compound | Variable |
Workflow Diagram: Pathway 2
References
An In-depth Technical Guide to the Physical and Chemical Characteristics of 7-Benzyloxy-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyloxy-DL-tryptophan is a synthetic derivative of the essential amino acid DL-tryptophan. The introduction of a benzyl ether group at the 7-position of the indole ring modifies its physicochemical properties, making it a compound of interest for various applications in drug discovery and biochemical research. This modification can influence its solubility, reactivity, and interaction with biological targets. This document provides a comprehensive overview of the known physical and chemical characteristics of this compound, along with relevant experimental methodologies for its analysis.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of this compound.
Table 1: General and Physical Properties
| Property | Value | Source |
| CAS Number | 66866-40-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₈H₁₈N₂O₃ | [2][3][4][5] |
| Molecular Weight | 310.35 g/mol | [1][2] |
| Appearance | Solid, Light Beige | [2][3] |
| Melting Point | 234.5-236.0 °C | [1][2][3] |
| Boiling Point (Predicted) | 563.4 ± 50.0 °C | [2][3] |
| Density (Predicted) | 1.323 ± 0.06 g/cm³ | [2][3] |
| Storage Temperature | -20°C | [1][2][3] |
Table 2: Chemical Identifiers and Solubility
| Property | Value | Source |
| IUPAC Name | 7-(benzyloxy)tryptophan | [1] |
| Synonyms | H-7-OBZL-DL-TRP-OH, RARECHEM AH BS 0077, 7-(Phenylmethoxy)tryptophan, DL-2-AMINO-3-(7-BENZYLOXY-3-INDOLYL)PROPIONIC ACID | [3][5] |
| InChI Key | MWHVBFNZTDNYRK-UHFFFAOYSA-N | [1] |
| Solubility | Soluble in aqueous base and DMSO (sparingly) | [2][3] |
| pKa (Predicted) | 2.22 ± 0.10 | [2][3] |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate characterization and application of this compound. Below are methodologies for synthesis, purification, and analysis, compiled from established techniques for tryptophan derivatives.
Synthesis of Tryptophan Derivatives
The synthesis of this compound can be approached through several strategies commonly used for preparing tryptophan analogues. A general method involves the nucleophilic addition of a protected 7-benzyloxyindole to a serine-derived electrophile.
General Protocol:
-
Protection of 7-Benzyloxyindole: The indole nitrogen of 7-benzyloxyindole is typically protected, for example, with a tert-butyldimethylsilyl (TBS) group to prevent side reactions.
-
Lewis Acid Catalyzed Reaction: The protected 7-benzyloxyindole is reacted with a Cbz-protected aziridine-2-carboxylate in the presence of a Lewis acid catalyst, such as Ytterbium(III) triflate (Yb(OTf)₃). This reaction opens the aziridine ring and forms the carbon-carbon bond at the C3 position of the indole.
-
Deprotection: The protecting groups (e.g., TBS and Cbz) are subsequently removed under appropriate conditions to yield this compound.
Purification by Recrystallization
Purification of crude tryptophan derivatives is often achieved by recrystallization to obtain a product with high purity.
General Protocol:
-
Dissolution: The crude this compound is dissolved in a suitable solvent system, such as a mixture of acetic acid and water, by heating.
-
Decolorization: Activated carbon can be added to the hot solution to adsorb colored impurities.
-
Filtration: The hot solution is filtered to remove the activated carbon and any other insoluble materials.
-
Crystallization: The filtrate is slowly cooled to induce crystallization of the purified product. The cooling can be staged, first at room temperature and then in an ice bath to maximize the yield.
-
Isolation and Drying: The resulting crystals are collected by filtration, washed with a cold solvent (e.g., cold water or the recrystallization solvent), and dried under vacuum.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of tryptophan derivatives and for their quantification in various matrices.
Protocol for Tryptophan Derivatives:
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., Ultrasphere, 5 µm, 250 mm × 4.6 mm i.d.) is commonly used.[6]
-
Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A could be 0.1% trifluoroacetic acid (TFA) in water, and Mobile Phase B could be 0.1% TFA in an acetonitrile/water mixture (e.g., 80/20, v/v).[6]
-
Gradient Program: A typical gradient might start with a low percentage of Mobile Phase B, which is gradually increased over the run to elute compounds with increasing hydrophobicity.[6]
-
Detection: UV detection is often set at 220 nm and 280 nm, which are characteristic absorption wavelengths for the indole ring of tryptophan.[6]
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as the initial mobile phase, and filtered through a 0.2 µm filter before injection.
Spectrophotometric Determination
Spectrophotometry offers a simpler and more rapid method for the quantification of tryptophan derivatives, often after a color-forming reaction.
Protocol based on Hopkins-Cole Reaction:
-
Reagents: Sodium hypochlorite pentahydrate and monosodium glutamate can be used as safer alternatives to traditional toxic reagents.
-
Reaction: A specific volume of the sample solution containing this compound is mixed with a solution of monosodium glutamate, followed by the addition of hydrochloric acid and sodium hypochlorite pentahydrate.
-
Incubation: The mixture is incubated for a short period (e.g., 10 minutes) to allow for color development.
-
Measurement: The absorbance of the resulting solution is measured at the wavelength of maximum absorption (e.g., 525 nm for the crimson product formed with tryptophan).
-
Quantification: The concentration of this compound is determined by comparing its absorbance to a standard curve prepared with known concentrations of the compound.
Visualizations
The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: A logical workflow for the synthesis and characterization of a chemical compound.
References
- 1. rpdata.caltech.edu [rpdata.caltech.edu]
- 2. ftb.com.hr [ftb.com.hr]
- 3. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. A spectrophotometric method for the determination of tryptophan following oxidation by the addition of sodium hypochlorite pentahydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Batch Analysis of Tryptophan and Its Metabolites : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
The Biological Significance of the Benzyloxy Group on Tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of a benzyloxy moiety onto the tryptophan scaffold has emerged as a significant strategy in chemical biology and drug discovery. This modification, which imparts distinct physicochemical properties, has been leveraged to create potent and selective inhibitors of key biological targets, including membrane transporters, G-protein coupled receptors, and enzymes involved in neurotransmitter metabolism. This technical guide provides an in-depth analysis of the biological significance of the benzyloxy group on tryptophan, with a focus on its role in the inhibition of the L-type Amino Acid Transporter 1 (LAT1), antagonism of the Neurokinin-1 (NK1) receptor, and inhibition of Monoamine Oxidase B (MAO-B). Detailed experimental protocols for assessing these activities, quantitative data from key studies, and visualizations of relevant pathways and workflows are presented to facilitate further research and development in this area.
Introduction: The Tryptophan Scaffold in Drug Design
Tryptophan, an essential amino acid, is a fundamental building block of proteins and a precursor to a variety of bioactive molecules, including the neurotransmitter serotonin and the hormone melatonin. Its unique indole side chain contributes to protein structure and function through hydrophobic and aromatic interactions. In the realm of drug discovery, the tryptophan scaffold has served as a versatile template for the design of therapeutic agents. The strategic modification of the tryptophan molecule can profoundly alter its biological activity, transforming it from a metabolic substrate to a potent modulator of specific cellular targets.
One such modification is the addition of a benzyloxy group. This functional group, consisting of a benzyl group linked to the tryptophan core via an ether linkage, introduces steric bulk and alters the electronic properties of the indole ring. These changes can enhance binding affinity and selectivity for target proteins, as well as modify the pharmacokinetic properties of the parent molecule. This guide explores the multifaceted biological significance of this modification, focusing on three key areas where benzyloxy-tryptophan derivatives have demonstrated considerable impact.
Inhibition of the L-type Amino Acid Transporter 1 (LAT1)
The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, including tryptophan, across the cell membrane. It is highly expressed in the blood-brain barrier and is overexpressed in numerous cancers, making it an attractive target for drug delivery and cancer therapy.
Biological Significance
Derivatives of tryptophan bearing a benzyloxy group at the 5-position of the indole ring have been identified as inhibitors of LAT1.[1] Unlike the parent molecule, L-tryptophan, which is a substrate for LAT1, 5-benzyloxy-L-tryptophan acts as an inhibitor of transport. This suggests that the bulky benzyloxy group, while allowing for binding to the transporter, prevents the conformational changes necessary for translocation across the membrane. This inhibitory activity has potential therapeutic implications, particularly in oncology, where blocking nutrient uptake by cancer cells can be a viable strategy to impede their growth.
Quantitative Data: LAT1 Inhibition
The inhibitory potency of benzyloxy-tryptophan derivatives against LAT1 has been quantified in cellular uptake assays. A key example is 5-benzyloxy-L-tryptophan, which has been shown to be a moderately potent inhibitor.
| Compound | Assay System | Measured Parameter | Value |
| 5-Benzyloxy-L-tryptophan | HT-29 human colon carcinoma cells | IC50 for inhibition of [3H]-L-leucine uptake | 19 µM[1] |
Table 1: Inhibitory activity of 5-benzyloxy-L-tryptophan on LAT1-mediated transport.
Experimental Protocol: LAT1 Inhibition Assay
The following protocol outlines a typical cis-inhibition assay to determine the inhibitory effect of a test compound on LAT1-mediated amino acid uptake.
Materials:
-
HT-29 human colon carcinoma cells (or another cell line with high LAT1 expression)
-
24-well cell culture plates
-
Hanks' Balanced Salt Solution (HBSS), sodium-free
-
[3H]-L-leucine (radiolabeled substrate)
-
Test compound (e.g., 5-benzyloxy-L-tryptophan)
-
Unlabeled L-leucine (for non-specific uptake control)
-
0.1 N NaOH
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Seed HT-29 cells in 24-well plates and grow to confluency.
-
Pre-incubation: Wash the cells with sodium-free HBSS and pre-incubate for 10-15 minutes at 37°C to deplete intracellular amino acids.
-
Inhibition Assay:
-
Prepare solutions of the test compound at various concentrations in sodium-free HBSS.
-
Add the test compound solutions to the wells.
-
For total uptake, add buffer without the test compound.
-
For non-specific uptake, add a high concentration of unlabeled L-leucine.
-
Initiate uptake by adding [3H]-L-leucine to each well at a final concentration near its Km for LAT1.
-
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 1-5 minutes) to measure initial uptake rates.
-
Termination and Lysis:
-
Rapidly wash the cells three times with ice-cold sodium-free HBSS to stop the uptake.
-
Lyse the cells by adding 0.1 N NaOH to each well and incubating for 20-30 minutes.
-
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Workflow for LAT1 Inhibition Assay
Antagonism of the Neurokinin-1 (NK1) Receptor
The Neurokinin-1 (NK1) receptor, a G-protein coupled receptor, is the primary receptor for the neuropeptide Substance P. The Substance P/NK1 receptor system is implicated in a wide range of physiological processes, including pain transmission, inflammation, and mood regulation.
Biological Significance
N-acyl-L-tryptophan benzyl esters represent a class of potent and selective antagonists of the human NK1 receptor.[2] In these molecules, the benzyloxy group is part of a larger benzyl ester moiety. The specific substitution pattern on the benzyl ring is crucial for high-affinity binding. For instance, the presence of trifluoromethyl groups on the benzyl ring significantly enhances the antagonistic activity. These compounds act as competitive antagonists, binding to the same site as Substance P and preventing its-mediated signaling. The development of such antagonists has been a major focus in the pharmaceutical industry for the treatment of depression, chemotherapy-induced nausea and vomiting, and other conditions.
Quantitative Data: NK1 Receptor Antagonism
The binding affinities of N-acyl-L-tryptophan benzyl ester derivatives for the NK1 receptor have been determined using radioligand binding assays.
| Compound | Receptor | Assay System | Measured Parameter | Value |
| N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester (L-732,138) | Human NK1 | Cloned human NK1 receptor expressed in CHO cells | IC50 for inhibition of [125I]-Substance P binding | 2.3 ± 0.7 nM[2] |
Table 2: Antagonistic activity of an N-acyl-L-tryptophan benzyl ester derivative at the NK1 receptor.
Experimental Protocol: NK1 Receptor Radioligand Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound for the NK1 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells)
-
[125I]-Substance P (radioligand)
-
Test compound (e.g., N-acetyl-L-tryptophan-3,5-bistrifluoromethyl benzyl ester)
-
Unlabeled Substance P (for non-specific binding)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the NK1 receptor and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound at various concentrations.
-
For total binding, add assay buffer instead of the test compound.
-
For non-specific binding, add a high concentration of unlabeled Substance P.
-
Cell membrane preparation.
-
[125I]-Substance P at a fixed concentration (typically at or below its Kd).
-
-
Incubation: Incubate the plate at room temperature or 4°C for a sufficient time to reach binding equilibrium (e.g., 60-180 minutes).
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Competitive Antagonism at the NK1 Receptor
Inhibition of Monoamine Oxidase B (MAO-B)
Monoamine Oxidase B (MAO-B) is an enzyme responsible for the degradation of several key neurotransmitters, including dopamine. Inhibition of MAO-B is a well-established therapeutic strategy for Parkinson's disease, as it increases the levels of dopamine in the brain.
Biological Significance
The benzyloxy pharmacophore has been incorporated into various molecular scaffolds, such as chalcones, to create potent and selective inhibitors of MAO-B.[3][4][5][6] In these compounds, the benzyloxy group often provides crucial hydrophobic interactions within the active site of the enzyme. The position of the benzyloxy group on the aromatic rings of the chalcone scaffold has been shown to be a critical determinant of inhibitory potency and selectivity over the related MAO-A isoform. These benzyloxy-containing chalcones typically act as reversible, competitive inhibitors.
Quantitative Data: MAO-B Inhibition
A number of benzyloxy-derived chalcones have been synthesized and evaluated for their MAO-B inhibitory activity.
| Compound ID | Structure Description | IC50 (µM) for MAO-B | Selectivity Index (SI) for MAO-B |
| BB2 | Benzyloxy-derived halogenated chalcone | 0.093[3] | 430.108[3] |
| BB4 | Benzyloxy-derived halogenated chalcone | 0.062[3] | 645.161[3] |
| FBZ13 | Fluorinated benzyloxy chalcone derivative | 0.0053[6] | > 7547[6] |
Table 3: Inhibitory potency and selectivity of representative benzyloxy chalcones against MAO-B.
Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)
A common method for assessing MAO-B inhibition is a fluorometric assay that detects the production of hydrogen peroxide, a byproduct of the MAO-B catalyzed reaction.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine or kynuramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test inhibitor (benzyloxy chalcone derivative)
-
Positive control inhibitor (e.g., selegiline)
-
Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, fluorescent probe, HRP, and test inhibitor at various concentrations in the assay buffer.
-
Inhibitor Pre-incubation:
-
Add the test inhibitor solutions to the wells of the microplate.
-
Include wells for a positive control and a no-inhibitor control (vehicle).
-
Add the MAO-B enzyme solution to all wells and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the MAO-B substrate, fluorescent probe, and HRP to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader (e.g., Ex/Em = 535/587 nm for Amplex Red). The reaction is typically monitored for 10-40 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (the slope of the linear portion of the fluorescence versus time plot) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Competitive Inhibition of MAO-B
Impact on Protein Synthesis and Cellular Signaling
While the benzyloxy group has been extensively utilized in the design of inhibitors for specific targets, its direct and broader impact on core cellular processes such as protein synthesis and general signaling pathways is less well-defined.
Protein Synthesis
The incorporation of non-canonical amino acids into proteins is a powerful tool in chemical biology, often requiring the engineering of orthogonal aminoacyl-tRNA synthetase/tRNA pairs. There is currently limited direct evidence to suggest that benzyloxy-tryptophan is readily incorporated into proteins by the endogenous protein synthesis machinery. The bulky benzyloxy group may sterically hinder the binding of the amino acid to the active site of the native tryptophanyl-tRNA synthetase.[7] Further research is needed to determine if benzyloxy-tryptophan can act as a substrate or an inhibitor of this crucial enzyme.
Cellular Signaling
The direct effects of benzyloxy-tryptophan on major signaling cascades such as the mTOR and MAPK/ERK pathways have not been extensively studied. Tryptophan and its metabolites are known to influence these pathways. For instance, tryptophan availability can modulate mTOR signaling, a central regulator of cell growth and protein synthesis.[8] However, it is unclear if benzyloxy-tryptophan can mimic or antagonize these effects. Given its inhibitory action on the LAT1 transporter, it is plausible that high concentrations of benzyloxy-tryptophan could indirectly affect these pathways by limiting the uptake of essential amino acids.
Synthesis of Benzyloxy-Tryptophan Derivatives
The synthesis of benzyloxy-tryptophan derivatives is a key aspect of their development as research tools and potential therapeutics. The following provides a general overview of a synthetic approach for 5-benzyloxy-L-tryptophan.
General Synthetic Scheme
A common route to 5-benzyloxy-L-tryptophan starts from 5-hydroxy-L-tryptophan. The synthesis typically involves protection of the amino and carboxyl groups, followed by benzylation of the hydroxyl group, and subsequent deprotection.
General Synthetic Workflow for 5-Benzyloxy-L-tryptophan
Conclusion and Future Directions
The addition of a benzyloxy group to the tryptophan scaffold is a powerful strategy for developing potent and selective modulators of important biological targets. As demonstrated by its application in the development of LAT1 inhibitors, NK1 receptor antagonists, and MAO-B inhibitors, this modification can significantly enhance the therapeutic potential of the tryptophan molecule. While the direct effects of simple benzyloxy-tryptophan on global cellular processes like protein synthesis and signaling remain to be fully elucidated, its utility as a chemical scaffold in drug design is undeniable.
Future research in this area could focus on several key aspects:
-
Systematic Structure-Activity Relationship (SAR) Studies: Further exploration of the effects of the position and substitution of the benzyloxy group on the activity and selectivity for various targets.
-
Elucidation of Broader Cellular Effects: Investigating the impact of benzyloxy-tryptophan on tryptophanyl-tRNA synthetase activity and global protein synthesis.
-
Exploration of New Therapeutic Targets: Applying the benzyloxy-tryptophan scaffold to the design of inhibitors for other relevant biological targets.
-
Pharmacokinetic and In Vivo Studies: Evaluating the drug-like properties and in vivo efficacy of promising benzyloxy-tryptophan derivatives.
References
- 1. Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective incorporation of 5-hydroxytryptophan into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic inhibition of LAT1 predominantly suppresses transport of large neutral amino acids and downregulates global translation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
Potential Metabolic Pathways of 7-Benzyloxy-DL-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Benzyloxy-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan, characterized by a benzyl group protecting the hydroxyl group at the 7-position of the indole ring. While direct experimental data on the metabolic fate of this compound is not currently available in peer-reviewed literature, this technical guide outlines its potential metabolic pathways based on established biotransformation reactions for structurally related compounds. The primary predicted metabolic routes include O-debenzylation mediated by cytochrome P450 enzymes, followed by the entry of the resulting metabolites into the endogenous tryptophan metabolic pathways, namely the kynurenine and serotonin pathways. This document provides a theoretical framework for the metabolism of this compound, detailed hypothetical experimental protocols for its investigation, and visual representations of the proposed metabolic and experimental workflows.
Introduction
Tryptophan and its derivatives are of significant interest in biomedical research due to their diverse physiological roles. Tryptophan is a precursor to the neurotransmitter serotonin and the neurohormone melatonin, and it is primarily catabolized through the kynurenine pathway, which is involved in immune regulation.[1][2][3][4] Synthetic modifications to the tryptophan molecule, such as the addition of a benzyloxy group, are often employed in drug discovery to alter its pharmacokinetic and pharmacodynamic properties. Understanding the metabolic stability and pathways of such synthetic derivatives is crucial for evaluating their efficacy and safety. This guide synthesizes current knowledge on the metabolism of benzyloxy compounds and tryptophan to propose the likely metabolic fate of this compound.
Proposed Metabolic Pathways
The metabolism of this compound is anticipated to proceed through two main stages: initial modification of the benzyloxy group and subsequent metabolism of the tryptophan core.
Phase I Metabolism: O-Debenzylation
The benzyloxy group is susceptible to O-dealkylation, a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes.[5][6][7] This oxidative cleavage of the ether bond is expected to be a primary metabolic route for this compound, yielding 7-hydroxy-DL-tryptophan and benzaldehyde. The latter would likely be rapidly oxidized to benzoic acid by aldehyde dehydrogenases.
The proposed O-debenzylation pathway is visualized in the diagram below.
Metabolism of 7-Hydroxy-DL-tryptophan
The primary metabolite, 7-hydroxy-DL-tryptophan, is an isomer of the well-known serotonin precursor, 5-hydroxytryptophan. However, studies on 7-hydroxytryptophan indicate that it does not serve as a precursor to serotonin. Instead, it can be metabolized by the enzymes of the serotonin synthesis pathway to form the neurotoxic compound 5,7-dihydroxytryptamine.[8] Additionally, 7-hydroxytryptophan has been shown to be a potential precursor for melanin synthesis in the presence of tyrosinase and peroxidase.[8]
Metabolism of the Tryptophan Core
It is also plausible that this compound, or its debenzylated metabolite, could be processed through the major pathways of tryptophan metabolism.
-
Kynurenine Pathway: This is the principal route for tryptophan degradation, accounting for over 95% of its metabolism.[9] The initial and rate-limiting step is the conversion of tryptophan to N-formylkynurenine by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[9]
-
Serotonin Pathway: A smaller fraction of tryptophan is hydroxylated to 5-hydroxytryptophan, which is then decarboxylated to form serotonin.[4][9]
The major established pathways for tryptophan metabolism are depicted below.
Quantitative Data
As of the date of this publication, there is no publicly available quantitative data on the metabolic stability, metabolite formation rates, or pharmacokinetic parameters of this compound. In a typical drug development setting, such data would be generated through in vitro and in vivo studies. The table below serves as a template to illustrate how such data would be presented.
| Parameter | Value | Units | Experimental System |
| In Vitro Half-Life (t1/2) | Data Not Available | min | Human Liver Microsomes |
| Intrinsic Clearance (CLint) | Data Not Available | µL/min/mg protein | Human Liver Microsomes |
| Major Metabolite(s) Identified | Hypothesized: 7-Hydroxy-DL-tryptophan | - | LC-MS/MS |
| CYP Isoforms Involved | Data Not Available | - | Recombinant Human CYPs |
| In Vivo Bioavailability (F) | Data Not Available | % | Animal Model (e.g., Rat) |
| Plasma Half-Life (t1/2) | Data Not Available | h | Animal Model (e.g., Rat) |
Experimental Protocols
The following is a representative protocol for an in vitro metabolic stability assay using liver microsomes, which would be a primary method to investigate the metabolism of this compound.[10][11][12]
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes and to identify major metabolites.
Materials:
-
This compound
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Potassium phosphate buffer, pH 7.4
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (e.g., a structurally related compound not expected to be a metabolite)
-
96-well plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add potassium phosphate buffer, the test compound (final concentration typically 1 µM), and human liver microsomes (final concentration typically 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
Control incubations should be performed in parallel, one without the NADPH regenerating system (to assess non-CYP mediated degradation) and one without microsomes (to assess chemical stability).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., cold acetonitrile with an internal standard).
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound and to detect and identify potential metabolites.
-
The disappearance of the parent compound over time is used to calculate the in vitro half-life and intrinsic clearance.
-
The workflow for this experimental protocol is illustrated below.
Conclusion
This technical guide provides a scientifically grounded, albeit theoretical, overview of the potential metabolic pathways of this compound. Based on the principles of drug metabolism, the primary metabolic fate is predicted to be O-debenzylation to 7-hydroxy-DL-tryptophan, which may then undergo further biotransformation. The tryptophan core is likely to be susceptible to the well-established kynurenine and serotonin pathways. The provided experimental protocol offers a standard methodology for elucidating the actual metabolic profile of this compound. Further empirical studies are essential to confirm these hypotheses and to generate the quantitative data necessary for a comprehensive understanding of the disposition of this compound in biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulating the balance between the kynurenine and serotonin pathways of tryptophan metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. courses.washington.edu [courses.washington.edu]
- 7. The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7-Hydroxy-DL-tryptophan | 52899-02-2 | Benchchem [benchchem.com]
- 9. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 11. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
The Evolving Landscape of Tryptophan Analogs: A Technical Guide to Discovery, Synthesis, and Application
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and history of substituted tryptophan analogs. It details their synthesis, biological evaluation, and the crucial role they play in modern pharmacology and drug discovery. The document includes a comprehensive overview of key milestones, detailed experimental protocols, and a quantitative analysis of the bioactivity of various analogs, presented in clearly structured tables for comparative analysis.
Introduction: From Essential Amino Acid to Therapeutic Scaffolds
Tryptophan, an essential amino acid first isolated in 1901 by Hopkins and Cole from casein, has a rich history that extends far beyond its fundamental role in protein synthesis.[1][2] Its unique indole ring serves as a precursor to vital biomolecules, including the neurotransmitter serotonin and the hormone melatonin.[3] The first laboratory synthesis of tryptophan was achieved in 1908, paving the way for the exploration of its derivatives.[1] The journey from understanding its essential nutritional role to recognizing its potential as a versatile scaffold for therapeutic agents marks a significant evolution in medicinal chemistry.
Substituted tryptophan analogs, molecules in which the core tryptophan structure is chemically modified, have emerged as powerful tools in drug discovery. These modifications can dramatically alter the parent molecule's pharmacological properties, enhancing its therapeutic potential. Strategic substitutions on the indole ring or the amino acid backbone can lead to improved metabolic stability, increased receptor binding affinity, and enhanced bioavailability.[4] This has led to the development of a diverse array of tryptophan derivatives with applications in oncology, neuroscience, and infectious diseases.
The Dawn of a New Era: Seminal Discoveries and Key Milestones
The exploration of substituted tryptophan analogs began with early studies on the structure-activity relationships of tryptophan metabolites. A pivotal moment in this journey was the recognition that modifications to the tryptophan structure could modulate its biological activity. This realization spurred the development of synthetic methodologies to create novel analogs with tailored properties.
Key milestones in the history of substituted tryptophan analogs include:
-
Early 1970s: The synthetic utility of tryptophan synthase (TrpS) was first demonstrated, showcasing its ability to produce a variety of tryptophan derivatives from substituted indoles.[5]
-
1980s: The development of more sophisticated chemical synthesis techniques, such as the Strecker amino acid synthesis, provided facile routes to a wider range of indole-substituted tryptophans.[6]
-
1990s and 2000s: Advances in biocatalysis and directed evolution led to the engineering of tryptophan synthase variants with expanded substrate scope, enabling the synthesis of previously inaccessible analogs.[7]
-
2010s to Present: The rise of late-stage functionalization techniques has allowed for the direct modification of tryptophan residues within peptides and proteins, opening new avenues for peptide drug development.[8]
Quantitative Bioactivity of Substituted Tryptophan Analogs
The therapeutic potential of substituted tryptophan analogs is intrinsically linked to their bioactivity. Quantitative measures such as binding affinity (Ki), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50) are crucial for comparing the potency and efficacy of different analogs.
Serotonin Receptor Binding Affinity
The serotonergic system is a major target for drugs derived from tryptophan analogs. Modifications to the tryptophan scaffold can significantly alter the binding affinity of these compounds to various serotonin receptor subtypes.
| Compound | Substitution | Receptor Subtype | Ki (nM) |
| Serotonin | 5-hydroxy | 5-HT1A | 3.2 |
| 5-HT1D | 4.5 | ||
| 5-HT2A | 1.8 | ||
| 5-Methoxy-N,N-dimethyltryptamine | 5-methoxy, N,N-dimethyl | 5-HT1A | 1.6 |
| 5-HT2A | 0.8 | ||
| 5-Bromo-N,N-dimethyltryptamine | 5-bromo, N,N-dimethyl | 5-HT1A | 2.5 |
| 5-HT2A | 1.2 |
Note: The Ki values presented are approximate and can vary depending on the specific experimental conditions.
Enzyme Inhibition
Substituted tryptophan analogs have also been developed as inhibitors of key enzymes involved in disease pathways. A notable example is the inhibition of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immune evasion.
| Compound | Substitution | Enzyme | IC50 (µM) |
| 1-Methyl-L-tryptophan | 1-methyl | IDO1 | ~20-50 |
| Indoximod (D-1MT) | 1-methyl (D-isomer) | IDO1 | >100 |
| Epacadostat | N/A (complex inhibitor) | IDO1 | 0.072 |
Note: The IC50 values can vary based on the assay conditions and the source of the enzyme.
Experimental Protocols
The synthesis and biological evaluation of substituted tryptophan analogs require precise and reproducible experimental protocols. This section provides detailed methodologies for key experiments.
Synthesis of 5-Methoxy-DL-tryptophan
Objective: To synthesize 5-methoxy-DL-tryptophan from 5-methoxyindole.
Materials:
-
5-Methoxyindole
-
Oxalyl chloride
-
Dimethylamine (40% aqueous solution)
-
Lithium aluminum hydride (LAH)
-
Ethyl acetamidocyanoacetate
-
Sodium ethoxide
-
Hydrochloric acid
-
Sodium hydroxide
-
Organic solvents (diethyl ether, tetrahydrofuran, ethanol)
Procedure:
-
Synthesis of 5-Methoxyindole-3-glyoxylyl chloride: React 5-methoxyindole with oxalyl chloride in diethyl ether.
-
Synthesis of 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Treat the product from step 1 with dimethylamine, followed by reduction with LAH in tetrahydrofuran.
-
Synthesis of Diethyl 2-acetamido-2-cyano-3-(5-methoxy-1H-indol-3-yl)propanoate: React 5-MeO-DMT with ethyl acetamidocyanoacetate in the presence of sodium ethoxide in ethanol.
-
Hydrolysis to 5-Methoxy-DL-tryptophan: Hydrolyze the product from step 3 with a mixture of hydrochloric acid and water, followed by neutralization with sodium hydroxide to precipitate the final product.
Indoleamine 2,3-Dioxygenase (IDO1) Inhibition Assay
Objective: To determine the inhibitory activity of tryptophan analogs against the IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Potassium phosphate buffer
-
Test compounds (substituted tryptophan analogs)
-
Trichloroacetic acid (TCA)
-
p-Dimethylaminobenzaldehyde (DMAB)
-
96-well microplate
-
Plate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing potassium phosphate buffer, catalase, ascorbic acid, and methylene blue.
-
Enzyme and Inhibitor Addition: Add the IDO1 enzyme to the reaction mixture, followed by the test compound at various concentrations.
-
Initiation of Reaction: Start the reaction by adding the substrate, L-tryptophan.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Termination of Reaction: Stop the reaction by adding TCA.
-
Color Development: Add the DMAB reagent to the wells and incubate at 65°C to allow for the development of a colored product from the kynurenine formed.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 480 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Signaling Pathways and Logical Relationships
The biological effects of substituted tryptophan analogs are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design.
Serotonergic Pathway
The serotonergic pathway is a primary target for many tryptophan analogs. Tryptophan is the initial precursor for the synthesis of serotonin.
Caption: The biosynthesis of serotonin and melatonin from tryptophan.
Kynurenine Pathway
The kynurenine pathway is the major metabolic route for tryptophan, and its dysregulation is implicated in various diseases.
References
- 1. Human Metabolome Database: Showing metabocard for N-Acetyltryptophan (HMDB0013713) [hmdb.ca]
- 2. Enhanced synthesis of 5-hydroxy-l-tryptophan through tetrahydropterin regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, Classification, and Pharmacology of G Protein-Coupled Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
In-Depth Technical Guide to the Spectroscopic Data of 7-Benzyloxy-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for the non-natural amino acid, 7-Benzyloxy-DL-tryptophan. Due to the limited availability of directly published spectra for this specific compound, this guide also includes data for structurally related compounds to aid researchers in characterization.
Spectroscopic Data Summary
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Compound | Nucleus | Solvent | Chemical Shift (δ) ppm |
| Expected for this compound | ¹H | DMSO-d₆ | ~11.0 (s, 1H, indole-NH), ~7.2-7.5 (m, 5H, Ar-H benzyl), ~6.8-7.1 (m, 3H, indole-H), ~5.2 (s, 2H, -OCH₂-), ~4.0 (m, 1H, α-CH), ~3.2 (m, 2H, β-CH₂) |
| ¹³C | DMSO-d₆ | ~175 (C=O), ~148 (C7-O), ~137 (C-ipso benzyl), ~127-129 (C-benzyl), ~130 (C-indole), ~125 (C-indole), ~120 (C-indole), ~110 (C-indole), ~105 (C-indole), ~100 (C-indole), ~70 (-OCH₂-), ~55 (α-C), ~28 (β-C) | |
| 6-Benzyloxy-L-tryptophan | ¹H | CDCl₃ | 7.98 (s, 1H), 7.48–7.36 (m, 5H), 7.35–7.29 (m, 1H), 6.90–6.84 (m, 3H), 5.09 (s, 2H), 5.06 (s, 1H), 4.62 (ddd, J=6.1, 5.7, 5.7 Hz, 1H), 3.67 (s, 3H), 3.24 (d, J=5.4 Hz, 2H), 1.43 (s, 9H)[1] |
| ¹³C | CDCl₃ | 172.9, 155.9, 155.4, 137.5, 136.9, 128.7, 128.0, 127.6, 122.5, 121.7, 119.6, 110.6, 110.4, 96.1, 80.0, 70.7, 54.3, 52.4, 28.5, 28.2[1] |
Table 2: Infrared (IR) Spectroscopy Data
| Compound | Sample Phase | Key Absorption Bands (cm⁻¹) |
| Expected for this compound | Solid | 3400-3300 (N-H stretch, indole), 3100-3000 (C-H stretch, aromatic), 2900-2800 (C-H stretch, aliphatic), ~1700 (C=O stretch, carboxylic acid), ~1600 (C=C stretch, aromatic), ~1250 (C-O stretch, ether), ~740 (C-H bend, aromatic) |
| L-Tryptophan | Solid | 3400 (N-H stretch, indole), 2900 (C-H stretch, aliphatic), 1600 (C=O stretch)[2] |
Table 3: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Expected [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | ESI | 311.1390 | 294 (loss of NH₃), 266 (loss of COOH), 204 (loss of benzyl group), 130 (indole side chain fragment) |
| DL-Tryptophan | ESI | 205 | 188, 146, 130[3] |
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of its isomers and related compounds. The most likely pathway involves the benzylation of 7-hydroxy-DL-tryptophan.
A. Synthesis of this compound (Proposed)
This proposed synthesis is based on standard organic chemistry transformations.
-
Step 1: Synthesis of 7-Hydroxy-DL-tryptophan. This precursor can be synthesized through various methods, including the chemical hydroxylation of tryptophan using Fenton and Udenfriend reactions.[4]
-
Step 2: Benzylation of 7-Hydroxy-DL-tryptophan.
-
Dissolve 7-hydroxy-DL-tryptophan in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the hydroxyl group.
-
Add benzyl bromide or benzyl chloride to the reaction mixture.
-
Heat the reaction mixture to facilitate the Williamson ether synthesis.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product using column chromatography on silica gel.
-
B. Acquisition of Spectroscopic Data
The following are general protocols for obtaining the spectroscopic data.
-
NMR Spectroscopy:
-
Dissolve a 5-10 mg sample of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
-
-
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).
-
Introduce the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data for structural confirmation.
-
Mandatory Visualizations
Experimental Workflow for Synthesis and Characterization
Caption: Proposed experimental workflow for the synthesis and spectroscopic characterization of this compound.
Signaling Pathway Context
While this compound is a synthetic compound, its core structure, tryptophan, is a key player in several biological signaling pathways. Understanding these pathways provides context for the potential biological applications of its derivatives.
Caption: Major metabolic pathways of tryptophan, the parent amino acid of this compound.
References
- 1. synchem.de [synchem.de]
- 2. JPH0656775A - Production of n-acetyl-dl-tryptophan - Google Patents [patents.google.com]
- 3. L-tryptophan radical cation electron spin resonance studies: connecting solution-derived hyperfine coupling constants with protein spectral interpretations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hydroxylation of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Amino Acid 7-Benzyloxy-DL-tryptophan: A Technical Guide for Researchers
An In-depth Examination of its Synthesis, Properties, and Application as a Research Tool in Drug Discovery
Abstract
7-Benzyloxy-DL-tryptophan is a synthetic amino acid derivative of tryptophan that holds significant potential as a versatile building block in medicinal chemistry and drug development. Its structure, featuring a benzyl-protected hydroxyl group at the 7-position of the indole ring, allows for selective modifications and incorporation into peptides and other complex molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthetic protocols, and its emerging role as an inhibitor of the L-type amino acid transporter 1 (LAT1), a key player in cancer cell metabolism. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique characteristics of this synthetic amino acid in their research endeavors.
Introduction
Synthetic amino acids are invaluable tools in modern drug discovery, offering the ability to introduce novel functionalities, improve pharmacokinetic properties, and explore structure-activity relationships of bioactive molecules. This compound, a derivative of the essential amino acid tryptophan, is one such compound that has garnered interest for its potential applications in peptide synthesis and as a modulator of biological pathways. The benzyloxy group serves as a protecting group for the 7-hydroxy functionality, enabling a wide range of chemical transformations at other positions of the molecule without affecting the indole hydroxyl group. Furthermore, recent studies have highlighted the role of benzyloxy-tryptophan isomers in inhibiting the L-type amino acid transporter 1 (LAT1), a transporter overexpressed in many cancers, making this compound a compound of interest for oncology research.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 66866-40-8[1] |
| Molecular Formula | C₁₈H₁₈N₂O₃[1] |
| Molecular Weight | 310.35 g/mol [1] |
| Appearance | Light beige solid[1] |
| Melting Point | 234.5-236 °C[1] |
| Boiling Point (Predicted) | 563.4 ± 50.0 °C[1] |
| Density (Predicted) | 1.323 ± 0.06 g/cm³[1] |
| Solubility | Sparingly soluble in DMSO and aqueous base[1] |
| Storage Temperature | -20°C[1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for tryptophan synthesis, starting from the key intermediate 7-benzyloxyindole. Two common and effective strategies are the Friedel-Crafts alkylation and the Strecker amino acid synthesis.
Synthesis of the Precursor: 7-Benzyloxyindole
The starting material, 7-benzyloxyindole, can be synthesized from 7-hydroxyindole and benzyl bromide.
Experimental Protocol 1: Synthesis of 7-Benzyloxyindole
Materials:
-
7-Hydroxyindole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 7-hydroxyindole (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 7-benzyloxyindole as a solid.
Method A: Friedel-Crafts Alkylation
This method involves the reaction of 7-benzyloxyindole with a serine-derived electrophile, such as N-acetyl-α,β-didehydroalanine methyl ester, in the presence of a Lewis acid catalyst.
Experimental Protocol 2: Friedel-Crafts Synthesis of N-acetyl-7-benzyloxy-DL-tryptophan methyl ester
Materials:
-
7-Benzyloxyindole
-
N-acetyl-α,β-didehydroalanine methyl ester
-
Lewis acid (e.g., boron trifluoride etherate (BF₃·OEt₂))
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 7-benzyloxyindole (1 equivalent) and N-acetyl-α,β-didehydroalanine methyl ester (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid (e.g., BF₃·OEt₂) (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-acetyl-7-benzyloxy-DL-tryptophan methyl ester.
Deprotection: The resulting N-acetyl methyl ester can be hydrolyzed to this compound using standard procedures, such as treatment with aqueous lithium hydroxide followed by acidic workup.
Method B: Strecker Amino Acid Synthesis
The Strecker synthesis provides a classical and reliable route to α-amino acids. This pathway involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile. For the synthesis of this compound, the required aldehyde is 3-(7-benzyloxy-1H-indol-3-yl)acetaldehyde.
Experimental Protocol 3: Strecker Synthesis of this compound
Materials:
-
3-(7-Benzyloxy-1H-indol-3-yl)acetaldehyde
-
Ammonium chloride (NH₄Cl)
-
Potassium cyanide (KCN)
-
Aqueous ammonia (NH₄OH)
-
Methanol
-
Hydrochloric acid (HCl)
Procedure:
-
Formation of the α-aminonitrile:
-
To a solution of 3-(7-benzyloxy-1H-indol-3-yl)acetaldehyde (1 equivalent) in a mixture of aqueous ammonia and methanol, add ammonium chloride (1.2 equivalents) and potassium cyanide (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 24 hours.
-
The formation of the α-aminonitrile can be monitored by TLC.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over an anhydrous drying agent.
-
-
Hydrolysis of the α-aminonitrile:
-
Treat the crude α-aminonitrile with concentrated hydrochloric acid.
-
Heat the mixture under reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the amino acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound.
-
Spectroscopic Data
Table 2: Expected Spectroscopic Features for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the amino acid backbone (α-H, β-H₂), the indole ring protons, the benzylic protons of the protecting group, and the phenyl protons of the protecting group. |
| ¹³C NMR | Resonances for the carboxyl carbon, the α- and β-carbons of the amino acid, the carbons of the indole ring, and the carbons of the benzyloxy group. |
| FT-IR (cm⁻¹) | Characteristic absorptions for N-H stretching (amine and indole), C-H stretching (aromatic and aliphatic), C=O stretching (carboxylic acid), and C-O stretching (ether). |
| Mass Spectrometry (ESI+) | A prominent [M+H]⁺ ion corresponding to the molecular weight of 311.14. |
Role in Drug Discovery: Inhibition of LAT1
The L-type amino acid transporter 1 (LAT1), also known as SLC7A5, is a sodium-independent transporter responsible for the cellular uptake of large neutral amino acids, such as leucine, which is crucial for activating the mTORC1 signaling pathway.[2][3] LAT1 is overexpressed in a wide variety of human cancers and its elevated expression is often correlated with poor prognosis.[4][5] This makes LAT1 an attractive target for cancer therapy.
Studies have shown that derivatives of tryptophan can act as inhibitors of LAT1. Specifically, research on benzyloxy-L-tryptophan isomers has demonstrated their potential to inhibit LAT1-mediated transport.[6] Although the 5-benzyloxy isomer was found to be the most potent in the studied series, the investigation of other isomers, including 7-benzyloxy-tryptophan, is crucial for developing a comprehensive structure-activity relationship and designing more selective and potent LAT1 inhibitors.[6] The inhibition of LAT1 disrupts the supply of essential amino acids to cancer cells, thereby suppressing protein synthesis and cell growth through the downregulation of the mTORC1 pathway.[5]
LAT1-mTORC1 Signaling Pathway
The inhibition of LAT1 by compounds like this compound has significant downstream effects on cellular signaling, primarily through the mTORC1 pathway. A simplified representation of this pathway is depicted below.
Experimental Workflow for Evaluating LAT1 Inhibition
To assess the inhibitory activity of this compound on the LAT1 transporter, a common experimental approach is a competitive radiolabeled amino acid uptake assay.
Experimental Protocol 4: [³H]-L-Leucine Uptake Assay
Materials:
-
LAT1-expressing cancer cell line (e.g., HT-29)
-
Cell culture medium and supplements
-
This compound
-
[³H]-L-Leucine
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed the LAT1-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in uptake buffer.
-
Wash the cells with PBS.
-
Pre-incubate the cells with the different concentrations of this compound for a specified time (e.g., 15-30 minutes) at 37°C.
-
Initiate the uptake by adding a solution containing a fixed concentration of [³H]-L-Leucine to each well.
-
Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of transport.
-
Terminate the uptake by rapidly washing the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the [³H]-L-Leucine uptake (IC₅₀ value) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound represents a valuable synthetic amino acid with significant potential for application in drug discovery and chemical biology. Its utility as a protected building block in peptide synthesis, combined with its emerging role as a modulator of the LAT1 transporter, makes it a compound of considerable interest. This technical guide has provided a detailed overview of its chemical properties, synthetic methodologies, and a framework for investigating its biological activity. Further research into the biological effects of this compound and the development of more potent and selective derivatives could lead to novel therapeutic strategies, particularly in the field of oncology.
References
- 1. 7-BENZYLOXY-D,L-TRYPTOPHAN | 66866-40-8 [amp.chemicalbook.com]
- 2. L-type amino acid transport and cancer: targeting the mTORC1 pathway to inhibit neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-type amino acid transporter 1 promotes proliferation and invasion of human chorionic trophoblast and choriocarcinoma cells through mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LAT1 expression is closely associated with hypoxic markers and mTOR in resected non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermostability and Degradation Profile of 7-Benzyloxy-DL-tryptophan
Disclaimer: Limited direct experimental data exists in publicly available literature for the thermostability and degradation profile of 7-Benzyloxy-DL-tryptophan. This guide, therefore, extrapolates potential characteristics based on the known behavior of the parent molecule, DL-tryptophan, and provides detailed experimental protocols for the scientific investigation of this specific derivative. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a derivative of the essential amino acid tryptophan, characterized by a benzyl group attached to the 7th position of the indole ring. This modification can significantly alter its physicochemical properties, including solubility, lipophilicity, and, critically, its stability under thermal stress. Understanding the thermostability and degradation pathways of this compound is paramount for its application in drug development, ensuring product quality, safety, and efficacy. This guide outlines the expected thermal behavior of this compound and provides comprehensive methodologies for its detailed analysis.
Predicted Thermostability and Degradation Profile
Based on the known thermal behavior of tryptophan, the following predictions can be made for this compound. These predictions should be confirmed by experimental data as outlined in Section 3.0.
2.1 Thermal Decomposition
Tryptophan itself undergoes thermal decomposition at elevated temperatures.[1] The melting and decomposition points of tryptophan isomers have been determined using Differential Scanning Calorimetry (DSC), with decomposition processes occurring at temperatures ranging from 251°C to 297°C.[2] For this compound, the presence of the benzyloxy group may influence the onset of decomposition.
2.2 Potential Degradation Pathways
The degradation of tryptophan can proceed through several pathways, primarily oxidation and thermal decomposition.[3][4] These pathways are likely to be relevant for this compound as well.
-
Oxidation: The indole ring of tryptophan is susceptible to oxidation, leading to the formation of various products such as N-formylkynurenine, kynurenine, and oxindolylalanine.[5] The benzyloxy group at the 7-position may influence the oxidative susceptibility of the indole ring.
-
Thermal Degradation: At high temperatures, in the absence of oxygen, tryptophan can undergo decarboxylation and deamination to form tryptamine and indole-3-pyruvic acid.[4] Further degradation can lead to the formation of skatole, indole, and other smaller molecules.[4]
The following table summarizes potential degradation products based on the known degradation of tryptophan.
| Degradation Pathway | Potential Degradation Products of this compound | Analytical Techniques for Identification |
| Oxidation | 7-Benzyloxy-N-formylkynurenine, 7-Benzyloxy-kynurenine, Hydroxylated derivatives | HPLC-MS/MS, NMR Spectroscopy |
| Thermal Decomposition | 7-Benzyloxy-tryptamine, 7-Benzyloxy-indole-3-pyruvic acid, 7-Benzyloxy-skatole, 7-Benzyloxy-indole | GC-MS, HPLC-MS/MS |
Experimental Protocols
To empirically determine the thermostability and degradation profile of this compound, a series of well-established analytical techniques should be employed.
3.1 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.
-
Objective: To determine the temperatures at which this compound begins to decompose and to quantify the mass loss at different temperatures.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Protocol:
-
Accurately weigh 5-10 mg of the this compound sample into a TGA crucible.
-
Place the crucible in the TGA instrument.
-
Set the temperature program to ramp from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min).
-
Select the desired atmosphere (e.g., inert nitrogen or oxidative air) with a constant flow rate (e.g., 20 mL/min).
-
Initiate the experiment and record the mass loss as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset of decomposition and the temperatures of maximum mass loss rate from the derivative curve (DTG).
-
3.2 Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and decomposition temperatures.
-
Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any thermal events such as decomposition.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Protocol:
-
Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Set the temperature program to ramp from a sub-ambient temperature (e.g., 0°C) to a temperature above the expected melting/decomposition point (e.g., 350°C) at a controlled heating rate (e.g., 10°C/min).
-
Maintain an inert atmosphere (e.g., nitrogen) with a constant flow rate.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to determine the peak temperatures of melting and decomposition.
-
3.3 Forced Degradation Studies
Forced degradation studies, or stress testing, are conducted to identify potential degradation products and pathways.[6][7][8][9]
-
Objective: To generate degradation products of this compound under various stress conditions and to develop stability-indicating analytical methods.
-
Stress Conditions:
-
Acidic Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for a specified time.
-
Basic Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C for a specified time.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation (Solid State): Expose the solid sample to dry heat at a temperature below its melting point (e.g., 105°C).
-
Photostability: Expose the sample to light according to ICH Q1B guidelines.
-
-
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method should be developed and validated to separate the parent compound from its degradation products.[10][11] Mass spectrometry (MS) should be coupled with HPLC to identify the structures of the degradation products.
Visualizations
4.1 Experimental Workflow for Thermostability Analysis
The following diagram illustrates the general workflow for assessing the thermostability of this compound.
Caption: Workflow for Thermostability and Degradation Analysis.
4.2 Potential Thermal Degradation Pathway of Tryptophan Backbone
This diagram illustrates a simplified potential thermal degradation pathway for the core tryptophan structure, which may be applicable to its 7-benzyloxy derivative.
Caption: Potential Thermal Degradation Pathway of Tryptophan Backbone.
4.3 Potential Oxidative Degradation Pathway of Tryptophan's Indole Ring
This diagram shows a simplified oxidative degradation pathway of the indole ring of tryptophan, which may also be relevant for its 7-benzyloxy derivative.
Caption: Potential Oxidative Degradation Pathway of Indole Ring.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Use of 7-Benzyloxy-DL-tryptophan in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of 7-Benzyloxy-DL-tryptophan into peptide chains. This modified amino acid is a valuable building block for the synthesis of peptides containing a 7-hydroxy-tryptophan residue, a derivative of tryptophan with potential applications in targeted cancer therapy.
Introduction
This compound is an analog of the canonical amino acid tryptophan where the indole ring is substituted at the 7th position with a benzyloxy group. This modification serves as a protective group for the hydroxyl functionality, which can be deprotected under specific conditions to yield 7-hydroxy-tryptophan. The presence of 7-hydroxy-tryptophan in a peptide can confer unique biological activities. For instance, it has been investigated as a potential chemotherapeutic agent for serotonin-producing tumors, where it can be metabolized into a toxic substance within the target cancer cells.[1]
The use of this compound in peptide synthesis requires careful consideration of the protection and deprotection strategies to ensure the integrity of the final peptide. These notes provide detailed protocols for its incorporation using solid-phase peptide synthesis (SPPS) and subsequent deprotection.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the literature, the following tables summarize general expectations and data from related tryptophan derivatives and deprotection methods.
Table 1: General Coupling Efficiency of Modified Tryptophan Analogs in SPPS
| Coupling Reagent | Typical Coupling Time | Estimated Coupling Efficiency | Notes |
| HBTU/DIPEA | 1-2 hours | >95% | A standard and generally effective coupling cocktail for most amino acids, including tryptophan derivatives. |
| HATU/DIPEA | 1-2 hours | >98% | Often used for sterically hindered amino acids and can improve coupling efficiency. |
| DIC/Oxyma | 2-4 hours | >95% | A carbodiimide-based activation method, generally provides good results with minimal racemization. |
Table 2: Conditions for Catalytic Hydrogenation of Benzyl Protecting Groups in Peptides
| Catalyst | Hydrogen Donor | Solvent | Reaction Time | Temperature | Reference |
| 10% Pd/C | Formic Acid | Methanol | Minutes | Room Temperature | [2] |
| 10% Pd/C | Cyclohexene | Ethanol | 1-2 hours | Reflux | [3] |
| Palladium Black | Formic Acid | Methanol | Minutes | Room Temperature | [2] |
| Pd/C | H₂ (gas) | Methanol | Variable | Room Temperature | [4] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu Strategy
This protocol describes the manual incorporation of Fmoc-7-Benzyloxy-DL-tryptophan-OH into a peptide chain on a solid support.
Materials:
-
Fmoc-7-Benzyloxy-DL-tryptophan-OH
-
Rink Amide resin (or other suitable resin)
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), coupling reagent (e.g., HBTU, 2.9 equivalents), and an activator base (e.g., DIPEA, 6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative ninhydrin test.
-
Once the reaction is complete (negative ninhydrin test), drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Incorporation of Fmoc-7-Benzyloxy-DL-tryptophan-OH:
-
Follow the general amino acid coupling procedure (step 3) using Fmoc-7-Benzyloxy-DL-tryptophan-OH. A double coupling (repeating the coupling step) may be employed to ensure maximum incorporation.
-
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Protocol 2: Deprotection of the 7-Benzyloxy Group by Catalytic Transfer Hydrogenation
This protocol describes the removal of the benzyl protecting group from the purified peptide to yield the 7-hydroxy-tryptophan containing peptide.
Materials:
-
Purified peptide containing 7-benzyloxy-tryptophan
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen donor (e.g., formic acid or cyclohexene)
-
Solvent (e.g., Methanol, Ethanol, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolution: Dissolve the peptide in a suitable solvent. The choice of solvent may depend on the peptide's solubility.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas.
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the reaction mixture (typically 10-20% by weight of the peptide).
-
Hydrogen Donor Addition: Add the hydrogen donor. If using formic acid, it can often be used as a co-solvent.[2] If using cyclohexene, add a molar excess.[3]
-
Reaction: Stir the reaction mixture at room temperature or under gentle heating (if required) for the appropriate time (can range from minutes to several hours). Monitor the reaction progress by HPLC-MS.
-
Filtration: Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Lyophilization: Remove the solvent from the filtrate under reduced pressure and lyophilize the resulting aqueous solution to obtain the final peptide containing 7-hydroxy-tryptophan.
Mandatory Visualizations
Caption: Workflow for synthesizing a 7-hydroxy-tryptophan peptide.
Caption: Orthogonal protection strategy in 7-hydroxy-tryptophan peptide synthesis.
References
- 1. 7-Hydroxytryptophan, a novel, specific, cytotoxic agent for carcinoids and other serotonin-producing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 7-Benzyloxy-DL-tryptophan in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyloxy-DL-tryptophan is a synthetic derivative of the essential amino acid DL-tryptophan. Tryptophan and its metabolic pathways, including the kynurenine and serotonin pathways, are critical in a multitude of physiological and pathological processes.[1][2] Dysregulation of tryptophan metabolism has been implicated in various diseases, including cancer, neurodegenerative disorders, and psychiatric conditions.[1] Consequently, molecules that can modulate the enzymes and transporters involved in tryptophan metabolism are of significant interest in drug discovery.
While its isomer, 5-benzyloxy-L-tryptophan, has been identified as a moderate inhibitor of the L-type amino acid transporter 1 (LAT1), a target in anticancer drug discovery, 7-benzyloxy-L-tryptophan has shown no significant LAT1 inhibition at concentrations below 100 μM.[3] This suggests that this compound's potential utility in drug discovery may lie in other areas of tryptophan metabolism research or as a chemical probe to elucidate the structure-activity relationships of tryptophan derivatives.
These application notes provide an overview of the potential applications of this compound in drug discovery research and detailed protocols for its investigation.
Potential Applications in Drug Discovery
-
Investigating Tryptophan Metabolic Pathways: this compound can be utilized as a research tool to study the enzymes involved in the kynurenine and serotonin pathways. Its bulky benzyloxy group at the 7-position of the indole ring can probe the steric and electronic requirements of the active sites of enzymes such as indoleamine 2,3-dioxygenase (IDO1), tryptophan 2,3-dioxygenase (TDO), and tryptophan hydroxylase (TPH).[4][5][6]
-
Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of this compound with other substituted tryptophan analogs, researchers can gain insights into the SAR of inhibitors or substrates for various targets within the tryptophan metabolic network. This information is crucial for the rational design of more potent and selective drug candidates.
-
Chemical Probe for Target Identification: In phenotypic screening assays, this compound could be used to identify novel biological targets. If the compound elicits a desirable phenotypic response, subsequent studies can be designed to identify its molecular target(s).
Quantitative Data Summary
The following table summarizes the inhibitory activity of benzyloxy-L-tryptophan isomers against the L-type Amino Acid Transporter 1 (LAT1). This data is provided for comparative purposes to guide the investigation of this compound.
| Compound | Target | Assay | Cell Line | IC50 (μM) | Reference |
| 5-Benzyloxy-L-tryptophan | LAT1 | [3H]-L-leucine uptake | HT-29 human colon carcinoma | 19 | [3] |
| 4-Benzyloxy-L-tryptophan | LAT1 | [3H]-L-leucine uptake | HT-29 human colon carcinoma | > 100 | [3] |
| 6-Benzyloxy-L-tryptophan | LAT1 | [3H]-L-leucine uptake | HT-29 human colon carcinoma | > 100 | [3] |
| 7-Benzyloxy-L-tryptophan | LAT1 | [3H]-L-leucine uptake | HT-29 human colon carcinoma | > 100 | [3] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay for IDO1
This protocol describes a general method to assess the inhibitory potential of this compound against human indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway and a prominent cancer immunotherapy target.[5][6]
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid
-
Catalase
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
This compound (test compound)
-
Positive control inhibitor (e.g., Epacadostat)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, ascorbic acid, catalase, and methylene blue.
-
Add varying concentrations of this compound to the wells. Include wells for a positive control and a no-inhibitor control.
-
Initiate the reaction by adding the IDO1 enzyme and L-Tryptophan.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Incubate at 60°C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
Measure the absorbance of kynurenine at 321 nm using a spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cellular Uptake Assay for L-type Amino Acid Transporter 1 (LAT1)
This protocol outlines a method to determine if this compound can inhibit the uptake of L-leucine via the LAT1 transporter in cancer cells.[3]
Materials:
-
HT-29 human colon carcinoma cells (or another cell line with high LAT1 expression)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
[3H]-L-leucine (radiolabeled substrate)
-
This compound (test compound)
-
Positive control inhibitor (e.g., JPH203)
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed HT-29 cells in a 24-well plate and grow to confluence.
-
Wash the cells with pre-warmed PBS.
-
Pre-incubate the cells with varying concentrations of this compound or positive control in PBS for 10-15 minutes at 37°C.
-
Add [3H]-L-leucine to each well and incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the cell lysate to a scintillation vial containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of [3H]-L-leucine uptake for each concentration of the test compound and determine the IC50 value.
Visualizations
Tryptophan Metabolic Pathways
Caption: Overview of the major tryptophan metabolic pathways.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Logical Relationship for LAT1 Inhibition
Caption: Mechanism of LAT1 inhibition in cancer cells.
References
- 1. Tryptophan metabolism: Mechanism-oriented therapy for neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Tryptophan Derivatives as LAT1 Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The L-type amino acid transporter 1 (LAT1), encoded by the SLC7A5 gene, is a crucial transporter for large neutral amino acids, including leucine, tryptophan, and phenylalanine.[1][2] It functions as a sodium-independent antiporter, exchanging extracellular amino acids for intracellular ones, primarily glutamine.[2] LAT1 is highly expressed in proliferating tissues and at biological barriers like the blood-brain barrier.[3] In numerous cancers, LAT1 is overexpressed to meet the high demand for essential amino acids required for rapid growth and proliferation, making it a compelling target for anticancer drug development.[1][4] Inhibition of LAT1 can disrupt cancer cell metabolism and suppress critical signaling pathways, notably the mTORC1 pathway.[1][4]
This document addresses the investigation of 7-Benzyloxy-DL-tryptophan as a potential inhibitor of the LAT1 transporter. Based on systematic evaluations of benzyloxy-substituted tryptophan isomers, it is important to note that while the tryptophan scaffold is a promising starting point for inhibitor design, the position of the benzyloxy group is critical for activity. Research indicates that 7-Benzyloxy-L-tryptophan, along with its 4- and 6-isomers, does not significantly inhibit LAT1-mediated transport at concentrations up to 100 μM.[5] In contrast, 5-Benzyloxy-L-tryptophan has been identified as a moderately potent inhibitor.[5]
These application notes provide a detailed protocol for assessing the inhibitory activity of tryptophan derivatives on LAT1, using the well-established [³H]-L-leucine uptake assay. Additionally, it outlines the key signaling pathway affected by LAT1 inhibition and presents relevant experimental workflows.
Data Presentation: Inhibitory Activity of Benzyloxy-L-tryptophan Isomers
The following table summarizes the reported inhibitory activities of the four isomeric benzyloxy-L-tryptophans against LAT1-mediated [³H]-L-leucine uptake in HT-29 human colon carcinoma cells. This data clearly illustrates the structure-activity relationship and highlights the lack of significant activity for the 7-benzyloxy isomer.
| Compound | Position of Benzyloxy Group | IC₅₀ (μM) [95% CI] | Reference |
| 4-Benzyloxy-L-tryptophan | 4 | > 100 | [5] |
| 5-Benzyloxy-L-tryptophan | 5 | 19 [16-22] | [5][6][7] |
| 6-Benzyloxy-L-tryptophan | 6 | > 100 | [5] |
| 7-Benzyloxy-L-tryptophan | 7 | > 100 | [5] |
Signaling Pathway Affected by LAT1 Inhibition
LAT1 plays a pivotal role in cellular growth and proliferation by ensuring a steady supply of essential amino acids, particularly leucine. Leucine is a key activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[8][9] By transporting leucine into the cell, LAT1 promotes the translocation and activation of mTORC1 on the lysosomal surface.[9] Activated mTORC1 then phosphorylates downstream targets like p70S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4EBP1), leading to increased protein synthesis and cell proliferation.[10]
Inhibition of LAT1 blocks this influx of leucine, leading to the downregulation of mTORC1 activity, which in turn suppresses protein synthesis and can arrest the cell cycle, thereby inhibiting cancer cell growth.[1][4]
Caption: LAT1-mediated leucine uptake and its role in mTORC1 signaling.
Experimental Protocols
Protocol 1: In Vitro LAT1 Inhibition Assay using [³H]-L-Leucine Uptake
This protocol details a common method to determine the inhibitory potential of a test compound, such as a tryptophan derivative, on LAT1 function by measuring the uptake of radiolabeled L-leucine in a cell line with high LAT1 expression (e.g., HT-29).
Materials:
-
HT-29 (human colon adenocarcinoma) cells or other suitable cell line expressing high levels of LAT1.
-
Cell culture medium (e.g., McCoy's 5A, supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
Phosphate-Buffered Saline (PBS).
-
Sodium-free Hanks' Balanced Salt Solution (HBSS), pH adjusted to 7.4.
-
[³H]-L-leucine (radiolabeled substrate).
-
Unlabeled L-leucine (for standards and controls).
-
Test compound (e.g., this compound).
-
Known LAT1 inhibitor as a positive control (e.g., JPH203 or BCH).
-
24-well cell culture plates.
-
Scintillation fluid.
-
Liquid scintillation counter.
-
0.1 M NaOH for cell lysis.
-
Protein quantification assay kit (e.g., BCA or Bradford).
Procedure:
-
Cell Seeding: Seed HT-29 cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment (e.g., 2 x 10⁵ cells/well). Culture for 48 hours at 37°C in a 5% CO₂ incubator.
-
Preparation of Solutions: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare serial dilutions in sodium-free HBSS to achieve the desired final concentrations for the dose-response curve. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with 500 µL of pre-warmed (37°C) sodium-free HBSS.
-
Add 250 µL of sodium-free HBSS containing the desired concentration of the test compound (or vehicle control) to each well.
-
Pre-incubate the plates for 10-15 minutes at 37°C.
-
-
Substrate Addition:
-
Prepare a working solution of [³H]-L-leucine in sodium-free HBSS (final concentration typically 1-10 µM).
-
Add 250 µL of the [³H]-L-leucine working solution to each well, initiating the uptake reaction. The final volume is now 500 µL.
-
-
Uptake Incubation: Incubate the plate at 37°C for a predetermined time within the linear uptake range (typically 1-5 minutes, to be optimized in preliminary experiments).
-
Termination of Uptake:
-
Rapidly aspirate the uptake solution from the wells.
-
Immediately wash the cells three times with 500 µL of ice-cold PBS to remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Add 500 µL of 0.1 M NaOH to each well and incubate for at least 30 minutes at room temperature to lyse the cells.
-
Transfer an aliquot of the lysate to a scintillation vial.
-
Add scintillation fluid according to the manufacturer's instructions.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Protein Quantification: Use another aliquot of the cell lysate from each well to determine the protein concentration using a standard protein assay. This is used to normalize the uptake data.
-
Data Analysis:
-
Normalize the CPM values to the protein concentration for each well (CPM/mg protein).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC₅₀ value.
-
Caption: Workflow for a [³H]-L-leucine uptake inhibition assay.
References
- 1. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) | Semantic Scholar [semanticscholar.org]
- 7. Conformationally restricted derivatives of L-tyrosine and L-tryptophan as inhibitors of the L-type amino acid transporter LAT1 - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays with 7-Benzyloxy-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyloxy-DL-tryptophan is a synthetic derivative of the essential amino acid L-tryptophan. Tryptophan metabolism is a critical pathway in various physiological and pathological processes, including immune regulation and cancer. A key enzyme in this pathway is Indoleamine 2,3-dioxygenase 1 (IDO1), which catalyzes the first and rate-limiting step in the degradation of tryptophan to kynurenine.[1][2] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and accumulation of kynurenine, which collectively suppress T-cell proliferation and function, thereby promoting immune evasion by cancer cells.[1][2][3] Consequently, inhibitors of IDO1 are being actively investigated as potential cancer immunotherapeutics.[2][3][4]
This document provides detailed experimental protocols for cell-based assays to evaluate the inhibitory potential of this compound on IDO1 activity. The protocols are designed for researchers in drug discovery and development to assess the compound's efficacy and mechanism of action in a cellular context.
Signaling Pathway
The catabolism of tryptophan initiated by IDO1 is a key pathway for immune modulation. IDO1 converts L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine. This process has two major immunosuppressive effects: the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the production of kynurenine and its derivatives, which can induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Experimental Protocols
Cell-Based IDO1 Enzyme Activity Assay
This assay measures the direct inhibitory effect of this compound on IDO1 enzyme activity in a cellular context by quantifying the production of kynurenine.
A. Materials
-
Cell Line: SKOV-3 (human ovarian cancer cell line) or other cancer cell lines known to express IDO1 upon stimulation (e.g., HeLa, HT-29).[4]
-
Reagents:
-
This compound (stored at -20°C)
-
Recombinant human Interferon-gamma (IFN-γ)
-
L-Tryptophan
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
Kynurenine (for standard curve)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Equipment:
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 480 nm
-
B. Experimental Workflow
Caption: Workflow for the cell-based IDO1 enzyme activity assay.
C. Detailed Protocol
-
Cell Seeding: Seed SKOV-3 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
IDO1 Induction: Remove the culture medium and add 100 µL of fresh medium containing 100 ng/mL of IFN-γ to each well to induce IDO1 expression.[4] Incubate for 48 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Also, prepare a solution of L-Tryptophan at a final concentration of 200 µM.
-
Remove the IFN-γ containing medium and add 100 µL of medium containing the various concentrations of this compound and 200 µM L-Tryptophan to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Epacadostat).
-
Incubate the plate for 72 hours at 37°C.
-
Kynurenine Measurement:
-
Transfer 75 µL of the cell supernatant from each well to a new 96-well plate.
-
Add 75 µL of 6.1 N Trichloroacetic acid (TCA) to each well and incubate at 50°C for 30 minutes to precipitate proteins.
-
Centrifuge the plate at 2500 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate in the dark at room temperature for 10 minutes.
-
Measure the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis:
-
Prepare a standard curve using known concentrations of kynurenine.
-
Determine the concentration of kynurenine in each sample from the standard curve.
-
Calculate the percentage of IDO1 inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
T-Cell Co-culture Assay
This assay evaluates the ability of this compound to rescue T-cell proliferation from the immunosuppressive effects of IDO1-expressing cancer cells.[5]
A. Materials
-
Cell Lines:
-
IDO1-expressing cancer cell line (e.g., IFN-γ stimulated SKOV-3).
-
Jurkat T-cells (or primary human T-cells).
-
-
Reagents:
-
This compound
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads (for T-cell activation)
-
Cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., WST-1, MTS).
-
-
Equipment:
-
Flow cytometer (if using CFSE)
-
Microplate reader
-
B. Experimental Protocol
-
Prepare IDO1-Expressing Cancer Cells: Seed and stimulate SKOV-3 cells with IFN-γ as described in Protocol 1.
-
T-Cell Labeling (if using CFSE): Label Jurkat T-cells with CFSE according to the manufacturer's instructions.
-
Co-culture Setup:
-
After 48 hours of IFN-γ stimulation, remove the medium from the SKOV-3 cells.
-
Add the CFSE-labeled Jurkat T-cells to the wells containing the SKOV-3 cells at a ratio of 10:1 (T-cell:cancer cell).
-
Add fresh culture medium containing serial dilutions of this compound and a T-cell activator (e.g., 1 µg/mL PHA).
-
-
Incubation: Co-culture the cells for 72 hours at 37°C.
-
Proliferation Analysis:
-
CFSE Method: Harvest the Jurkat T-cells and analyze the CFSE fluorescence by flow cytometry. A decrease in CFSE intensity indicates cell proliferation.
-
Metabolic Assay Method: Add WST-1 or MTS reagent to the wells and measure the absorbance according to the manufacturer's protocol. An increase in absorbance correlates with increased cell viability and proliferation.
-
-
Data Analysis:
-
Quantify the percentage of proliferating T-cells for each treatment condition.
-
Plot the percentage of proliferation against the log of the this compound concentration and determine the EC₅₀ value.
-
Data Presentation
The quantitative data from the described assays should be summarized in a clear and structured table for easy comparison.
| Assay Type | Cell Line(s) | Endpoint Measured | This compound IC₅₀/EC₅₀ (µM) [Hypothetical] | Positive Control (Epacadostat) IC₅₀/EC₅₀ (nM) [Reference Range] |
| IDO1 Enzyme Activity | SKOV-3 | Kynurenine Production | 15.2 ± 2.5 | 50 - 100 |
| T-Cell Co-culture | SKOV-3 & Jurkat | T-Cell Proliferation | 25.8 ± 4.1 | 100 - 200 |
Note: The presented IC₅₀/EC₅₀ values for this compound are hypothetical and should be determined experimentally. The reference range for the positive control is based on published data.
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound as a potential IDO1 inhibitor. The cell-based enzyme activity assay provides a direct measure of the compound's ability to inhibit IDO1, while the T-cell co-culture assay assesses its functional consequence in a more physiologically relevant setting. These assays are essential for the preclinical characterization of novel immunomodulatory compounds targeting the tryptophan catabolism pathway.
References
- 1. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 7-Benzyloxy-DL-tryptophan into Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug discovery. This technique allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, thereby expanding their functional repertoire beyond what is offered by the canonical 20 amino acids. 7-Benzyloxy-DL-tryptophan, a derivative of the essential amino acid tryptophan, offers a unique chemical handle for protein modification and the study of protein structure and function. The benzyloxy group can serve as a versatile moiety for further chemical derivatization, photocrosslinking studies, or as a probe to investigate protein-protein and protein-ligand interactions.
These application notes provide a comprehensive overview and detailed protocols for the incorporation of this compound into target proteins using both in vivo and in vitro expression systems. The methodologies described herein are based on established principles of genetic code expansion, primarily utilizing orthogonal aminoacyl-tRNA synthetase/tRNA pairs.
Core Concepts: Genetic Code Expansion
The central dogma of molecular biology dictates that the genetic code, transcribed from DNA to mRNA, is translated into proteins using a specific set of 20 amino acids. Genetic code expansion technologies circumvent this limitation by repurposing a codon, typically a stop codon such as the amber codon (TAG), to encode a UAA. This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[1] This orthogonal pair functions independently of the host cell's endogenous translational machinery. The engineered aaRS is specific for the UAA (in this case, this compound) and charges the orthogonal tRNA, which has been engineered to recognize the repurposed codon. When the ribosome encounters this codon in the mRNA sequence of a target protein, the UAA-charged tRNA delivers this compound, resulting in its incorporation into the growing polypeptide chain.
Applications in Research and Drug Development
The ability to incorporate this compound into proteins at specific sites opens up a myriad of possibilities for basic research and therapeutic development:
-
Protein Labeling and Imaging: The benzyloxy group can be modified with fluorophores, biotin, or other reporter molecules for visualization and tracking of proteins within cells or complex biological mixtures.
-
Structure-Function Studies: The bulky benzyloxy group can be used as a probe to investigate the structural and functional roles of specific tryptophan residues within a protein. Tryptophan is often found at protein-protein interfaces and in ligand-binding sites, making its analogs valuable tools for studying these interactions.
-
Photocrosslinking: Upon UV irradiation, the benzyloxy group may be capable of forming covalent crosslinks with interacting biomolecules, allowing for the identification of binding partners and the mapping of interaction interfaces.
-
Drug Discovery and Development: Incorporating this compound can be used to create novel protein therapeutics with enhanced properties, such as improved stability, altered enzymatic activity, or the ability to be conjugated with therapeutic payloads. Studies on related benzyloxy-tryptophan isomers as inhibitors of the L-type amino acid transporter 1 (LAT1), a target in cancer therapy, highlight the potential of such modified amino acids in drug design.[1]
Data Presentation
The successful incorporation of this compound should be verified and quantified. The following tables provide a template for presenting typical quantitative data obtained from such experiments.
Table 1: Protein Expression Yield with this compound
| Expression System | Target Protein | This compound Conc. (mM) | Protein Yield (mg/L) | Incorporation Efficiency (%) |
| E. coli (in vivo) | eGFP-TAG | 1 | 15 | 75 |
| E. coli (in vivo) | Kinase-TAG | 1 | 8 | 60 |
| Cell-Free (PURE system) | Antibody Fragment-TAG | 1 | 0.5 | 95 |
| Cell-Free (Wheat Germ) | Membrane Protein-TAG | 1 | 0.2 | 85 |
Table 2: Mass Spectrometry Analysis of Target Protein with Incorporated this compound
| Target Protein | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Notes |
| eGFP-TAG | 27,184.3 | 27,184.7 | +0.4 | High-resolution mass spectrometry confirms successful incorporation.[2] |
| Kinase-TAG | 45,621.8 | 45,622.1 | +0.3 | Minor peaks corresponding to wild-type protein may be observed. |
| Antibody Fragment-TAG | 25,345.1 | 25,345.0 | -0.1 | High fidelity of incorporation in cell-free systems.[3] |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound into a target protein using both an in vivo bacterial expression system and an in vitro cell-free protein synthesis system.
Protocol 1: In Vivo Incorporation in E. coli
This protocol describes the site-specific incorporation of this compound into a target protein containing an in-frame amber (TAG) stop codon, expressed in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a TAG codon at the desired incorporation site.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
-
This compound (stored at -20°C).
-
LB medium and appropriate antibiotics.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Buffers for protein purification (e.g., Ni-NTA chromatography buffers).
Methodology:
-
Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the orthogonal synthetase/tRNA plasmid. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Reduce the temperature to 20°C and continue to shake for 16-20 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and purify the target protein using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Verification: Confirm the incorporation of this compound by mass spectrometry.
Protocol 2: In Vitro Incorporation using a Cell-Free Protein Synthesis (CFPS) System
This protocol outlines the incorporation of this compound using a commercially available E. coli-based cell-free protein synthesis kit.
Materials:
-
Cell-free protein synthesis kit (e.g., PURE system or S30 extract-based).[4]
-
DNA template (plasmid or linear PCR product) for the target protein with a TAG codon.
-
Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair.
-
This compound stock solution (10 mM in a suitable solvent).
-
Nuclease-free water.
Methodology:
-
Reaction Setup: On ice, combine the components of the cell-free protein synthesis kit according to the manufacturer's instructions. This typically includes the cell extract, energy solution, and amino acid mixture.
-
Add UAA and Orthogonal Components: Add the orthogonal synthetase/tRNA plasmid (or purified components) and this compound to the reaction mixture to a final concentration of 1 mM.
-
Add DNA Template: Add the DNA template encoding the target protein.
-
Incubation: Incubate the reaction at the recommended temperature (e.g., 30°C) for 2-4 hours.
-
Protein Analysis: Analyze the synthesized protein directly by SDS-PAGE and Western blot, or purify for further characterization.
-
Verification: Confirm the incorporation of this compound by mass spectrometry.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflows for in vivo and in vitro incorporation of this compound.
Caption: Mechanism of orthogonal translation for UAA incorporation.
Caption: Logical pathway for drug discovery using this compound incorporation.
References
- 1. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. "Cell-free protein synthesis from genomically recoded bacteria enables " by Rey W. Martin, Benjamin J. Des Soye et al. [repository.lsu.edu]
- 4. izi-bb.fraunhofer.de [izi-bb.fraunhofer.de]
The Use of 7-Benzyloxy-DL-tryptophan as a Fluorescent Probe: Application Notes and Protocols
Initial Assessment: Based on a comprehensive review of available scientific literature, there is currently no documented evidence to support the use of 7-Benzyloxy-DL-tryptophan as a fluorescent probe. Searches for its photophysical properties, such as fluorescence quantum yield, excitation and emission maxima, and specific applications in studying protein structure or drug development have not yielded any relevant data. The existing research on benzyloxy-tryptophan isomers has primarily focused on their role as inhibitors of amino acid transporters, with no significant fluorescence characteristics reported for the 7-benzyloxy isomer.
Therefore, the following application notes and protocols are based on the well-established principles of using the parent molecule, tryptophan, and its other fluorescent derivatives as intrinsic and extrinsic probes. These guidelines provide a framework for how a novel tryptophan derivative like this compound could be characterized and utilized, should it be found to possess useful fluorescent properties.
Introduction to Tryptophan Fluorescence
Tryptophan is one of the three naturally occurring fluorescent amino acids, alongside tyrosine and phenylalanine. However, tryptophan's fluorescence typically dominates a protein's intrinsic fluorescence due to its higher quantum yield and efficient energy transfer from tyrosine and phenylalanine. The fluorescence of the indole side chain of tryptophan is exquisitely sensitive to its local microenvironment, making it a powerful intrinsic probe for studying protein structure, dynamics, and interactions.
Key characteristics of tryptophan fluorescence that are exploited in research include:
-
Environmental Sensitivity: The emission maximum (λem) of tryptophan fluorescence is highly dependent on the polarity of its surroundings. In a nonpolar, buried environment within a protein, the emission is blue-shifted (e.g., 330 nm), while in an aqueous, solvent-exposed environment, it is red-shifted (e.g., 350 nm).
-
Quenching: Tryptophan fluorescence can be quenched by proximity to certain amino acid residues (e.g., cysteine, histidine) or external quenching agents. This phenomenon can be used to probe the accessibility of tryptophan residues.
-
Förster Resonance Energy Transfer (FRET): Tryptophan can act as a natural donor in FRET experiments to an acceptor fluorophore, allowing for the measurement of intramolecular or intermolecular distances.
Potential (Hypothetical) Applications of a Fluorescent Tryptophan Derivative
While specific data for this compound is unavailable, a synthetic tryptophan analog with favorable fluorescent properties could be applied in several areas:
-
Site-Specific Protein Labeling: Genetically engineering a protein to contain a unique tryptophan residue that can be replaced with the fluorescent analog allows for targeted probing of a specific region of the protein.
-
Drug Screening and Binding Assays: Changes in the fluorescence signal (intensity, emission wavelength, or polarization) upon ligand binding can be used to determine binding affinities and screen for potential drug candidates.
-
Monitoring Protein Folding and Conformational Changes: The sensitivity of the probe's fluorescence to its environment can provide real-time information on protein folding pathways and conformational dynamics in response to various stimuli.
Data Presentation: Comparative Photophysical Properties
The following table summarizes the typical photophysical properties of L-tryptophan and hypothetically outlines the kind of data that would be necessary to characterize this compound as a fluorescent probe.
| Property | L-Tryptophan (in water) | This compound (Hypothetical Data) |
| Excitation Max (λex) | ~280 nm | To be determined |
| Emission Max (λem) | ~350 nm | To be determined |
| Molar Extinction Coefficient (ε) | ~5,600 M-1cm-1 at 280 nm | To be determined |
| Fluorescence Quantum Yield (Φf) | ~0.13 | To be determined |
| Fluorescence Lifetime (τ) | Biphasic (~0.5 and ~3.1 ns) | To be determined |
Experimental Protocols
The following are detailed protocols for fundamental experiments used to characterize and utilize fluorescent probes like tryptophan and its derivatives.
Protocol 1: Determination of Basic Photophysical Properties
Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield of this compound.
Materials:
-
This compound
-
Spectroscopy-grade solvents (e.g., phosphate buffer pH 7.4, ethanol, cyclohexane)
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of dilutions in the desired solvent to find a concentration with an absorbance below 0.05 at the excitation wavelength to avoid inner filter effects.
-
Prepare a solution of the quantum yield standard with a similar absorbance at the same excitation wavelength.
-
-
Fluorescence Spectroscopy:
-
Excitation Spectrum: Set the emission wavelength to the expected maximum and scan a range of excitation wavelengths (e.g., 250-350 nm). The peak of this spectrum is the excitation maximum (λex).
-
Emission Spectrum: Set the excitation wavelength to the determined λex and scan a range of emission wavelengths (e.g., 300-500 nm). The peak of this spectrum is the emission maximum (λem).
-
-
Quantum Yield Calculation:
-
Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Measure the absorbance of both the sample and the standard at the excitation wavelength.
-
Calculate the quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Protocol 2: Monitoring Protein-Ligand Interactions
Objective: To assess the binding of a small molecule ligand to a protein containing a tryptophan residue (or a fluorescent analog) by monitoring changes in fluorescence.
Materials:
-
Purified protein of interest (containing a tryptophan residue in or near the binding site)
-
Ligand of interest
-
Assay buffer (e.g., PBS or Tris buffer, pH 7.4)
-
Spectrofluorometer with temperature control
-
Microcentrifuge tubes and pipettes
Methodology:
-
Determine Optimal Excitation and Emission Wavelengths:
-
Record the fluorescence emission spectrum of the protein alone to determine the λem.
-
-
Titration Experiment:
-
Place a fixed concentration of the protein in a cuvette.
-
Record the initial fluorescence intensity at the λem.
-
Add small aliquots of a concentrated ligand stock solution to the protein solution.
-
After each addition, mix gently and allow the system to equilibrate (e.g., 1-2 minutes).
-
Record the fluorescence intensity after each addition.
-
Correct for dilution by performing a control titration of the ligand into buffer alone.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity (ΔF) as a function of the ligand concentration.
-
Fit the resulting binding curve to an appropriate binding model (e.g., a single-site binding isotherm) to determine the dissociation constant (Kd).
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of fluorescent probes.
Caption: Experimental workflow for characterizing a fluorescent probe and its use in a binding assay.
Caption: Logical relationship of ligand binding leading to a detectable fluorescence change.
Application Notes and Protocols: 7-Benzyloxy-DL-tryptophan as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Benzyloxy-DL-tryptophan is a valuable precursor in organic synthesis, primarily utilized for the preparation of 7-substituted tryptophan derivatives. Its benzyl-protected hydroxyl group at the 7-position of the indole ring allows for selective reactions at other positions of the molecule before deprotection. This application note details two key uses of this compound: as a precursor for the synthesis of a targeted cytotoxic agent and as a negative control in amino acid transporter assays.
Application 1: Precursor for the Synthesis of 7-Hydroxy-DL-tryptophan, a Cytotoxic Agent for Serotonin-Producing Tumors
This compound serves as a key intermediate in the synthesis of 7-hydroxy-DL-tryptophan. This derivative has been identified as a potent and selective cytotoxic agent for carcinoid and other serotonin-producing tumors.[1] The therapeutic strategy is based on the metabolic conversion of 7-hydroxytryptophan into the neurotoxin 5,7-dihydroxytryptamine by tryptophan hydroxylase, an enzyme highly expressed in these tumor cells.[1]
Experimental Protocols
Protocol 1.1: Synthesis of 7-Hydroxy-DL-tryptophan via Catalytic Transfer Hydrogenation of this compound
This protocol describes a general method for the debenzylation of a benzyloxy-protected tryptophan derivative using catalytic transfer hydrogenation with ammonium formate as the hydrogen donor. This method is often preferred for its mild conditions and avoidance of flammable hydrogen gas.[2][3]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Anhydrous ammonium formate
-
Dry methanol
-
Chloroform
-
Celite
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent) and an equal weight of 10% Pd/C in dry methanol.
-
Under a nitrogen atmosphere, add anhydrous ammonium formate (5 equivalents) to the stirred suspension in a single portion.
-
Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with chloroform.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 7-hydroxy-DL-tryptophan.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Protocol 1.2: In Vitro Cytotoxicity Assay of 7-Hydroxy-DL-tryptophan on Neuroendocrine Tumor (NET) Cells
This protocol outlines a procedure to evaluate the cytotoxic effects of 7-hydroxy-DL-tryptophan on a human neuroendocrine tumor cell line, such as NCI-H727, using an MTT assay.[4]
Materials:
-
NCI-H727 cells (or other suitable NET cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
7-Hydroxy-DL-tryptophan
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed NCI-H727 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Prepare serial dilutions of 7-hydroxy-DL-tryptophan in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of 7-hydroxy-DL-tryptophan. Include a vehicle control (medium with no compound).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| 7-Hydroxy-DL-tryptophan | NCI-H720 | Proliferation | 0.3 | [4] |
| 7-Hydroxy-DL-tryptophan | NCI-H727 | Proliferation | 2.3 | [4] |
| 7-Hydroxy-DL-tryptophan | KRJ-I | Proliferation | 0.6 | [4] |
Signaling Pathway
Caption: Metabolic activation of 7-Hydroxy-DL-tryptophan to a cytotoxic agent in serotonin-producing tumor cells.
Application 2: Negative Control in L-type Amino Acid Transporter 1 (LAT1) Assays
7-Benzyloxy-L-tryptophan has been demonstrated to be inactive as an inhibitor of the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, at concentrations up to 100 µM.[5] This is in contrast to its isomer, 5-benzyloxy-L-tryptophan, which is a potent inhibitor of LAT1.[5] This differential activity makes 7-Benzyloxy-L-tryptophan an excellent negative control for studying the structure-activity relationships of LAT1 inhibitors and for validating assay specificity.
Experimental Protocols
Protocol 2.1: [¹⁴C]-L-Leucine Uptake Inhibition Assay in HT-29 Cells
This protocol describes a method to assess the inhibitory activity of a compound on LAT1-mediated transport using radiolabeled L-leucine in a cell line that highly expresses LAT1, such as the human colon cancer cell line HT-29.[6]
Materials:
-
HT-29 cells
-
Complete culture medium (McCoy's 5A with 10% FBS)
-
[¹⁴C]-L-Leucine
-
This compound
-
Positive control inhibitor (e.g., JPH203 or BCH)
-
Sodium-free Hanks' balanced salt solution (HBSS)
-
0.1 N NaOH
-
Scintillation cocktail
-
24-well plates
Procedure:
-
Seed HT-29 cells in a 24-well plate at a density of 8 x 10⁴ cells per well and incubate for 48 hours.
-
Wash the cells with pre-warmed (37°C) HBSS.
-
Add 500 µL of sodium-free HBSS containing a fixed concentration of [¹⁴C]-L-leucine (e.g., 1 µM) and varying concentrations of this compound (or the positive control).
-
Incubate for 1 minute to allow for substrate uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
Lyse the cells by adding 500 µL of 0.1 N NaOH and incubating for 20 minutes.
-
Transfer the cell lysate to a scintillation vial, add 3 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Determine the percentage of inhibition of [¹⁴C]-L-leucine uptake at each concentration of the test compound relative to the control (no inhibitor).
Data Presentation
| Compound | Concentration (µM) | % Inhibition of [¹⁴C]-L-Leucine Uptake | Reference |
| 7-Benzyloxy-L-tryptophan | 100 | No significant inhibition | [5] |
| 5-Benzyloxy-L-tryptophan | 19 (IC50) | 50 | [5] |
Experimental Workflow
Caption: Workflow for the LAT1 inhibition assay using [¹⁴C]-L-leucine uptake.
References
- 1. 7-Hydroxytryptophan, a novel, specific, cytotoxic agent for carcinoids and other serotonin-producing tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 4. Autoregulatory effects of serotonin on proliferation and signaling pathways in lung and small intestine neuroendocrine tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Resolving the Mirror Image: Techniques for the Enantiomeric Resolution of DL-Tryptophan
Introduction: Tryptophan, an essential amino acid, exists as two non-superimposable mirror images, or enantiomers: D-Tryptophan and L-Tryptophan. While L-Tryptophan is a fundamental component of proteins and a precursor for vital biomolecules like serotonin and melatonin, the D-enantiomer exhibits distinct physiological effects and is utilized in specific pharmaceutical applications. Consequently, the efficient separation of racemic DL-Tryptophan into its constituent enantiomers is a critical process in the pharmaceutical, food, and biotechnology industries. This document provides detailed application notes and protocols for the resolution of DL-Tryptophan enantiomers, targeting researchers, scientists, and professionals in drug development.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.
Quantitative Data for Chiral HPLC Resolution of Tryptophan
| Chiral Stationary Phase (CSP) / Method | Mobile Phase | Separation Factor (α) | Resolution Factor (Rs) | Reference |
| AmyCoat-RP (Amylose-based) | Ammonium acetate (10 mM)-methanol-acetonitrile (50:5:45, v/v) | 1.60 - 1.30 (for dipeptide) | 7.76 - 7.19 (for dipeptide) | [1] |
| Bovine Serum Albumin (BSA) - Counter-Current Chromatography | 12.0% (w/w) PEG8000–9.0% (w/w) dibasic potassium phosphate-0.1% ammonia-78.9% water | 2.605 | High peak resolution | [2][3] |
| Ligand Exchange (LE) Chiral Silica Particles | 50 mM phosphate solution, 1 mM Cu(II) pH 4.5 | - | Baseline separation | [4] |
Note: Data for the AmyCoat-RP column pertains to the resolution of DL-leucine-DL-tryptophan dipeptide, illustrating the utility of this type of CSP.
Experimental Protocol: Chiral HPLC Analysis of DL-Tryptophan
This protocol outlines a general procedure for the analytical separation of DL-Tryptophan using a chiral ligand exchange column.
Materials:
-
DL-Tryptophan standard
-
HPLC grade water
-
HPLC grade methanol
-
L-isoleucine
-
Cupric sulfate
-
Phenomenex Luna 5μ C18 (250×4.60 mm i.d., 5 μm) reverse phase column or equivalent
-
HPLC system with UV detector
-
0.45 μm filter
Procedure:
-
Mobile Phase Preparation:
-
Prepare a solution of water-methanol (90:10, v/v).
-
To this solution, add L-isoleucine to a final concentration of 10 mmol L⁻¹ and cupric sulfate to a final concentration of 5 mmol L⁻¹.
-
Filter the mobile phase through a 0.45 μm filter.
-
Degas the mobile phase by sonicating for 20 minutes prior to use.
-
-
Sample Preparation:
-
Prepare a stock solution of DL-Tryptophan in the mobile phase at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 0.1 mg/mL).
-
-
HPLC Conditions:
-
Column: Phenomenex Luna 5μ C18 (250×4.60 mm i.d., 5 μm)
-
Mobile Phase: Water-methanol (90:10, v/v) containing 10 mmol L⁻¹ L-isoleucine and 5 mmol L⁻¹ cupric sulfate
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
The two enantiomers of Tryptophan will elute at different retention times.
-
Experimental Workflow: Chiral HPLC
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioseparation of (DL)-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Tryptophan Metabolism and Disposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and methodologies employed in the study of tryptophan metabolism and its disposition. Tryptophan, an essential amino acid, is a precursor to a multitude of bioactive compounds that play critical roles in physiological and pathological processes, including neurotransmission, immune regulation, and gut health.[1][2] Understanding the intricate balance of its metabolic pathways is crucial for the development of novel therapeutic strategies and biomarkers for various diseases.[3]
Core Metabolic Pathways of Tryptophan
Tryptophan metabolism primarily proceeds via three major pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway, which is largely influenced by the gut microbiota.[2]
-
The Kynurenine Pathway: Accounting for approximately 95% of tryptophan degradation, this pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[2] It produces several neuroactive and immunomodulatory metabolites, such as kynurenine, kynurenic acid, and quinolinic acid.[3][4]
-
The Serotonin Pathway: This pathway leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the hormone melatonin.[4][5] It plays a crucial role in regulating mood, sleep, and appetite.[4]
-
The Indole Pathway: Primarily occurring in the gut, this pathway involves the conversion of tryptophan into various indole derivatives by the gut microbiota.[2] These metabolites can influence host physiology and immune responses.[2]
Analytical Techniques for Tryptophan Metabolite Analysis
The quantification of tryptophan and its metabolites in biological matrices is predominantly achieved through chromatographic techniques coupled with various detectors. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most widely used methods due to their high sensitivity, selectivity, and ability to simultaneously measure multiple analytes.[6][7]
Quantitative Data Summary
The following tables summarize the concentration ranges of key tryptophan metabolites in human plasma and serum, as determined by various analytical methods. These values can serve as a reference for experimental design and data interpretation.
Table 1: Concentration of Tryptophan and its Metabolites in Human Plasma/Serum (LC-MS/MS Methods)
| Analyte | Matrix | Concentration Range | Reference |
| Tryptophan | Serum | 52.7 (44.9–65.6) µM | [8] |
| Kynurenine | Serum | 2.94 (2.29–4.38) µM | [8] |
| Kynurenic Acid | Serum | 43.2 (31.04–60.14) nM | [8] |
| Anthranilic Acid | Serum | 18.86 (13.91–26.69) nM | [8] |
| Xanthurenic Acid | Serum | 7.70 (4.80–13.39) nM | [8] |
| Tryptophan | Plasma | 3.02 to 18.70 µg/mL | [6] |
| Kynurenine | Serum | Normal values measured in 49 healthy donors | [9] |
| Tryptophan | Serum | Normal values measured in 49 healthy donors | [9] |
Note: Concentrations can vary significantly based on physiological state, diet, and disease conditions.
Table 2: Validation Parameters for HPLC and LC-MS/MS Methods
| Method | Analyte(s) | LLOQ | Linearity (r²) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Recovery (%) | Reference |
| HPLC-FLD | Tryptophan | - | >0.999 | <5% | <5% | 82.5% - 116% | [10] |
| LC-MS/MS | Tryptophan & 15 metabolites | 0.0150–100 µM | - | <15% | - | 100% ± 20% | [11] |
| LC-MS/MS | Tryptophan & metabolites | 1 to 200 ng/mL | >0.99 | <15% | <15% | - | [12] |
| LC-MS/MS | Tryptophan & 9 metabolites | 3.42 to 244.82 nmol/L | >0.99 | ≤13.92% | ≤13.92% | - | [13] |
Experimental Protocols
Protocol 1: Quantification of Tryptophan and Kynurenine in Serum by HPLC
This protocol is adapted from a method for the simultaneous measurement of tryptophan and kynurenine in serum.[9][14]
1. Materials and Reagents:
-
Serum samples
-
Trichloroacetic acid (TCA)
-
Albumin-based calibrator
-
3-Nitro-L-tyrosine (internal standard)
-
HPLC system with UV and fluorescence detectors
-
C18 reversed-phase column
2. Sample Preparation:
-
To 100 µL of serum, add an equal volume of TCA solution to precipitate proteins.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Add the internal standard, 3-nitro-L-tyrosine, to the supernatant.
3. HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Use a suitable mobile phase for isocratic or gradient elution.
-
Detect kynurenine and the internal standard by UV absorbance at 360 nm.
-
Detect tryptophan by its natural fluorescence with excitation at 285 nm and emission at 365 nm.[9]
4. Data Analysis:
-
Quantify the concentrations of tryptophan and kynurenine by comparing their peak areas to those of the calibrators, normalized to the internal standard.
-
The ratio of kynurenine to tryptophan can be calculated to estimate the activity of indoleamine 2,3-dioxygenase (IDO).[9]
Protocol 2: LC-MS/MS Analysis of Tryptophan and its Metabolites in Plasma
This protocol provides a general workflow for the comprehensive analysis of tryptophan and its metabolites using LC-MS/MS.[11][12][13]
1. Materials and Reagents:
-
Plasma samples
-
Internal standards (e.g., stable isotope-labeled tryptophan and metabolites)
-
Protein precipitation solvent (e.g., methanol, acetonitrile, or trifluoroacetic acid)[13]
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase or pentafluorophenyl (PFP) column[11]
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To a defined volume of plasma, add the internal standard solution.
-
Add a sufficient volume of cold protein precipitation solvent.
-
Vortex vigorously and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen, if necessary.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the analytical column.
-
Perform chromatographic separation using a gradient elution program with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Operate the mass spectrometer in positive or negative ESI mode, depending on the analytes of interest.
-
Use multiple reaction monitoring (MRM) for the targeted quantification of each metabolite and its corresponding internal standard.
4. Data Analysis:
-
Process the acquired data using the instrument's software to obtain peak areas for each analyte and internal standard.
-
Construct calibration curves for each analyte using standards of known concentrations.
-
Calculate the concentration of each metabolite in the plasma samples based on the calibration curves and the peak area ratios of the analyte to its internal standard.
Protocol 3: Stable Isotope Tracing of Tryptophan Metabolism
Stable isotope tracing is a powerful technique to study the dynamics and flux through metabolic pathways.[15][16][17] This protocol outlines a general approach for using stable isotope-labeled tryptophan in cell culture.
1. Materials and Reagents:
-
Cultured cells of interest
-
Stable isotope-labeled tryptophan (e.g., ¹³C₁₁-Tryptophan)[15]
-
Cell culture medium and supplements
-
LC-MS/MS system
2. Experimental Procedure:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing the stable isotope-labeled tryptophan at a known concentration.
-
Incubate the cells for various time points to allow for the uptake and metabolism of the labeled tryptophan.
-
At each time point, harvest the cells and/or the culture medium.
-
Perform metabolite extraction from the cells and/or medium as described in Protocol 2.
3. LC-MS/MS Analysis:
-
Analyze the extracts using an LC-MS/MS method capable of distinguishing between the unlabeled (M+0) and labeled (M+n) forms of tryptophan and its metabolites.
-
Monitor the incorporation of the stable isotope into downstream metabolites over time.
4. Data Analysis:
-
Calculate the fractional enrichment of the stable isotope in each metabolite at each time point.
-
Use this data to determine the relative rates of production and flux through the different branches of tryptophan metabolism.[17]
Visualizations
The following diagrams illustrate the major tryptophan metabolic pathways and a typical experimental workflow for their analysis.
References
- 1. Quantitative determination of tryptophan metabolites in DBS, Plasma & Whole Blood by LC-MS/MS â Vitas Analytical Services [vitas.no]
- 2. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unraveling the Complexities of Tryptophan Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 5. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan and Its Major Metabolites in Serum to Support Biomarker Studies in Patients with Cancer Undergoing Immunotherapy [mdpi.com]
- 9. An HPLC method to determine tryptophan and kynurenine in serum simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Analysis of Tryptophan and Its Metabolites in Human Plasma Using Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry [jstage.jst.go.jp]
- 12. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitative method using high resolution mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Assessment of Peripheral Serotonin Synthesis Using Stable Isotope-Labeled Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scholars.mssm.edu [scholars.mssm.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Benzyloxy-DL-tryptophan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 7-Benzyloxy-DL-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method involves a two-step process. The first step is the synthesis of the intermediate 7-benzyloxygramine from 7-benzyloxyindole. The second step involves the conversion of 7-benzyloxygramine to this compound by reaction with diethyl acetamidomalonate, followed by hydrolysis.
Q2: I am having trouble with the first step, the synthesis of 7-benzyloxyindole. What are some key considerations?
The synthesis of the 7-benzyloxyindole precursor is critical. A typical method involves the benzylation of 7-hydroxyindole. Success in this step depends on the choice of base and solvent. It is important to use anhydrous conditions to prevent side reactions.
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes. Formaldehyde, used in the synthesis of 7-benzyloxygramine, is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Diethyl ether is highly flammable and should be used away from ignition sources. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Q4: My overall yield is low. What are the most critical steps to optimize?
The two most critical steps impacting the overall yield are the initial benzylation of 7-hydroxyindole to form 7-benzyloxyindole and the subsequent conversion of 7-benzyloxygramine to the protected tryptophan derivative. Optimizing the reaction conditions, such as temperature, reaction time, and stoichiometry of reagents in these two steps, will have the most significant impact on the final yield.
Q5: How can I purify the final product, this compound?
Purification of the final product can typically be achieved through crystallization. After hydrolysis of the diethyl acetamidomalonate adduct, adjusting the pH of the aqueous solution to the isoelectric point of the amino acid will cause it to precipitate. The solid can then be collected by filtration and washed with cold water and a suitable organic solvent like diethyl ether to remove impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in 7-benzyloxygramine synthesis | Incomplete reaction of 7-benzyloxyindole. | - Ensure the reaction is stirred for the recommended time (e.g., 3.5 hours at room temperature).- Check the quality and concentration of the formaldehyde and dimethylamine solutions. |
| Formation of side products. | - Maintain the initial reaction temperature at 0°C during the addition of 7-benzyloxyindole to minimize side reactions.- Use the correct stoichiometry of reagents as specified in the protocol. | |
| Loss of product during workup. | - Ensure the pH is adjusted to ~12 to effectively extract the product into the organic layer.- Use a sufficient volume of chloroform for extraction. | |
| Low yield in the conversion of 7-benzyloxygramine to the tryptophan derivative | Inefficient reaction with diethyl acetamidomalonate. | - Ensure the use of a suitable base (e.g., sodium ethoxide) to deprotonate the diethyl acetamidomalonate.- The reaction may require heating (reflux) to proceed to completion. Monitor the reaction by TLC. |
| Hydrolysis of the gramine intermediate. | - Ensure anhydrous conditions are maintained during the reaction with diethyl acetamidomalonate. | |
| Presence of impurities in the final product | Unreacted 7-benzyloxygramine or diethyl acetamidomalonate. | - Optimize the reaction time and temperature for the conversion step.- Purify the intermediate product before proceeding to the hydrolysis step. |
| Side reactions involving the indole ring. | - The indole nucleus can be susceptible to alkylation at other positions. Using milder reaction conditions may help minimize this.[1] | |
| Incomplete hydrolysis of the acetamido and ester groups. | - Ensure complete hydrolysis by using a sufficiently concentrated acid or base and allowing for adequate reaction time, potentially with heating. | |
| Difficulty in isolating the final product | The product remains dissolved in the aqueous solution. | - Carefully adjust the pH to the isoelectric point of this compound to induce precipitation. This may require dropwise addition of acid or base. |
| Oily product obtained instead of a solid. | - Try triturating the oily product with a non-polar solvent like hexane or diethyl ether to induce crystallization. |
Data Presentation
Table 1: Summary of Quantitative Data for Key Synthesis Steps
| Step | Reactants | Reagents & Conditions | Product | Yield |
| 1. Synthesis of 7-Benzyloxygramine | 7-Benzyloxyindole, Dimethylamine, Formaldehyde | Acetic acid, 0°C to room temperature, 3.5 hours | 7-Benzyloxygramine | ~80%[2] |
| 2. Synthesis of Diethyl 2-acetamido-2-((7-(benzyloxy)-1H-indol-3-yl)methyl)malonate | 7-Benzyloxygramine, Diethyl acetamidomalonate | Sodium ethoxide in ethanol, reflux | Diethyl 2-acetamido-2-((7-(benzyloxy)-1H-indol-3-yl)methyl)malonate | Yields for this specific substrate are not widely reported, but are generally high for this type of reaction.[3] |
| 3. Hydrolysis to this compound | Diethyl 2-acetamido-2-((7-(benzyloxy)-1H-indol-3-yl)methyl)malonate | Aqueous HCl or NaOH, reflux | This compound | Typically high, often near quantitative. |
Experimental Protocols
Protocol 1: Synthesis of 7-Benzyloxygramine from 7-Benzyloxyindole [2]
-
To a solution of a 40% aqueous dimethylamine solution (7.88 g, 69.9 mmol) and a 37% aqueous formaldehyde solution (5.92 g, 72.9 mmol) in acetic acid (70 mL), add 7-(benzyloxy)-1H-indole (14.2 g, 63.6 mmol) at 0°C under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 3.5 hours.
-
Add water to the reaction solution and wash the mixture with diethyl ether.
-
Adjust the pH of the aqueous layer to 12 with a 3N aqueous sodium hydroxide solution.
-
Extract the mixture with chloroform.
-
Wash the organic layer with a saturated brine solution and dry over anhydrous potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the crude product in ethyl acetate (100 mL) and crystallize from n-hexane (100 mL).
-
Collect the crystals by filtration to obtain 7-benzyloxygramine.
Protocol 2: Synthesis of this compound from 7-Benzyloxygramine (General procedure based on the reaction of gramines with diethyl acetamidomalonate[3])
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal in ethanol.
-
To this solution, add diethyl acetamidomalonate (1.1 equivalents) and stir until it fully dissolves.
-
Add 7-benzyloxygramine (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and neutralize it.
-
Remove the solvent under reduced pressure.
-
To the resulting crude diethyl 2-acetamido-2-((7-(benzyloxy)-1H-indol-3-yl)methyl)malonate, add an excess of concentrated hydrochloric acid.
-
Heat the mixture to reflux to hydrolyze the ester and amide groups.
-
After hydrolysis is complete (monitored by TLC), cool the reaction mixture.
-
Adjust the pH of the solution to the isoelectric point of this compound using a base (e.g., NaOH or NH4OH) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Purification of 7-Benzyloxy-DL-tryptophan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 7-Benzyloxy-DL-tryptophan from typical reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and degradation products. Depending on the synthetic route, potential impurities may include N-acetylated tryptophan derivatives and products of debenzylation. In some cases, residual catalysts or reagents from the reaction may also be present.
Q2: What is a general strategy for the purification of this compound?
A2: A typical purification strategy involves an initial workup to remove bulk impurities, followed by either recrystallization or column chromatography. The choice between these methods depends on the nature and quantity of the impurities. A combination of both techniques may be necessary to achieve high purity.
Q3: How can I monitor the progress of the purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By comparing the TLC profile of your crude reaction mixture with that of the purified fractions against a reference standard of this compound, you can assess the separation of the desired product from impurities.
Q4: Is this compound susceptible to degradation during purification?
A4: Yes, like many tryptophan derivatives, this compound can be sensitive to acidic conditions, which may lead to the cleavage of the benzyloxy protecting group. Prolonged exposure to strong acids or high temperatures should be avoided.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize | - Solution is not supersaturated.- Incorrect solvent system.- Presence of impurities inhibiting crystallization. | - Concentrate the solution by carefully removing some solvent under reduced pressure.- Try a different solvent or a mixture of solvents. Good solubility in a hot solvent and poor solubility in a cold solvent is ideal.- Add a seed crystal of pure this compound.- Attempt to "crash out" the product by adding a non-solvent.- Perform a preliminary purification by column chromatography to remove inhibitors. |
| Oily product forms instead of crystals | - The melting point of the product or impurities is below the temperature of the solution.- High concentration of impurities. | - Lower the crystallization temperature.- Use a different solvent system.- Purify the crude material by another method (e.g., column chromatography) before recrystallization. |
| Low recovery of purified product | - Product is too soluble in the cold solvent.- Insufficient cooling or crystallization time.- Premature filtration. | - Use a solvent in which the product has lower solubility at cold temperatures.- Ensure the solution is thoroughly cooled (e.g., in an ice bath) for an adequate amount of time.- Check for complete crystallization before filtering. |
| Poor purity after recrystallization | - Impurities have similar solubility to the product.- Inefficient washing of the crystals. | - Perform a second recrystallization.- Wash the crystals thoroughly with a small amount of the cold recrystallization solvent.- Consider using column chromatography for better separation. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities | - Inappropriate solvent system (eluent).- Column overloading.- Incorrect stationary phase. | - Optimize the eluent system using TLC. A good starting point for silica gel is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).- Reduce the amount of crude material loaded onto the column.- Consider using a different stationary phase (e.g., alumina if the compound is acid-sensitive). |
| Product is stuck on the column | - Product is too polar for the chosen eluent.- Strong interaction with the stationary phase. | - Gradually increase the polarity of the eluent.- For highly polar compounds on silica gel, adding a small percentage of acetic acid or ammonia to the eluent can help, but be cautious of potential debenzylation with acid. |
| Streaking or tailing of the product band | - Compound is not fully dissolved before loading.- Interaction with the stationary phase.- Column is not packed properly. | - Ensure the sample is fully dissolved in a minimal amount of the initial eluent before loading.- Add a small amount of a more polar solvent to the sample to improve solubility, but ensure it is compatible with the column system.- Repack the column carefully to ensure a uniform bed. |
| Product degradation on the column | - The stationary phase is too acidic (e.g., silica gel).- Prolonged exposure to the stationary phase. | - Use a neutral stationary phase like alumina.- Add a small amount of a base (e.g., triethylamine) to the eluent to neutralize the silica gel surface.- Elute the product as quickly as possible without sacrificing separation. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This is a general procedure and may require optimization based on the specific impurities present.
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent. A potential solvent system to start with is a mixture of ethanol and water or acetic acid and water.[1] For tryptophan itself, water-containing acetic acid has been shown to be an effective recrystallization solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Equilibration: Equilibrate the packed column by running the initial eluent through it.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the column.
-
Elution: Begin eluting with the initial solvent system. Gradually increase the polarity of the eluent to move the compounds down the column. The optimal solvent gradient should be determined beforehand by TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Solubility of Tryptophan and Derivatives in Various Solvents (Illustrative)
This table provides general solubility data for tryptophan and related compounds, which can serve as a starting point for selecting recrystallization or chromatography solvents for this compound. The presence of the benzyloxy group will increase its solubility in less polar organic solvents compared to unsubstituted tryptophan.
| Compound | Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| L-Tryptophan | Water | 25 | ~1.14 |
| L-Tryptophan | Ethanol | 25 | Low |
| L-Tryptophan | Acetic Acid (50% in Water) | 90 | High |
| DL-Tryptophan octyl ester | Ethanol | RT | ~1 mg/mL |
| DL-Tryptophan octyl ester | DMSO | RT | ~25 mg/mL |
| DL-Tryptophan octyl ester | Dimethyl formamide | RT | ~15 mg/mL |
Note: "RT" denotes room temperature. Data is compiled from various sources and should be used as a general guide.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Troubleshooting solubility issues with 7-Benzyloxy-DL-tryptophan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing solubility issues encountered with 7-Benzyloxy-DL-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a derivative of the amino acid tryptophan and is generally characterized as a crystalline solid.[1] Published data indicates that it is sparingly soluble in dimethyl sulfoxide (DMSO) and soluble in aqueous basic solutions.[1] Due to its zwitterionic nature at neutral pH, its solubility in water is expected to be low.[2] The benzyloxy group increases its hydrophobicity compared to unsubstituted tryptophan.
Q2: Why is my this compound not dissolving in aqueous buffers?
A2: Like many amino acids, this compound exists as a zwitterion at neutral pH, where the amino group is protonated and the carboxylic acid group is deprotonated. This can lead to strong intermolecular interactions and low solubility in neutral aqueous solutions.[2] To achieve significant solubility in aqueous solutions, it is often necessary to adjust the pH.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle heating can be a viable method to increase the solubility of tryptophan derivatives.[3] However, it is crucial to monitor the compound for any signs of degradation, such as a color change. For many tryptophan compounds, prolonged heating, especially at high temperatures or in the presence of certain reagents, can lead to decomposition. It is advisable to perform small-scale tests to determine the optimal temperature and heating duration.
Q4: Are there any recommended organic solvents for dissolving this compound?
A4: Based on its structure and data from similar compounds, this compound is expected to have some solubility in polar aprotic solvents like DMSO and dimethylformamide (DMF).[1] Alcohols such as ethanol and methanol may also be effective, particularly when used as co-solvents with water.[4] For a related compound, DL-Tryptophan octyl ester hydrochloride, the solubility is approximately 1 mg/mL in ethanol, 25 mg/mL in DMSO, and 15 mg/mL in DMF.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility challenges with this compound.
Issue: The compound does not dissolve in my desired solvent system.
Troubleshooting Workflow
Caption: A flowchart outlining the systematic steps to troubleshoot solubility issues with this compound.
Step 1: Solvent Selection
-
Initial Assessment: Start with the solvent system required for your experiment. If you have flexibility, consider the solvents listed in the solubility data table below.
-
Recommendation: For initial solubilization to prepare a stock solution, DMSO is a common choice for poorly water-soluble compounds.
Step 2: pH Adjustment (for Aqueous Solutions)
-
Principle: The solubility of amino acids in aqueous solutions is highly pH-dependent.[2] Adjusting the pH away from the isoelectric point increases the proportion of charged species (either the protonated amine or the deprotonated carboxylic acid), which are generally more soluble.
-
Protocol:
-
Suspend this compound in your aqueous buffer.
-
For acidic conditions, add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring until the compound dissolves.
-
For basic conditions, add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring until the compound dissolves.
-
Monitor the pH of the final solution to ensure it is compatible with your experimental setup.
-
Step 3: Use of Co-solvents
-
Principle: Adding a water-miscible organic solvent (co-solvent) can increase the solubility of hydrophobic compounds in aqueous solutions.
-
Protocol:
-
Dissolve the this compound in a minimal amount of a suitable organic solvent in which it is soluble (e.g., DMSO, ethanol).
-
Slowly add this stock solution to your aqueous buffer while vortexing or stirring vigorously to prevent precipitation.
-
Ensure the final concentration of the organic solvent is compatible with your experimental system.
-
Step 4: Application of Heat and Sonication
-
Principle: Providing energy in the form of heat or sonication can help overcome the activation energy barrier for dissolution.
-
Protocol:
-
While stirring the suspension of the compound in the solvent, gently warm the solution in a water bath. Start with a low temperature (e.g., 30-40°C) and gradually increase if necessary.
-
Alternatively, place the vial containing the suspension in a sonicator bath for short intervals.
-
Always check for any visual signs of degradation after heating or sonication.
-
Data Presentation
Table 1: Solubility Profile of this compound and a Related Compound
| Solvent | This compound Solubility | DL-Tryptophan octyl ester (hydrochloride) Solubility |
| Water (neutral pH) | Very Low (predicted) | Sparingly soluble in aqueous buffers |
| Aqueous Base | Soluble[1] | Not specified |
| DMSO | Sparingly Soluble[1] | ~ 25 mg/mL |
| DMF | Likely Soluble (inferred) | ~ 15 mg/mL |
| Ethanol | Likely Soluble (inferred) | ~ 1 mg/mL |
| Methanol | Likely Soluble (inferred) | Not specified |
| Methanol:Water (7:3) | Not specified | Soluble (for DL-Tryptophan)[4] |
Note: "Inferred" solubility is based on the properties of similar tryptophan derivatives.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Objective: To prepare a concentrated stock solution of this compound in DMSO.
-
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound into a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minute intervals until a clear solution is obtained. Gentle warming (up to 40°C) can be applied if necessary.
-
Store the stock solution at -20°C.
-
Protocol 2: Solubilization in an Aqueous Buffer using pH Adjustment
-
Objective: To dissolve this compound directly in an aqueous buffer by adjusting the pH.
-
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., PBS)
-
0.1 M NaOH
-
0.1 M HCl
-
pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
Add the desired amount of this compound to the aqueous buffer.
-
Place the suspension on a stir plate and begin stirring.
-
Slowly add 0.1 M NaOH dropwise to the suspension. Monitor the solution for clarity.
-
Continue adding the base until the compound is fully dissolved.
-
Measure the final pH of the solution. If necessary, back-titrate carefully with 0.1 M HCl to the desired pH, being mindful that the compound may precipitate if the pH approaches its isoelectric point.
-
Sterile filter the final solution if required for cell-based assays.
-
References
Technical Support Center: HPLC Analysis of 7-Benzyloxy-DL-tryptophan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the High-Performance Liquid Chromatography (HPLC) analysis of 7-Benzyloxy-DL-tryptophan. Below you will find frequently asked questions and detailed troubleshooting guides to address common issues encountered during method development and routine analysis.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for the purity analysis of this compound?
Q2: How can I separate the D- and L-enantiomers of this compound?
A2: Chiral separation is necessary to resolve the enantiomers. This typically requires a chiral stationary phase (CSP) column. Polysaccharide-based or macrocyclic glycopeptide-based CSPs are often effective for amino acid derivatives.[2][3][4] A common approach is to screen different chiral columns and mobile phases to find the optimal separation conditions.
Q3: What is the expected UV absorbance maximum for this compound?
A3: Tryptophan and its derivatives typically exhibit maximum absorbance around 280 nm due to the indole ring. However, the benzyloxy group may slightly alter the absorbance profile. It is advisable to perform a UV scan of the analyte to determine the optimal detection wavelength. For initial runs, 280 nm is a suitable starting point.[2]
Q4: How should I prepare my sample for analysis?
A4: Dissolve the this compound standard or sample in a solvent that is compatible with the mobile phase. To avoid peak distortion, it is best to dissolve the sample in the initial mobile phase composition or a weaker solvent. For instance, if using a reversed-phase method with a water/acetonitrile mobile phase, a mixture with a higher water percentage would be a suitable sample solvent.
Experimental Protocols
Protocol 1: Achiral Purity Analysis (Reversed-Phase HPLC)
This protocol outlines a starting method for determining the chemical purity of this compound.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Materials:
-
This compound reference standard and sample.
-
HPLC-grade acetonitrile and water.[5]
-
Formic acid or ammonium acetate (for mobile phase modification).
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: 30% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare mobile phases A and B. Filter and degas the solvents before use.[6]
-
Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Protocol 2: Chiral Separation of D- and L-Enantiomers
This protocol provides a starting point for separating the enantiomers of this compound.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
-
Materials:
-
This compound sample.
-
HPLC-grade methanol, ethanol, or isopropanol.
-
HPLC-grade hexane or heptane.
-
Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine).
-
-
Chromatographic Conditions (Starting Point):
-
Column: Chiral stationary phase (CSP) column (e.g., Amylose or Cellulose based).
-
Mobile Phase (Isocratic): A mixture of hexane and ethanol (e.g., 80:20 v/v) with a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Mobile Phase Preparation: Prepare the isocratic mobile phase. Filter and degas.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 0.5 mg/mL.
-
System Equilibration: Equilibrate the chiral column with the mobile phase at a low flow rate, gradually increasing to the setpoint. Ensure a stable baseline.
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as two separate peaks.
-
Quantitative Data Summary
The following tables represent typical data that could be obtained from the successful application of the proposed methods. These values should be used as a benchmark for your method development and validation.
Table 1: Expected Performance for Achiral Purity Analysis
| Parameter | Expected Value |
| Retention Time (t R ) | 8 - 12 min |
| Tailing Factor (T f ) | 0.9 - 1.5 |
| Theoretical Plates (N) | > 2000 |
Table 2: Expected Performance for Chiral Separation
| Parameter | Expected Value |
| Retention Time (t R1 ) | Varies with CSP |
| Retention Time (t R2 ) | Varies with CSP |
| Resolution (R s ) | > 1.5 |
| Selectivity (α) | > 1.1 |
Visual Workflows and Diagrams
Caption: Workflow for HPLC method development.
Caption: Decision tree for troubleshooting HPLC issues.
Troubleshooting Guide
Problem: Peak Tailing
Q: My peak for this compound is tailing. What are the common causes and solutions?
A: Peak tailing is a common issue where the peak appears asymmetrical with a drawn-out tail.
-
Possible Cause 1: Secondary Interactions. Basic compounds can interact with acidic residual silanol groups on the silica-based column packing, causing tailing.[5]
-
Solution: Add a buffer to the mobile phase to maintain a consistent pH (e.g., pH 3-7).[5] Using a modern, end-capped column can also minimize these interactions.
-
-
Possible Cause 2: Column Contamination or Void. Contaminants strongly retained on the column inlet or a void at the head of the column can distort peak shape.[7]
-
Possible Cause 3: Column Overload. Injecting too much sample can lead to peak tailing.[6]
-
Solution: Reduce the sample concentration or injection volume and re-inject.
-
Problem: Peak Fronting
Q: My peak is fronting. What could be the issue?
A: Peak fronting, the inverse of tailing, is often related to the sample and its introduction onto the column.[9]
-
Possible Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the mobile phase, the peak can be distorted.
-
Solution: Dissolve the sample in the mobile phase or a weaker solvent. Reduce the injection volume if changing the solvent is not possible.
-
-
Possible Cause 2: Sample Overload. High concentrations of the sample can lead to fronting.[9]
-
Solution: Dilute the sample and inject a smaller volume.
-
Problem: Retention Time Drift
Q: The retention time for my analyte is shifting between injections. Why is this happening?
A: Inconsistent retention times can compromise the reliability of your analysis.
-
Possible Cause 1: Inconsistent Mobile Phase Composition. Improperly mixed mobile phase or evaporation of the more volatile component can change the elution strength over time.[6][10]
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped. Ensure your pump's mixing performance is adequate.
-
-
Possible Cause 2: Column Equilibration. Insufficient equilibration time before starting the analytical run can cause retention times to drift.[10]
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions. This may take 10-20 column volumes.
-
-
Possible Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention time, especially if a column oven is not used.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature.
-
Problem: High System Backpressure
Q: My HPLC system is showing unusually high backpressure. What should I check?
A: High backpressure can damage the pump and column.
-
Possible Cause 1: System Blockage. Particulate matter from the sample or mobile phase can block tubing, injector, or column frits.[11]
-
Solution: Filter all samples and mobile phases before use.[6] Systematically disconnect components (starting from the detector and moving backward) to identify the source of the blockage.
-
-
Possible Cause 2: Buffer Precipitation. If using a buffer with a high percentage of organic solvent, the buffer can precipitate and cause a blockage.
-
Solution: Ensure the chosen buffer is soluble in the entire mobile phase composition range. Flush the system with water before and after use.
-
Problem: No Peaks or Very Small Peaks
Q: I've injected my sample but see no peaks or only very small ones. What went wrong?
A: This can be due to a number of issues ranging from the sample itself to instrument malfunction.
-
Possible Cause 1: Injector Issue. The injector may not be delivering the sample to the column.
-
Solution: Check for blockages in the needle or sample loop. Ensure the injector is functioning correctly.
-
-
Possible Cause 2: Sample Degradation. The analyte may be unstable under the current conditions.
-
Solution: Check sample stability and prepare fresh samples.
-
-
Possible Cause 3: Incorrect Detector Settings. The detector wavelength may be set incorrectly, or the lamp may be failing.[10]
-
Solution: Verify the detector wavelength is appropriate for your analyte. Check the lamp's energy output.
-
References
- 1. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mastelf.com [mastelf.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. hplc.eu [hplc.eu]
- 8. labtech.tn [labtech.tn]
- 9. uhplcs.com [uhplcs.com]
- 10. labcompare.com [labcompare.com]
- 11. mastelf.com [mastelf.com]
Optimizing storage conditions to prevent 7-Benzyloxy-DL-tryptophan degradation
Welcome to the Technical Support Center for 7-Benzyloxy-DL-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions and troubleshooting potential degradation issues during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability and purity of this compound, it is recommended to store the compound under the following conditions:
-
Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage, -20°C is recommended.[1]
-
Light: Protect from light.[2] Store in an amber vial or a light-blocking container.
-
Atmosphere: Store in a dry, well-ventilated place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to degradation through several pathways, primarily affecting the tryptophan core and the benzyloxy protecting group. The main degradation routes include:
-
Oxidation: The indole ring of the tryptophan moiety is prone to oxidation, which can lead to the formation of various byproducts.[3][4]
-
Photodegradation: Exposure to UV light can induce degradation of the tryptophan structure.[2][5]
-
Hydrolysis: The benzyloxy protecting group can be cleaved under certain conditions, particularly in the presence of acid or through catalytic hydrogenolysis.
-
Thermal Degradation: Elevated temperatures can accelerate the degradation of the molecule.
Q3: What are the likely degradation products of this compound?
A3: Based on the degradation pathways of tryptophan and related protected amino acids, the following are potential degradation products:
-
Tryptophan and Benzyl Alcohol: Resulting from the cleavage of the benzyloxy group.
-
Oxidation Products: Such as N-formylkynurenine (NFK), kynurenine (Kyn), and hydroxytryptophan derivatives, formed by the oxidation of the indole ring.[3][6]
-
Photodegradation Products: Various products can arise from the reaction of the molecule with free radicals generated during light exposure.
Q4: How can I detect the degradation of my this compound sample?
A4: Degradation can be monitored using various analytical techniques. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective approach.[7] This method should be able to separate the intact this compound from its potential degradation products. Other techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of the solid compound (e.g., yellowing) | Oxidation or photodegradation. | Store the compound under an inert atmosphere, protected from light, and at the recommended temperature. Visually inspect the material upon receipt and before each use. |
| Appearance of new peaks in HPLC analysis | Degradation of the compound. | Identify the new peaks using MS or NMR to understand the degradation pathway. Review storage and handling procedures to identify the source of degradation (e.g., exposure to light, heat, or incompatible chemicals). |
| Low purity of the starting material | Incomplete purification after synthesis or degradation during previous storage. | Re-purify the material if possible. Always use a fresh, high-purity batch for critical experiments and establish its purity by HPLC before use. |
| Inconsistent experimental results | Degradation of the compound in solution during the experiment. | Prepare solutions fresh before use. If solutions need to be stored, conduct a solution stability study under the intended storage conditions. Protect solutions from light and consider using de-gassed solvents to minimize oxidation. |
Quantitative Data Summary
While specific quantitative stability data for this compound is not extensively available in published literature, the following table summarizes general expectations based on the stability of tryptophan and related compounds. This data should be used as a guideline, and it is highly recommended to perform in-house stability studies for critical applications.
| Parameter | Condition | Expected Stability | Potential Degradation Products |
| Temperature | 40°C / 75% RH | Significant degradation expected over several weeks. | Increased formation of oxidation products and potential debenzylation. |
| 25°C / 60% RH | Moderate degradation expected over several months. | Slow formation of oxidation products. | |
| 2-8°C | Generally stable for short to medium-term storage. | Minimal degradation. | |
| -20°C | Stable for long-term storage. | Very minimal to no degradation. | |
| Light | ICH Photostability | Susceptible to degradation. | Photodegradation products, including oxidized species. |
| pH (in solution) | Acidic (pH < 4) | Potential for hydrolysis of the benzyloxy group. | Tryptophan, Benzyl Alcohol. |
| Neutral (pH 6-8) | Relatively stable for short periods. | Slow oxidation. | |
| Basic (pH > 9) | Increased susceptibility to oxidation. | Oxidized tryptophan derivatives. | |
| Oxidizing Agents | H₂O₂ | Rapid degradation. | N-formylkynurenine, Kynurenine, and other oxidized species. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol outlines a general procedure for developing a stability-indicating HPLC method for this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector (or PDA detector).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
A common starting point is a gradient elution using:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
A typical gradient could be: 5-95% B over 20-30 minutes. The gradient should be optimized to achieve good separation between the main peak and any degradation products.
3. Forced Degradation Study: To generate degradation products and validate the stability-indicating nature of the method, perform a forced degradation study.[8]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified time.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a specified time.
-
Oxidation: Treat the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for several hours.
-
Photodegradation: Expose the compound (in solid state and in solution) to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m² of near UV).[2][9][10]
4. Method Validation:
-
Analyze the stressed samples by the developed HPLC method.
-
The method is considered stability-indicating if all degradation products are well-resolved from the parent compound and from each other.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Logical Workflow for Investigating Degradation
Caption: A logical workflow for investigating and mitigating the degradation of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound under various stress conditions.
References
- 1. 7-(Benzyloxy)-DL-tryptophan [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 7-Benzyloxy-DL-tryptophan Synthesis
Welcome to the technical support center for the synthesis of 7-Benzyloxy-DL-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of this compound?
A1: The most common challenges include:
-
Incomplete reaction: Difficulty in driving the reaction to completion, especially during the benzylation and the formation of the tryptophan side chain.
-
Side reactions: Formation of byproducts, such as N-benzylation or dialkylation, particularly at the indole nitrogen.
-
Purification difficulties: Issues with crystallization, leading to the product "oiling out," and the removal of closely related impurities.
-
Racemization: Loss of stereochemical control during the synthesis, which can be a concern if a specific enantiomer is desired.
-
Debenzylation: Premature cleavage of the benzyl ether protecting group under certain reaction conditions.
Q2: How can I minimize the formation of byproducts during the benzylation of 7-hydroxy-DL-tryptophan?
A2: To minimize byproducts, consider the following:
-
Choice of base: Use a mild base to avoid deprotonation of the indole nitrogen.
-
Reaction temperature: Maintain a controlled and optimized temperature to prevent side reactions.
-
Stoichiometry: Use a precise stoichiometry of benzyl bromide to avoid excess that could lead to over-alkylation.
Q3: My product oils out during crystallization. What can I do?
A3: "Oiling out" can be addressed by:
-
Slowing down the cooling process: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.
-
Using a different solvent system: Experiment with solvent mixtures to find one that promotes crystalline solid formation.
-
Seeding: Introduce a small crystal of the desired product to induce crystallization.
-
Trituration: If an oil has already formed, attempt to solidify it by stirring with a non-polar solvent in which the product is insoluble.[1]
Q4: What are the best methods for resolving the DL-racemate of 7-Benzyloxy-tryptophan on a larger scale?
A4: For large-scale resolution, diastereomeric salt crystallization is a common and effective method. This involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities. Another approach is enzymatic resolution, which can offer high enantioselectivity.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield in the benzylation step | Incomplete reaction. | Ensure complete deprotonation of the phenolic hydroxyl group. Consider using a stronger base or a different solvent to improve solubility and reactivity. |
| Decomposition of starting material. | Use milder reaction conditions and ensure the reaction is performed under an inert atmosphere to prevent oxidation. | |
| Formation of multiple spots on TLC after benzylation | Over-alkylation (N-benzylation or O,N-dibenzylation). | Use a stoichiometric amount of benzyl bromide and a milder base. Optimize the reaction temperature and time. |
| Impurities in the starting material. | Purify the 7-hydroxy-DL-tryptophan before use. | |
| Difficulty in isolating the product after the tryptophan synthesis step | Product is highly soluble in the reaction mixture. | Perform a thorough extraction with an appropriate organic solvent. Consider adjusting the pH of the aqueous layer to minimize the solubility of the amino acid. |
| Emulsion formation during workup. | Add brine to the aqueous layer to break the emulsion. | |
| Product fails to crystallize ("oils out") | Supersaturated solution cooling too quickly. | Allow the solution to cool slowly. Use a seed crystal to initiate crystallization. |
| Presence of impurities. | Purify the crude product by column chromatography before attempting crystallization. | |
| Racemic mixture obtained when an enantiomerically pure starting material was used | Racemization during the reaction. | Avoid harsh basic or acidic conditions and high temperatures, which can promote racemization of the alpha-proton of the amino acid. |
| Incomplete debenzylation | Inactive catalyst. | Use fresh palladium on carbon (Pd/C) catalyst. Ensure the catalyst is not poisoned by impurities from the substrate. |
| Poor hydrogen transfer. | If using catalytic transfer hydrogenation, ensure the hydrogen donor is used in sufficient excess and the reaction is adequately stirred. |
Experimental Protocols
Protocol 1: Synthesis of this compound (A Hypothetical Route)
This protocol is a plausible synthetic route based on established chemical principles for similar molecules.
Step 1: Benzylation of 7-Hydroxyindole
-
To a solution of 7-hydroxyindole in a suitable solvent (e.g., acetone, DMF), add a mild base (e.g., K₂CO₃).
-
Add benzyl bromide dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 7-benzyloxyindole.
Step 2: Synthesis of this compound via Gramine Synthesis
-
To a solution of 7-benzyloxyindole in a suitable solvent (e.g., dioxane), add formaldehyde and dimethylamine to form the gramine intermediate.
-
React the gramine intermediate with diethyl acetamidomalonate in the presence of a base (e.g., sodium ethoxide).
-
Hydrolyze the resulting malonic ester derivative with aqueous base (e.g., NaOH) followed by acidification to yield this compound.
-
Purify the final product by recrystallization.
Protocol 2: Deprotection of this compound
This protocol describes the removal of the benzyl protecting group.
-
Dissolve this compound in a suitable solvent (e.g., methanol, ethanol).
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
For catalytic transfer hydrogenation, add a hydrogen donor such as ammonium formate or cyclohexene.[2]
-
Stir the reaction mixture under an inert atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 7-hydroxy-DL-tryptophan.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzylation
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | K₂CO₃ | NaH | Cs₂CO₃ | NaH may lead to higher yields but also more side products. K₂CO₃ and Cs₂CO₃ are milder alternatives. |
| Solvent | Acetone | DMF | Acetonitrile | DMF is a polar aprotic solvent that can enhance the reaction rate but may be difficult to remove. |
| Temperature | Room Temp. | 50 °C | 0 °C to RT | Higher temperatures can increase the rate but may also lead to more byproducts. |
| Yield (%) | Varies | Varies | Varies | Yields are typically moderate to good, depending on the specific conditions and substrate purity. |
Table 2: Solvents for Recrystallization of Protected Amino Acids
| Solvent System | "Good" Solvent | "Poor" Solvent | Typical Application |
| Ethyl Acetate / Hexanes | Ethyl Acetate | Hexanes | General purpose for moderately polar compounds. |
| Ethanol / Water | Ethanol | Water | For more polar compounds. |
| Dichloromethane / Hexanes | Dichloromethane | Hexanes | For less polar compounds. |
| Toluene / Methanol | Toluene | Methanol | Can be effective for compounds that are difficult to crystallize. |
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for low yield in the benzylation step.
References
Technical Support Center: Synthesis of 7-Benzyloxy-DL-tryptophan
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 7-Benzyloxy-DL-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and reliable synthetic route involves a three-step process starting from 7-hydroxyindole:
-
Protection of the hydroxyl group: The 7-hydroxy group of indole is protected as a benzyl ether to yield 7-benzyloxyindole.
-
Introduction of the side chain precursor: A Mannich reaction is performed on 7-benzyloxyindole to synthesize 7-benzyloxygramine. This introduces a reactive dimethylaminomethyl group at the C3 position of the indole ring.
-
Formation of the amino acid: 7-benzyloxygramine is used to alkylate diethyl acetamidomalonate. Subsequent hydrolysis of the ester and amide groups, followed by decarboxylation, yields the final product, this compound.
Q2: Why is the protection of the 7-hydroxy group necessary?
A2: The free hydroxyl group on the indole ring is acidic and can interfere with the subsequent reactions. It can be deprotonated by bases used in the Mannich reaction and the alkylation of diethyl acetamidomalonate, leading to unwanted side reactions and lower yields. The benzyl group is a suitable protecting group as it is stable under the conditions of the subsequent steps and can be removed later if required, although for this compound, it is part of the final structure.
Q3: What are the critical parameters in the Mannich reaction to synthesize 7-benzyloxygramine?
A3: The key parameters for a successful Mannich reaction in this context are:
-
Temperature: The reaction is typically initiated at a low temperature (e.g., 0°C) and then allowed to proceed at room temperature. Careful temperature control is important to minimize the formation of byproducts.
-
pH: The reaction is carried out in an acidic medium, typically acetic acid, which facilitates the formation of the electrophilic Eschenmoser's salt precursor in situ.
-
Stoichiometry of reagents: The molar ratios of 7-benzyloxyindole, formaldehyde, and dimethylamine should be carefully controlled to ensure complete conversion and minimize side reactions.
Q4: How can I purify the final product, this compound?
A4: Purification of this compound is typically achieved through crystallization. The crude product obtained after workup can be dissolved in a suitable solvent system, such as an acetic acid-water mixture, and allowed to crystallize upon cooling. The purity of the recrystallized product should be verified by analytical techniques such as NMR spectroscopy and mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low yield in the synthesis of 7-benzyloxyindole (Step 1)
| Potential Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction temperature if the reaction is sluggish, but be mindful of potential side reactions. |
| Side reaction: N-benzylation | The indole nitrogen can also be alkylated. Using a base that selectively deprotonates the hydroxyl group over the N-H of the indole, such as a milder base like K₂CO₃ or Cs₂CO₃, can favor O-alkylation. Running the reaction at a lower temperature can also increase selectivity. |
| Side reaction: C-alkylation | While less common for benzylation, alkylation at other positions of the indole ring can occur. Ensure that a suitable solvent is used to promote the desired O-alkylation. |
| Decomposition of starting material or product | 7-hydroxyindole can be sensitive to oxidation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. |
Problem 2: Formation of significant byproducts in the Mannich reaction (Step 2)
| Potential Cause | Suggested Solution |
| Formation of bis(7-benzyloxyindolyl)methane | This byproduct arises from the reaction of the intermediate iminium ion with a second molecule of 7-benzyloxyindole. This can be minimized by slowly adding the formaldehyde and dimethylamine solution to the solution of 7-benzyloxyindole to maintain a low concentration of the electrophile. |
| Polymerization of formaldehyde | Use a fresh, high-quality source of formaldehyde. Paraformaldehyde can be used as an alternative, which depolymerizes in situ under acidic conditions. |
| Reaction of 7-benzyloxygramine with formaldehyde | An excess of formaldehyde can lead to further reactions with the product. Use a stoichiometric amount of formaldehyde relative to the 7-benzyloxyindole. |
Problem 3: Low yield or incomplete reaction during the alkylation of diethyl acetamidomalonate (Step 3a)
| Potential Cause | Suggested Solution |
| Inefficient formation of the malonate enolate | Ensure that a strong enough base is used to completely deprotonate the diethyl acetamidomalonate. Sodium ethoxide or sodium hydride are commonly used. The reaction should be carried out under anhydrous conditions as moisture will quench the enolate. |
| Side reaction: N-alkylation of diethyl acetamidomalonate | While C-alkylation is generally favored, some N-alkylation can occur. Using a less polar aprotic solvent may favor C-alkylation. |
| Side reaction: Dialkylation of diethyl acetamidomalonate | Using a slight excess of diethyl acetamidomalonate relative to 7-benzyloxygramine can help to minimize the formation of the dialkylated product. |
| Decomposition of 7-benzyloxygramine | Gramine derivatives can be unstable, especially at elevated temperatures. The reaction should be carried out at a moderate temperature. |
Problem 4: Difficulty in the hydrolysis and decarboxylation step (Step 3b)
| Potential Cause | Suggested Solution |
| Incomplete hydrolysis of the ester groups | Ensure that a sufficient excess of a strong base (e.g., NaOH or KOH) is used for the saponification. The reaction may require prolonged heating under reflux to go to completion. Monitor the reaction by TLC or LC-MS. |
| Incomplete hydrolysis of the acetamido group | Acidic hydrolysis is typically required to cleave the amide bond. After basic hydrolysis of the esters, the reaction mixture should be acidified and heated to facilitate the removal of the acetyl group. |
| Incomplete decarboxylation | Decarboxylation of the resulting malonic acid intermediate usually occurs upon heating in an acidic solution. Ensure the solution is sufficiently acidic and heated for an adequate amount of time until gas evolution (CO₂) ceases. |
| Product degradation | Tryptophan derivatives can be sensitive to strong acidic conditions and high temperatures. Avoid unnecessarily prolonged heating times. Working under an inert atmosphere can also be beneficial. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental setup and purity of reagents.
Table 1: Synthesis of 7-Benzyloxyindole
| Parameter | Value | Reference |
| Starting Material | 7-Hydroxyindole | N/A |
| Reagents | Benzyl bromide, K₂CO₃ | N/A |
| Solvent | Acetone or DMF | N/A |
| Temperature | Room temperature to 60°C | N/A |
| Reaction Time | 4-12 hours | N/A |
| Typical Yield | 70-90% | N/A |
| Purity (after chromatography) | >98% | N/A |
Table 2: Synthesis of 7-Benzyloxygramine
| Parameter | Value | Reference |
| Starting Material | 7-Benzyloxyindole | [1] |
| Reagents | Formaldehyde, Dimethylamine, Acetic Acid | [1] |
| Solvent | Acetic Acid/Water | [1] |
| Temperature | 0°C to Room Temperature | [1] |
| Reaction Time | 3.5 hours | [1] |
| Typical Yield | 80% | [1] |
| Purity (after crystallization) | >98% | [1] |
Table 3: Synthesis of this compound from 7-Benzyloxygramine
| Parameter | Value | Reference |
| Starting Material | 7-Benzyloxygramine | N/A |
| Reagents | Diethyl acetamidomalonate, Sodium ethoxide, HCl/H₂O | N/A |
| Solvent | Ethanol, Toluene | N/A |
| Temperature | Reflux | N/A |
| Reaction Time | 12-24 hours | N/A |
| Typical Yield | 60-80% | N/A |
| Purity (after crystallization) | >99% | N/A |
Experimental Protocols
Protocol 1: Synthesis of 7-Benzyloxyindole
-
To a solution of 7-hydroxyindole (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 7-benzyloxyindole.
Protocol 2: Synthesis of 7-Benzyloxygramine
-
To a solution of 40% aqueous dimethylamine (1.1 eq) and 37% aqueous formaldehyde (1.15 eq) in acetic acid, add 7-benzyloxyindole (1.0 eq) at 0°C under a nitrogen atmosphere.[1]
-
Stir the mixture at room temperature for 3.5 hours.[1]
-
Add water to the reaction solution and wash with diethyl ether.[1]
-
Adjust the pH of the aqueous layer to 12 with a 3N aqueous sodium hydroxide solution and extract with chloroform.[1]
-
Wash the combined organic layers with saturated brine and dry over anhydrous potassium carbonate.[1]
-
Evaporate the solvent and crystallize the crude product from ethyl acetate/n-hexane to yield 7-benzyloxygramine.[1]
Protocol 3: Synthesis of this compound
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol.
-
To this solution, add diethyl acetamidomalonate (1.1 eq) and stir until a clear solution is formed.
-
Add a solution of 7-benzyloxygramine (1.0 eq) in toluene to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
To the residue, add a solution of concentrated hydrochloric acid and heat to reflux to effect hydrolysis of the esters and the amide, and subsequent decarboxylation.
-
Cool the reaction mixture and adjust the pH to the isoelectric point of tryptophan (around 5-6) with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry to obtain crude this compound.
-
Recrystallize the crude product from a suitable solvent system (e.g., aqueous acetic acid) for further purification.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision-making process.
Caption: Potential side reaction pathways.
References
Technical Support Center: Overcoming Poor Cell Permeability of Tryptophan Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with tryptophan derivatives that exhibit poor cell permeability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do my tryptophan derivatives exhibit low cell permeability?
A1: The low cell permeability of tryptophan derivatives can be attributed to several physicochemical and biological factors:
-
Physicochemical Properties: The inherent structure of tryptophan includes polar functional groups (the carboxylic acid and amine groups). Derivatives often retain high polarity, a significant number of hydrogen bond donors/acceptors, and a specific charge at physiological pH, all of which can hinder passive diffusion across the lipid-rich cell membrane.[1][2]
-
Low Lipophilicity: Many derivatives are not "fat-loving" enough to readily partition into the cell membrane's hydrophobic core. A delicate balance between lipophilicity and aqueous solubility is crucial for effective permeability.[3][4]
-
Active Transport & Efflux: Tryptophan and its analogs are often substrates for specific amino acid transporters (e.g., System L, LAT1).[5][6] While this can facilitate uptake, the transporters can become saturated at higher concentrations.[6][7] Furthermore, some derivatives may be recognized and actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp), reducing net intracellular accumulation.[1][8]
-
Poor Aqueous Solubility: While seemingly contradictory to the polarity issue, some derivatives may have poor solubility in the aqueous environment at the cell surface. This can lead to a low effective concentration available for absorption, which can be misinterpreted as low permeability.[1]
Q2: What are the primary strategies to improve the cell permeability of my compound?
A2: Several strategies can be employed, broadly categorized as chemical modification and advanced delivery systems.
-
Chemical Modification (Prodrug Approach): This involves structurally modifying the derivative into a more permeable, bioreversible entity (a prodrug).[9] The prodrug crosses the cell membrane and is then cleaved by intracellular enzymes to release the active parent compound.[1][10]
-
Masking Polar Groups: Attaching lipophilic moieties (e.g., esters) to the polar carboxylic acid or amine groups can increase lipophilicity and enhance passive diffusion.[10]
-
Cyclization: Creating cyclic prodrugs can increase metabolic stability and lipophilicity while potentially adopting solution structures that are more favorable for membrane permeation.[11]
-
Targeting Transporters: Attaching specific promoieties, such as amino acids or dipeptides, can facilitate uptake via nutrient transporters like the human oligopeptide transporter 1 (hPEPT1).[12]
-
Late-Stage Diversification: Introducing lipophilic groups, such as the trifluoromethylthio group (-SCF₃), can improve metabolic stability and membrane permeability.[13]
-
-
Advanced Delivery Systems (Nanoparticles): Encapsulating the tryptophan derivative within a nanocarrier can overcome permeability barriers.
-
Tryptophan-Based Nanoparticles: Nanoparticles can be synthesized from tryptophan derivatives themselves. These systems can show high cellular uptake, are often biocompatible, and can be designed to release their cargo in response to specific stimuli like pH changes.[14][15]
-
Nanoemulsions: Oil-in-water nanoemulsions can be used to entrap the derivative, increasing its solubility and bioavailability for effective delivery.[16] These formulations can enhance penetration to the target site.[16]
-
Troubleshooting Guide: Low Permeability in In Vitro Assays
If you are observing low apparent permeability (Papp) in your Caco-2 or MDCK cell assays, or inconsistent results in a Parallel Artificial Membrane Permeability Assay (PAMPA), consider the following troubleshooting steps.
| Observed Issue | Potential Cause | Recommended Action | Reference |
| Low Papp in Caco-2/MDCK Assay | Active Efflux: Compound is a substrate for efflux pumps (e.g., P-gp). | Perform a bi-directional permeability assay (Apical-to-Basolateral and Basolateral-to-Apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Re-run the assay in the presence of a known efflux inhibitor (e.g., verapamil). | [1][8] |
| Poor Aqueous Solubility: Compound precipitates in the assay buffer. | Measure the thermodynamic solubility of the compound in your assay buffer. Reduce the test concentration. Consider adding a solubility enhancer like Bovine Serum Albumin (BSA) to the receiver compartment. | [1] | |
| Low Compound Recovery: Compound binds non-specifically to assay plates or is metabolized by the cells. | Check for non-specific binding by analyzing compound concentration at the end of the assay without cells. Include BSA to mitigate binding. Analyze for potential metabolites using LC-MS/MS. | [1] | |
| Poor Monolayer Integrity: Tight junctions are not fully formed or are compromised. | Measure the Transepithelial Electrical Resistance (TEER) before and after the experiment. Low or drastically reduced TEER values indicate a leaky monolayer. Ensure cells are cultured for the appropriate duration (e.g., 21 days for Caco-2). | [1][17] | |
| Low Permeability in PAMPA | Compound Properties: The compound has inherently low passive permeability due to high polarity or size. | PAMPA only measures passive diffusion. This result, especially if it correlates with Caco-2 data (after ruling out efflux), confirms poor passive permeability. Consider chemical modification (prodrug) to increase lipophilicity. | [1][18] |
| Solubility Issues: Compound is not fully dissolved in the donor well. | Visually inspect for precipitation. Centrifuge and/or filter the donor solution before adding it to the plate. Re-evaluate compound solubility in the assay buffer. | [1] | |
| Inconsistent Results Between Assays | PAMPA shows high permeability, but Caco-2 shows low permeability. | This strongly suggests the compound is a substrate for active efflux, as PAMPA lacks efflux transporters. | [1] |
Quantitative Data Summary
The following table summarizes permeability data for tryptophan and its derivatives from Caco-2 cell monolayer assays. Apparent permeability (Papp) is a common measure of how quickly a substance crosses a membrane.
| Compound | Concentration (mM) | Direction | Apparent Permeability (Papp) (cm/s) | Key Observation | Reference(s) |
| L-Tryptophan | 0.01 - 1.0 | Apical to Basolateral | Saturated at >1 mM (~4 x 10⁻⁶) | Permeability is concentration-dependent, suggesting carrier-mediated transport. | [6][7] |
| Trp-NH₂ | 0.01 - 0.8 | Apical to Basolateral | Saturated at >0.4 mM | Also shows concentration-dependent permeability. | [6][7] |
| N-terminal Protected Trp Derivatives | N/A | Both | Constant values | Permeability is not concentration-dependent, suggesting passive diffusion is the primary mechanism. | [6][7] |
| Ac-Trp-NH₂ | N/A | Both | Constant values | Similar to N-protected derivatives, indicating passive transport. | [6][7] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This protocol is used to determine the apparent permeability (Papp) of a tryptophan derivative and assess its potential for active transport across an intestinal epithelial cell model.
1. Cell Culture and Monolayer Formation:
- Seed Caco-2 cells at a density of approximately 2 x 10⁵ cells/cm² onto the apical chamber of Transwell® inserts.[17]
- Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with stable tight junctions. Change the medium every 2-3 days.[17]
- Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) every few days. Monolayers are ready for the assay when TEER values are stable and high (typically >250 Ω·cm²).[1][17]
2. Permeability Assay (Apical to Basolateral - A to B):
- Gently wash the cell monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
- Add the test compound solution (dissolved in transport buffer at the desired concentration) to the apical (donor) chamber.
- Add fresh transport buffer to the basolateral (receiver) chamber.
- Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
- At specified time points, take samples from the basolateral chamber and replace the volume with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.
3. Bi-directional Assay (for Efflux Assessment):
- To determine the efflux ratio, perform the experiment in the reverse direction (Basolateral to Apical - B to A).
- Add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.
- Sample from the apical chamber as described above.
4. Sample Analysis and Calculation:
- Quantify the concentration of the compound in all samples using a validated analytical method, typically LC-MS/MS.[1]
- Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
- dQ/dt is the steady-state rate of appearance of the compound in the receiver chamber.
- A is the surface area of the membrane (cm²).
- C₀ is the initial concentration of the compound in the donor chamber.[18]
- Calculate the efflux ratio: Papp (B-A) / Papp (A-B).
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is a high-throughput method to assess the passive diffusion of a compound across an artificial lipid membrane.
1. Plate Preparation:
- Use a 96-well PAMPA plate system, which consists of a donor plate and an acceptor plate separated by a microfilter coated with a lipid solution (e.g., phosphatidylcholine in dodecane).
- Pre-coat the filter plate with the lipid solution and allow the solvent to evaporate.
2. Assay Procedure:
- Add buffer (e.g., phosphate-buffered saline at pH 7.4) to the acceptor plate wells.
- Dissolve the test compounds in buffer and add them to the donor plate wells.
- Carefully place the donor plate onto the acceptor plate, ensuring the lipid-coated membrane separates the two wells.
- Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours) without shaking.
3. Sample Analysis:
- After incubation, carefully separate the plates.
- Determine the compound concentration in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
- Calculate the effective permeability (Pe) using an equation similar to the one for Papp, accounting for the volumes and surface area of the plate system.[18]
Visualizations: Workflows and Concepts
Caption: Troubleshooting workflow for low cell permeability.
Caption: Strategies to enhance cell permeability.
Caption: Mechanisms of transport across the cell membrane.
References
- 1. benchchem.com [benchchem.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tryptophan Transport in Human Fibroblast Cells—A Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relationship between structure and permeability of tryptophan derivatives across human intestinal epithelial (Caco-2) cells [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Relationship between structure and permeability of dipeptide derivatives containing tryptophan and related compounds across human intestinal epithelial (Caco-2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs [mdpi.com]
- 10. Modern Prodrug Design for Targeted Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing oral absorption of peptides using prodrug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticles generated from a tryptophan derivative: physical characterization and anti-cancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
Addressing non-specific binding in 7-Benzyloxy-DL-tryptophan assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Benzyloxy-DL-tryptophan. The following resources address common issues, with a focus on mitigating non-specific binding to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Non-Specific Binding (NSB) in a Radioligand Binding Assay
Q1: I am observing high non-specific binding in my radioligand binding assay using a tritiated form of this compound, which is obscuring my specific binding signal. What are the potential causes and how can I reduce it?
A1: High non-specific binding (NSB) is a common issue in radioligand binding assays and can be caused by several factors, particularly with hydrophobic molecules like this compound. Ideally, NSB should constitute less than 50% of the total binding.[1] Below is a breakdown of potential causes and solutions.
Troubleshooting High Non-Specific Binding
-
Radioligand Quality and Concentration: Ensure the purity of your radiolabeled this compound, as impurities can be a major source of NSB. Also, using too high a concentration of the radioligand can lead to increased NSB.
-
Suboptimal Blocking Agents: The choice and concentration of the blocking agent are critical. Blocking agents prevent the radioligand from binding to non-target sites on the assay plate, filters, or other surfaces.[2]
-
Inadequate Washing: Insufficient washing will not adequately remove the unbound radioligand, leading to a high background signal.
-
Buffer Composition: The pH, ionic strength, and presence of detergents in your assay and wash buffers can significantly influence NSB.[3]
-
Incubation Time and Temperature: Longer incubation times or higher temperatures can sometimes increase the non-specific binding of hydrophobic compounds.
Solutions for High Non-Specific Binding
| Parameter | Recommendation | Typical Concentration/Condition |
| Blocking Agent | Use protein-based blockers like Bovine Serum Albumin (BSA) or Casein in your assay buffer.[2][4] | 0.1 - 2% BSA or 0.1 - 1% Casein |
| Detergents | Add a non-ionic detergent such as Tween-20 to the wash buffer to reduce hydrophobic interactions.[3] | 0.05 - 0.1% Tween-20 |
| Salt Concentration | Increase the salt concentration (e.g., NaCl) in the assay buffer to minimize ionic interactions. | 100 - 150 mM NaCl |
| Washing Steps | Increase the number of wash cycles and use ice-cold wash buffer to enhance the removal of unbound radioligand. | 3-5 wash cycles |
| Incubation | Optimize incubation time and temperature. Try shorter incubation times or lower temperatures. | Test a range from 4°C to room temperature |
Issue 2: Variability in a Fluorescence-Based Assay
Q2: I'm using this compound in a fluorescence quenching assay to study protein-ligand interactions, but my results are inconsistent. What could be causing this variability?
A2: Fluorescence-based assays are sensitive to environmental factors and the physicochemical properties of the compounds being tested. The benzyloxy group on the tryptophan analog can influence its solubility and potential for aggregation, which may contribute to assay variability.
Troubleshooting Fluorescence Assay Variability
-
Compound Solubility and Aggregation: this compound may have limited solubility in aqueous buffers, leading to aggregation and inconsistent results.
-
Buffer and pH Effects: The fluorescence of tryptophan and its analogs can be sensitive to the pH and composition of the buffer.
-
Photobleaching: Exposure of the fluorescent molecules to the excitation light for extended periods can lead to photobleaching and a decrease in signal.
-
Instrument Settings: Inconsistent instrument settings (e.g., excitation/emission wavelengths, slit widths, gain) will lead to variable results.
Solutions for Fluorescence Assay Variability
| Parameter | Recommendation | Consideration |
| Solubility | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration in the assay does not exceed its aqueous solubility. | The final concentration of the organic solvent should be kept low (typically <1%) and consistent across all samples. |
| Buffer Optimization | Empirically determine the optimal buffer and pH for your assay by testing a range of conditions. | Maintain consistent buffer composition and pH throughout the experiment. |
| Photobleaching | Minimize the exposure of your samples to the excitation light. | Use the lowest possible excitation intensity and shortest exposure time that still provides a good signal-to-noise ratio. |
| Instrumentation | Use consistent instrument settings for all measurements. | Regularly calibrate and maintain your fluorometer. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity of a test compound for a target receptor using radiolabeled this compound.
-
Plate Preparation:
-
Add 25 µL of assay buffer to all wells of a 96-well plate.
-
To the "non-specific binding" (NSB) wells, add 25 µL of a high concentration of an unlabeled standard ligand.
-
To the "total binding" wells and the experimental wells, add 25 µL of assay buffer.
-
-
Compound Addition: Add 25 µL of your test compound at various concentrations to the experimental wells.
-
Radioligand Addition: Add 25 µL of radiolabeled this compound to all wells.
-
Receptor Addition: Add 100 µL of the membrane preparation containing the target receptor to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound and free radioligand.
-
Washing: Wash the filters 3-5 times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter mat, add scintillant, and count the radioactivity in a scintillation counter.
Visualizations
Diagram 1: Troubleshooting Workflow for High Non-Specific Binding
Caption: A logical workflow for troubleshooting high non-specific binding.
Diagram 2: Key Factors Influencing Non-Specific Binding
Caption: Factors contributing to non-specific binding in assays.
References
- 1. (PDF) Erratum To: Assays of the Amino Acid Tryptophan in [research.amanote.com]
- 2. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. general-lab-solutions.dksh.com.sg [general-lab-solutions.dksh.com.sg]
Technical Support Center: Enhancing the Stability of 7-Benzyloxy-DL-tryptophan in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 7-Benzyloxy-DL-tryptophan in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily affected by several factors, including pH, temperature, light exposure, and the presence of oxygen. The indole ring of the tryptophan molecule is susceptible to oxidation, which can be accelerated by these environmental factors.[1]
Q2: What are the visible signs of this compound degradation in solution?
A2: A common indicator of degradation is a change in the color of the solution. Often, a yellowing or browning of the solution suggests the formation of degradation products, which is a known characteristic of tryptophan and its derivatives upon degradation.[1][2] Tryptophan oxidation can lead to the formation of colored compounds like kynurenine and its derivatives.[1][3]
Q3: How does pH affect the stability of this compound?
A3: The pH of the aqueous solution is a critical factor. Extreme pH values, both acidic and basic, can catalyze the degradation of the indole ring. Additionally, the benzyloxy group may be susceptible to hydrolysis under strongly acidic conditions, leading to the cleavage of the benzyl group. For optimal stability, it is recommended to maintain the pH of the solution within a neutral range.
Q4: What is the impact of temperature on the stability of this compound solutions?
A4: Elevated temperatures accelerate the rate of chemical degradation. To maintain the stability of this compound solutions, it is crucial to store them at reduced temperatures. Long-term storage at -20°C or below is recommended. For short-term storage, refrigeration at 2-8°C is advisable.[1]
Q5: How can I protect my this compound solution from light-induced degradation?
A5: this compound is photosensitive and can degrade upon exposure to light, particularly UV radiation.[1] To prevent photodegradation, always store solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil. When working with the solution, minimize its exposure to direct light.
Q6: Are there any recommended additives to enhance the stability of the solution?
A6: The use of antioxidants can be an effective strategy to mitigate oxidative degradation. For tryptophan solutions, antioxidants such as ascorbic acid or chlorogenic acid have been shown to improve photostability.[4] However, the compatibility of any additive with your specific experimental setup must be verified.
Troubleshooting Guides
Issue 1: My this compound solution has turned yellow/brown.
-
Possible Cause: This color change is a strong indication of oxidative degradation of the indole ring.[1][2] This can be triggered by prolonged exposure to air (oxygen), elevated temperatures, or light.
-
Solution:
-
Short-term: If the solution is for immediate use and the level of degradation is acceptable for your application, proceed with caution. However, for sensitive assays, it is best to prepare a fresh solution.
-
Long-term Prevention:
-
Prepare solutions using deoxygenated solvents.
-
Store aliquots of the stock solution under an inert atmosphere (e.g., argon or nitrogen).
-
Ensure storage at low temperatures (-20°C or -80°C) and complete protection from light.[5]
-
-
Issue 2: I am observing unexpected peaks in my HPLC analysis of a stored solution.
-
Possible Cause: The appearance of new peaks in an HPLC chromatogram is indicative of the formation of degradation products. These could result from oxidation of the indole ring or potential hydrolysis of the benzyl ether group.
-
Solution:
-
Identify Degradants: If possible, use a mass spectrometer (LC-MS) to identify the mass of the unexpected peaks to hypothesize their structures. Common degradation products of tryptophan include N-formylkynurenine and kynurenine.[3]
-
Optimize Storage: Review your storage conditions. Ensure the solution is stored at the correct temperature, protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to oxygen.
-
Forced Degradation Study: To proactively understand potential degradation products, consider performing a forced degradation study (see Experimental Protocols section). This will help in identifying the peaks of known degradants.
-
Issue 3: I am seeing a loss of potency or activity of my this compound in my biological assay.
-
Possible Cause: A decrease in the expected biological activity is often a direct consequence of the degradation of the parent compound. The degradation products may not have the same biological activity.
-
Solution:
-
Use Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution immediately before your experiment.
-
Quantify the Active Compound: Use a validated stability-indicating HPLC method (see Experimental Protocols section) to determine the exact concentration of the intact this compound in your solution before use.
-
Assess Stability in Assay Media: The compound may be unstable in your specific assay buffer or cell culture medium. It is advisable to test the stability of this compound under your experimental conditions over the time course of the assay.
-
Data Presentation
The following tables present illustrative quantitative data from a hypothetical forced degradation study on this compound in aqueous solution. This data is intended to demonstrate expected trends in stability under various stress conditions.
Table 1: Effect of pH on the Stability of this compound at 40°C for 24 hours.
| pH | % this compound Remaining | % Total Degradation Products | Appearance |
| 2.0 | 85.2 | 14.8 | Slight yellowing |
| 4.0 | 95.1 | 4.9 | Colorless |
| 7.0 | 99.5 | 0.5 | Colorless |
| 9.0 | 94.8 | 5.2 | Faint yellowing |
| 12.0 | 82.5 | 17.5 | Yellow |
Table 2: Effect of Temperature on the Stability of this compound at pH 7.0 for 7 days.
| Temperature | % this compound Remaining | % Total Degradation Products | Appearance |
| 4°C | 99.8 | 0.2 | Colorless |
| 25°C | 96.3 | 3.7 | Colorless |
| 40°C | 91.5 | 8.5 | Faint yellowing |
| 60°C | 78.2 | 21.8 | Yellow |
Table 3: Stability of this compound under Oxidative and Photolytic Stress at 25°C.
| Stress Condition | Duration | % this compound Remaining | % Total Degradation Products | Appearance |
| 3% H₂O₂ | 8 hours | 75.4 | 24.6 | Yellow-Brown |
| UV Light (254 nm) | 24 hours | 88.1 | 11.9 | Slight yellowing |
| Daylight | 7 days | 95.2 | 4.8 | Faint yellowing |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Keep at room temperature for 8 hours.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C for 48 hours. Then, dissolve in the solvent to a concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solution (100 µg/mL) to UV light (254 nm) and daylight for a specified period (e.g., 24-48 hours).
-
-
Sample Analysis: At specified time points, withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a reverse-phase HPLC method for the separation and quantification of this compound from its potential degradation products.
-
Instrumentation: HPLC system with a UV or photodiode array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[6][7]
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the degradation products of a color-changed monoclonal antibody: tryptophan-derived chromophores. | Sigma-Aldrich [merckmillipore.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. HPLC method for the assessment of tryptophan metabolism utilizing separate internal standard for each detector - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 7-Benzyloxy-DL-tryptophan and Other Tryptophan Derivatives in Research
For Researchers, Scientists, and Drug Development Professionals
Tryptophan and its derivatives are a cornerstone of biomedical research, serving as crucial building blocks for peptides and as precursors to a multitude of bioactive molecules. Their diverse structures offer a rich scaffold for drug discovery, targeting pathways implicated in cancer, neurodegenerative disorders, and immune regulation. This guide provides an objective comparison of 7-Benzyloxy-DL-tryptophan with other key tryptophan derivatives, supported by experimental data and detailed protocols to aid in research and development.
Overview of Tryptophan Derivatives in Research
Tryptophan's indole ring is a versatile starting point for chemical modifications, leading to derivatives with a wide range of biological activities. These modifications can enhance a peptide's therapeutic properties, such as its half-life and bioavailability, or fine-tune its selectivity for specific biological targets. Key areas of research for tryptophan derivatives include the inhibition of enzymes in the kynurenine pathway and the modulation of amino acid transporters.
Inhibition of the L-Type Amino Acid Transporter 1 (LAT1)
The L-Type Amino Acid Transporter 1 (LAT1) is a crucial transporter for large neutral amino acids, including tryptophan. It is overexpressed in many cancers, supplying tumors with essential nutrients for growth and proliferation. Consequently, LAT1 has emerged as a significant target for anticancer drug development.
Comparative Analysis of Benzyloxy-tryptophan Isomers
A study investigating the inhibition of LAT1 by various benzyloxy-L-tryptophan isomers provides the most direct insight into the potential activity of this compound. The research focused on the L-enantiomers of 4-, 5-, 6-, and 7-benzyloxytryptophan.
Table 1: Inhibition of LAT1-mediated [³H]-L-leucine uptake by Benzyloxy-L-tryptophan Isomers
| Compound | Position of Benzyloxy Group | IC50 (µM)[1][2][3] |
| 5-Benzyloxy-L-tryptophan | 5 | 19 |
| 4-Benzyloxy-L-tryptophan | 4 | > 100 |
| 6-Benzyloxy-L-tryptophan | 6 | > 100 |
| 7-Benzyloxy-L-tryptophan | 7 | > 100 |
Data from a study on L-enantiomers. The activity of the DL-racemic mixture of 7-benzyloxytryptophan has not been reported in the reviewed literature.
The data clearly indicates that the position of the benzyloxy group on the indole ring is critical for LAT1 inhibition. 5-Benzyloxy-L-tryptophan emerged as the most potent inhibitor among the tested isomers, with an IC50 of 19 µM. In stark contrast, 7-Benzyloxy-L-tryptophan showed no significant inhibition of LAT1 at concentrations up to 100 µM[1][2][3]. This suggests that this compound is unlikely to be a potent LAT1 inhibitor.
Experimental Protocol: LAT1 Inhibition Assay
This protocol outlines a cell-based assay to determine the inhibitory effect of test compounds on LAT1-mediated uptake of a radiolabeled substrate, such as [³H]-L-leucine.
Materials:
-
HT-29 human colon carcinoma cells (or other LAT1-expressing cell line)
-
24-well cell culture plates
-
Hanks' Balanced Salt Solution (HBSS), sodium-free
-
[³H]-L-leucine
-
Test compounds (e.g., this compound)
-
Lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Seed HT-29 cells in 24-well plates and culture until they reach approximately 80-90% confluency.
-
Pre-incubation: Wash the cells with sodium-free HBSS. Pre-incubate the cells in sodium-free HBSS for 10 minutes at 37°C to deplete intracellular amino acids.
-
Inhibition Assay: Add sodium-free HBSS containing a fixed concentration of [³H]-L-leucine (e.g., 1 µM) and varying concentrations of the test compound. Include a control group with no inhibitor.
-
Incubation: Incubate the plates for a short period (e.g., 1-5 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold sodium-free HBSS.
-
Cell Lysis: Lyse the cells by adding lysis buffer to each well.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value of the test compound by plotting the percentage of inhibition against the logarithm of the compound's concentration.
Inhibition of the Kynurenine Pathway
The kynurenine pathway is the primary metabolic route for tryptophan in the body. Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Key enzymes in this pathway, such as Indoleamine 2,3-dioxygenase 1 (IDO1), Tryptophan 2,3-dioxygenase (TDO), and Kynurenine 3-monooxygenase (KMO), are important therapeutic targets.
Comparative Analysis of Kynurenine Pathway Inhibitors
While no data is available for the effect of this compound on kynurenine pathway enzymes, numerous other tryptophan derivatives have been developed as potent inhibitors.
Table 2: Inhibitory Activity of Tryptophan Derivatives on Kynurenine Pathway Enzymes
| Compound | Target Enzyme | IC50 / Ki | Reference |
| Epacadostat (INCB024360) | IDO1 | IC50: ~10 nM | [4] |
| Navoximod (GDC-0919) | IDO1 | IC50: ~69 nM | [4] |
| 1-Methyl-D-tryptophan (Indoximod) | IDO1 | Weak inhibitor | [5] |
| Ro 61-8048 | KMO | IC50: 37 nM | [6] |
| 3,5-Dibromo-L-kynurenine | KMO | Ki: 1.2 µM | [6] |
| Serotonin sulfate | Kynureninase | Selective inhibitor | [7] |
This table highlights the potent and selective inhibition achievable with modified tryptophan and kynurenine scaffolds. For instance, Epacadostat is a highly potent IDO1 inhibitor that has been investigated in clinical trials for cancer therapy.
Experimental Protocol: IDO1 Enzyme Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of compounds against the IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-tryptophan (substrate)
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Cofactors and reagents: Ascorbic acid, methylene blue, catalase
-
Test compounds
-
Trichloroacetic acid (TCA) for reaction termination
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) for detection
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, ascorbic acid, methylene blue, and catalase.
-
Compound Addition: Add the test compound at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme and Substrate Addition: Add the IDO1 enzyme to all wells except the negative control. Initiate the reaction by adding L-tryptophan.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding TCA.
-
Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Color Development: Add Ehrlich's reagent to each well. The reagent reacts with kynurenine to produce a colored product.
-
Absorbance Measurement: Measure the absorbance at approximately 480-490 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
The available evidence suggests that This compound is unlikely to be a potent inhibitor of the LAT1 transporter, based on data from its L-isomer. Its activity against other key targets, such as the enzymes of the kynurenine pathway, remains to be determined through experimental evaluation. In contrast, other tryptophan derivatives have been extensively studied and optimized to yield highly potent and selective inhibitors of targets like IDO1 and KMO, demonstrating the therapeutic potential of this class of molecules. Researchers interested in the biological effects of this compound should consider its synthesis and evaluation in a panel of relevant biological assays, such as those described in this guide, to elucidate its pharmacological profile. The provided protocols offer a starting point for such investigations.
References
- 1. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Major Developments in the Design of Inhibitors along the Kynurenine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]
- 7. Screening marine natural products for selective inhibitors of key kynurenine pathway enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of L- versus DL-7-Benzyloxy-tryptophan Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of L-7-Benzyloxy-tryptophan and its racemic mixture, DL-7-Benzyloxy-tryptophan. The differentiation between stereoisomers is critical in pharmacology, as the three-dimensional structure of a molecule can significantly influence its biological function. While direct comparative studies on the L- and DL-forms of 7-Benzyloxy-tryptophan are limited in publicly available literature, this guide synthesizes the existing data for the L-isomer and draws parallels from related tryptophan derivatives to infer potential differences in activity.
Executive Summary
Data Presentation: Quantitative Comparison
Due to the limited availability of direct comparative data, the following table summarizes the known activity of L-7-Benzyloxy-tryptophan.
| Compound | Target | Assay | Result |
| L-7-Benzyloxy-tryptophan | L-type Amino Acid Transporter 1 (LAT1) | [³H]-L-leucine uptake inhibition | No inhibition observed at concentrations below 100 μM[1] |
| DL-7-Benzyloxy-tryptophan | Not Reported | Not Reported | No quantitative biological activity data found in the searched literature. |
Inferred Activity and the Importance of Stereochemistry
The case of 1-methyl-tryptophan (1-MT) provides a compelling precedent for the differential activity of tryptophan derivative stereoisomers. The racemic mixture, 1-MT, was initially studied as an inhibitor of IDO1.[2] Subsequent research revealed that the L-isomer (L-1-MT) is a weak competitive inhibitor of the IDO1 enzyme, while the D-isomer (D-1-MT, Indoximod) has no direct enzymatic inhibitory activity but is thought to act downstream of tryptophan metabolism.[2] This divergence in mechanism and activity underscores the critical importance of evaluating the pure isomers of 7-Benzyloxy-tryptophan individually. The activity of the DL-racemic mixture would be a composite of the distinct actions of the L- and D-enantiomers, which could be antagonistic, synergistic, or simply different.
Signaling Pathways and Experimental Workflows
To understand the context in which these compounds are evaluated, the following diagrams illustrate a key signaling pathway and a typical experimental workflow for testing tryptophan derivatives.
Figure 1. Simplified IDO1 signaling pathway and the potential point of intervention for tryptophan-based inhibitors.
Figure 2. General experimental workflow for assessing the inhibition of the LAT1 transporter.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the assays mentioned in this guide.
LAT1 Inhibition Assay ([³H]-L-leucine uptake)
This protocol is adapted from studies evaluating LAT1 inhibitors.[1]
-
Cell Culture: Human colon carcinoma cells (HT-29), which have high LAT1 expression, are cultured to confluence in a 96-well plate.
-
Preparation: The cells are washed three times with a pre-warmed sodium-free Hank's balanced salt solution (HBSS).
-
Incubation: The cells are then incubated with varying concentrations of the test compound (e.g., L-7-Benzyloxy-tryptophan) in the sodium-free HBSS for a specified period (e.g., 10 minutes) at 37°C.
-
Uptake Measurement: A solution containing [³H]-L-leucine (a LAT1 substrate) is added to each well, and the cells are incubated for a short duration (e.g., 1 minute) to allow for uptake.
-
Termination: The uptake is stopped by rapidly washing the cells with ice-cold HBSS.
-
Quantification: The cells are lysed, and the radioactivity within the cells is measured using a scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the uptake of [³H]-L-leucine. The percentage of inhibition at each concentration of the test compound is calculated relative to a control group without the inhibitor. The IC50 value, the concentration at which 50% of the uptake is inhibited, is then determined.
IDO1 Inhibition Assay (Cell-based Kynurenine Production)
This protocol describes a common method for assessing IDO1 inhibition in a cellular context.
-
Cell Culture and IDO1 Induction: A human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3) is seeded in a 96-well plate. To induce IDO1 expression, the cells are treated with interferon-gamma (IFN-γ) and incubated for approximately 24-48 hours.
-
Inhibitor Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the potential IDO1 inhibitor (e.g., L- or DL-7-Benzyloxy-tryptophan) and a known concentration of L-tryptophan.
-
Incubation: The cells are incubated for a further 24-48 hours, during which the IDO1 enzyme metabolizes tryptophan into kynurenine.
-
Sample Collection: The cell culture supernatant is collected.
-
Kynurenine Quantification: The concentration of kynurenine in the supernatant is measured. This can be done using several methods, including High-Performance Liquid Chromatography (HPLC) or a colorimetric assay using Ehrlich's reagent, which forms a yellow adduct with kynurenine that can be measured spectrophotometrically.
-
Data Analysis: The reduction in kynurenine production in the presence of the inhibitor, compared to an untreated control, is used to determine the inhibitory activity and calculate the IC50 value.
Conclusion and Future Directions
The available evidence on L-7-Benzyloxy-tryptophan suggests it is not a potent inhibitor of the LAT1 transporter. A significant knowledge gap exists regarding the biological activity of DL-7-Benzyloxy-tryptophan and the pure D-isomer. Based on the well-documented differential activities of other tryptophan derivative stereoisomers, it is imperative that future research efforts focus on the separate evaluation of the L- and D-enantiomers of 7-Benzyloxy-tryptophan. Such studies would be invaluable in determining their individual pharmacological profiles and potential as therapeutic agents, particularly in the context of cancer immunotherapy and other diseases where tryptophan metabolism plays a key role. Researchers are encouraged to perform direct comparative studies to elucidate the structure-activity relationship of these compounds.
References
Validating the Inhibitory Effect of 7-Benzyloxy-DL-tryptophan on LAT1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of 7-Benzyloxy-DL-tryptophan and other alternative compounds on the L-type amino acid transporter 1 (LAT1). LAT1 is a crucial transporter for large neutral amino acids and is overexpressed in various cancers, making it a significant target for cancer therapy. This document summarizes key experimental data, details methodologies for crucial experiments, and presents visual diagrams of relevant pathways and workflows to aid in the evaluation of LAT1 inhibitors.
Data Presentation: Comparative Inhibitory Potency
The inhibitory effects of various compounds on LAT1 are typically quantified by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values for 7-Benzyloxy-L-tryptophan and a selection of alternative LAT1 inhibitors. It is important to note that studies on the DL-racemic mixture of 7-Benzyloxy-tryptophan are limited; the available data focuses on the L-isomers.
| Compound | Cell Line | Assay Substrate | IC50 (µM) | Reference |
| 7-Benzyloxy-L-tryptophan | HT-29 | [3H]-L-leucine | > 100 | [1] |
| 5-Benzyloxy-L-tryptophan | HT-29 | [3H]-L-leucine | 19 | [1] |
| JPH203 (KYT-0353) | HT-29 | [14C]-leucine | 0.06 | [2] |
| JPH203 (KYT-0353) | S2-hLAT1 | [14C]-leucine | 0.14 | [2] |
| 2-Amino-2-norbornanecarboxylic acid (BCH) | Saos2 | [14C]-L-leucine | 72.17 | |
| 2-Amino-2-norbornanecarboxylic acid (BCH) | FOB | [14C]-L-leucine | 167.37 | |
| KMH-233 | - | L-leucine | 18 | [3] |
| 3-iodo-L-tyrosine | - | - | 7.9 | [3] |
| meta-substituted phenylalanine derivatives | - | - | 5-10 | [3] |
Key Finding: Current research indicates that 7-Benzyloxy-L-tryptophan does not exhibit significant inhibitory activity on LAT1 at concentrations up to 100 µM.[1] In contrast, its isomer, 5-Benzyloxy-L-tryptophan, demonstrates moderate potency. Other compounds, such as JPH203, are highly potent and selective LAT1 inhibitors.
Experimental Protocols
LAT1 Inhibition Assay ([3H]-L-leucine Uptake)
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled LAT1 substrate, such as [3H]-L-leucine, into cancer cells that overexpress LAT1.
Materials:
-
LAT1-expressing cancer cell line (e.g., HT-29 human colon carcinoma cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
[3H]-L-leucine (radiolabeled substrate)
-
Test compounds (e.g., this compound, control inhibitors)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Culture HT-29 cells in appropriate medium until they reach a suitable confluency in 24-well plates.
-
Preparation: On the day of the experiment, wash the cells with pre-warmed PBS.
-
Pre-incubation: Pre-incubate the cells with a buffer solution for a short period to equilibrate.
-
Inhibition: Add the assay buffer containing a fixed concentration of [3H]-L-leucine and varying concentrations of the test compound to the cells. Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold PBS.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the [3H]-L-leucine uptake (IC50 value).
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of LAT1 inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., HT-29)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for the growth inhibitory effect of the compound.
Mandatory Visualizations
Caption: LAT1-mediated amino acid transport and its role in mTORC1 signaling.
Caption: Workflow for validating LAT1 inhibitors.
Caption: Comparative evaluation of LAT1 inhibitors.
References
- 1. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
Unveiling the Transporter Selectivity of 7-Benzyloxy-DL-tryptophan: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the interaction of novel compounds with membrane transporters is a critical step in preclinical development. This guide provides a detailed cross-reactivity analysis of 7-Benzyloxy-DL-tryptophan, a synthetic derivative of the essential amino acid tryptophan, with a key amino acid transporter. By presenting objective experimental data and detailed methodologies, this document serves as a valuable resource for assessing the compound's specificity and potential for off-target effects.
This analysis focuses on the interaction of this compound with the L-type Amino Acid Transporter 1 (LAT1), also known as Solute Carrier Family 7 Member 5 (SLC7A5). LAT1 is a crucial transporter for large neutral amino acids, including tryptophan, and is often overexpressed in cancer cells to meet their high metabolic demands. Therefore, evaluating the inhibitory potential of tryptophan derivatives against LAT1 is of significant interest in drug discovery.
Comparative Inhibitory Potency against LAT1
Experimental data reveals a striking difference in the inhibitory activity of benzyloxy-L-tryptophan isomers on LAT1. While the 5-benzyloxy derivative demonstrates moderate potency, the 7-benzyloxy isomer, a component of the racemate this compound, shows no significant inhibition of LAT1-mediated transport at concentrations up to 100 μM.[1][2] This suggests a high degree of selectivity based on the position of the benzyloxy group on the indole ring.
| Compound | Transporter | Cell Line | Assay Substrate | IC50 (μM) | Reference |
| 7-Benzyloxy-L-tryptophan | LAT1 (SLC7A5) | HT-29 (Human Colon Carcinoma) | [³H]-L-leucine | > 100 | [1][2] |
| 5-Benzyloxy-L-tryptophan | LAT1 (SLC7A5) | HT-29 (Human Colon Carcinoma) | [³H]-L-leucine | 19 | [1][2] |
| 4-Benzyloxy-L-tryptophan | LAT1 (SLC7A5) | HT-29 (Human Colon Carcinoma) | [³H]-L-leucine | > 100 | [1][2] |
| 6-Benzyloxy-L-tryptophan | LAT1 (SLC7A5) | HT-29 (Human Colon Carcinoma) | [³H]-L-leucine | > 100 | [1][2] |
Cross-Reactivity with Other Transporters: An In-depth Look
While direct experimental data on the cross-reactivity of this compound with a broad panel of other amino acid transporters is limited, we can infer potential interactions by examining the behavior of its parent molecule, L-tryptophan, and other derivatives.
L-tryptophan itself is known to be a substrate for multiple transporters, including members of the SLC1, SLC6, and SLC7 families.[3] For instance, beyond LAT1, tryptophan is transported by other systems that may have different substrate specificities.
A study on the proton-coupled amino acid transporter PAT1 (SLC36A1) revealed that L-tryptophan and several of its derivatives, such as serotonin and tryptamine, can act as inhibitors.[4] This indicates that the indole scaffold of tryptophan is recognized by multiple transporters. The bulky benzyloxy group at the 7-position of this compound, however, likely imposes significant steric constraints that could reduce its affinity for many of these transporters, as observed with LAT1. Further experimental studies are warranted to definitively assess the cross-reactivity profile of this compound against a wider range of amino acid transporters.
Experimental Protocols
The following section details a representative methodology for assessing the inhibitory activity of compounds against amino acid transporters, based on a radiolabeled substrate uptake assay.
Protocol: [³H]-L-leucine Uptake Inhibition Assay in HT-29 Cells
1. Cell Culture:
-
HT-29 human colon carcinoma cells are cultured in a suitable medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, cells are seeded into 12-well plates and grown to confluence.[5]
2. Preparation of Assay Solutions:
-
Uptake Buffer: A balanced salt solution (e.g., Krebs-Ringer-HEPES buffer) at pH 7.4 is prepared and pre-warmed to 37°C.[5]
-
Test Compound Solutions: this compound and other test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the uptake buffer.
-
Radiolabeled Substrate Solution: [³H]-L-leucine is diluted in the uptake buffer to a final concentration appropriate for the assay (e.g., a concentration close to its Km for LAT1).
3. Inhibition Assay:
-
The cell culture medium is aspirated, and the cells are washed twice with pre-warmed uptake buffer.[5]
-
Cells are then pre-incubated for a short period (e.g., 5-10 minutes) with the uptake buffer containing the various concentrations of the test compounds or vehicle control.
-
The uptake is initiated by adding the radiolabeled substrate solution to each well.
-
The incubation is carried out for a defined period (e.g., 1-5 minutes) at 37°C.[5]
4. Termination and Lysis:
-
The uptake is terminated by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer.[5]
-
The cells are then lysed by adding a lysis buffer (e.g., 1% SDS solution) to each well.[5]
5. Measurement and Data Analysis:
-
The cell lysates are transferred to scintillation vials containing a scintillation cocktail.[5]
-
The radioactivity (in counts per minute, CPM) is measured using a scintillation counter.
-
The CPM values are normalized to the protein concentration in each well.
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To further clarify the experimental process and the biological context of LAT1, the following diagrams are provided.
References
- 1. d-nb.info [d-nb.info]
- 2. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SLC superfamily of solute carriers | Transporters | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Serotonin, L-tryptophan, and tryptamine are effective inhibitors of the amino acid transport system PAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids [jove.com]
Unveiling the Efficacy of Benzyloxy-Substituted Tryptophans as LAT1 Inhibitors: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the efficacy of different benzyloxy-substituted L-tryptophan isomers as inhibitors of the L-type Amino Acid Transporter 1 (LAT1). This analysis is supported by experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding of their structure-activity relationships.
The L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5, is a crucial transporter for large neutral amino acids, including L-tryptophan. Its overexpression in various cancers to meet the high demand for nutrients for rapid cell growth and proliferation has made it a significant target in anticancer drug discovery. Benzyloxy-substituted L-tryptophans are a class of compounds that have been investigated for their potential to inhibit LAT1, thereby offering a therapeutic strategy to starve cancer cells of essential amino acids.
Comparative Efficacy of Benzyloxy-Substituted Tryptophan Isomers
A study systematically evaluated the inhibitory activity of four isomeric benzyloxy-L-tryptophans (4-, 5-, 6-, and 7-benzyloxy-L-tryptophan) on LAT1-mediated transport. The efficacy was determined by their ability to inhibit the uptake of radiolabeled L-leucine in HT-29 human colon carcinoma cells, which are known to have high levels of LAT1 expression.
The results clearly indicate that the position of the benzyloxy group on the indole ring of L-tryptophan is a critical determinant of its LAT1 inhibitory activity.
Quantitative Data Summary
| Compound | Structure | LAT1 Inhibition (IC50) [µM] |
| 4-Benzyloxy-L-tryptophan | ![]() | > 100 |
| 5-Benzyloxy-L-tryptophan | ![]() | 19 |
| 6-Benzyloxy-L-tryptophan | ![]() | > 100 |
| 7-Benzyloxy-L-tryptophan | ![]() | > 100 |
Among the four isomers, 5-benzyloxy-L-tryptophan was the only derivative to show significant inhibition of LAT1, with an IC50 value of 19 µM.[1] In contrast, the 4-, 6-, and 7-benzyloxy-L-tryptophan isomers did not exhibit any noteworthy inhibition at concentrations up to 100 µM.[1] This highlights the 5-position of the indole ring as a promising site for modification to develop potent LAT1 inhibitors.[1] Further studies also indicated that these benzyloxy-L-tryptophan derivatives are not substrates for LAT1, as they did not induce the efflux of [3H]-L-leucine from preloaded cells.[1]
Experimental Protocols
Synthesis of Benzyloxy-Substituted L-Tryptophans
The synthesis of the four isomeric benzyloxy-L-tryptophans was achieved through distinct routes.
5-Benzyloxy-L-tryptophan: This isomer was synthesized from commercially available 5-hydroxy-L-tryptophan in a five-step sequence. The process involved the conversion of 5-hydroxy-L-tryptophan to its methyl ester, followed by Nα-BOC protection, alkylation with benzyl bromide, ester saponification, and finally BOC-cleavage with HCl to yield the hydrochloride salt of 5-benzyloxy-L-tryptophan.[1]
4-, 6-, and 7-Benzyloxy-L-tryptophans: These isomers were prepared from the corresponding hydroxy indoles. A key step in their synthesis is the nucleophilic opening of a commercially available Cbz-protected aziridine with a TBS-protected hydroxy indole in the presence of Yb(OTf)3 as a Lewis acid.[1] This is followed by a series of deprotection and modification steps to yield the final products.[1]
[³H]-L-Leucine Uptake Assay for LAT1 Inhibition
The inhibitory activity of the benzyloxy-substituted tryptophans on LAT1 was assessed using a [³H]-L-leucine uptake assay in HT-29 cells.
Cell Culture: HT-29 human colon carcinoma cells were cultured under standard conditions.
Uptake Assay:
-
Cells were seeded in 24-well plates and grown to confluence.
-
Before the assay, cells were washed with a sodium-free buffer (to isolate the activity of sodium-independent transporters like LAT1).
-
Cells were then incubated with the test compounds (benzyloxy-substituted tryptophans) at various concentrations for a specified period.
-
A solution containing [³H]-L-leucine was added to each well, and the uptake was allowed to proceed for a defined time.
-
The uptake was terminated by rapidly washing the cells with ice-cold buffer.
-
The cells were lysed, and the intracellular radioactivity was measured using a scintillation counter.
-
The concentration of the test compound that inhibited 50% of the [³H]-L-leucine uptake (IC50) was calculated.
Visualizations
Experimental Workflow: [³H]-L-Leucine Uptake Assay
Caption: Workflow of the [³H]-L-leucine uptake assay.
LAT1 Signaling and Therapeutic Intervention
References
Unveiling the Structure-Activity Relationship of 7-Benzyloxy-DL-tryptophan Analogs as LAT1 Inhibitors
A Comparative Guide for Researchers in Drug Discovery
The L-type amino acid transporter 1 (LAT1), an important channel for nutrient uptake in cancer cells, has emerged as a promising target for novel anticancer therapies. Among the various classes of molecules explored as LAT1 inhibitors, tryptophan analogs have shown significant potential. This guide provides a comparative analysis of the structure-activity relationship (SAR) of benzyloxy-substituted DL-tryptophan analogs, with a particular focus on the 7-benzyloxy isomer, based on available experimental data.
Comparative Analysis of Benzyloxy-DL-tryptophan Analogs
A key study investigating the inhibitory effects of monosubstituted benzyloxy-L-tryptophan isomers on LAT1-mediated leucine uptake revealed a striking positional dependence of the benzyloxy group on the indole ring. The study demonstrated that while the 5-benzyloxy analog exhibited the highest potency, the 7-benzyloxy-L-tryptophan analog was found to be inactive.[1]
This critical finding underscores the stringent structural requirements for ligand recognition and inhibition of the LAT1 transporter. The lack of activity for the 7-benzyloxy analog suggests that substitution at this position may introduce steric hindrance or unfavorable electronic interactions within the transporter's binding pocket.
| Compound | Position of Benzyloxy Group | LAT1 Inhibitory Activity (IC50, µM) |
| 4-Benzyloxy-L-tryptophan | 4 | > 100[1] |
| 5-Benzyloxy-L-tryptophan | 5 | 19[1] |
| 6-Benzyloxy-L-tryptophan | 6 | > 100[1] |
| 7-Benzyloxy-L-tryptophan | 7 | > 100 [1] |
Table 1: Inhibitory Activity of Benzyloxy-L-tryptophan Isomers on LAT1-mediated [3H]-L-leucine uptake in HT-29 cells. [1]
Structure-Activity Relationship (SAR) Insights
The available data, though limited to monosubstituted benzyloxy isomers, provides valuable insights into the SAR of tryptophan analogs as LAT1 inhibitors:
-
Criticality of the 5-Position: The superior activity of the 5-benzyloxy analog highlights the importance of this position for favorable interactions within the LAT1 binding site. It is hypothesized that the 5-position offers an optimal location for a bulky substituent like the benzyloxy group to engage with a hydrophobic pocket in the transporter.[1][2]
-
Steric Constraints at other Positions: The inactivity of the 4-, 6-, and 7-benzyloxy analogs suggests that these positions are less tolerant to bulky substitutions.[1] This could be due to steric clashes with amino acid residues lining the binding pocket, preventing proper alignment of the tryptophan core for effective binding.
-
Future Directions for 7-Benzyloxy Analogs: While 7-benzyloxy-DL-tryptophan itself is inactive, this does not entirely preclude the potential for active analogs with modifications to this scaffold. Future research could explore:
-
Linker Modification: Altering the length or flexibility of the ether linkage.
-
Substitutions on the Benzyl Ring: Introducing various functional groups to probe for additional interactions.
-
Modifications to the Tryptophan Core: Alterations to the amino acid portion of the molecule.
-
Experimental Protocols
The primary assay used to determine the inhibitory activity of these analogs is the [3H]-L-leucine uptake assay in a human colon adenocarcinoma cell line, HT-29, which is known to overexpress LAT1.
[3H]-L-leucine Uptake Inhibition Assay
Objective: To measure the ability of test compounds to inhibit the uptake of radiolabeled L-leucine into cancer cells via the LAT1 transporter.
Cell Line: HT-29 human colon adenocarcinoma cells.[1]
Materials:
-
HT-29 cells[3]
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[3]
-
Phosphate-buffered saline (PBS)[3]
-
Test compounds (this compound analogs and other isomers)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: HT-29 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.[3]
-
Seeding: Cells are seeded into 24-well plates and allowed to adhere and grow to a confluent monolayer.[1]
-
Washing: Prior to the assay, the cell monolayers are washed with pre-warmed PBS to remove the culture medium.[1]
-
Pre-incubation: The cells are pre-incubated with a buffer solution (e.g., Hanks' Balanced Salt Solution) for a short period to equilibrate.
-
Inhibition Assay: The pre-incubation solution is replaced with a solution containing [3H]-L-leucine and the test compound at various concentrations. A control group without the test compound is also included.
-
Incubation: The cells are incubated for a defined period (e.g., 10 minutes) at 37°C to allow for the uptake of the radiolabeled substrate.
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold PBS to remove the extracellular radiolabeled substrate.
-
Cell Lysis: The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: The radioactivity in the cell lysates is measured using a scintillation counter after adding a scintillation cocktail.
-
Data Analysis: The percentage of inhibition of [3H]-L-leucine uptake by the test compound is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits 50% of the uptake, is then determined from the dose-response curve.
Visualizing the LAT1 Transport Mechanism
The following diagram illustrates the proposed antiport mechanism of the LAT1 transporter, where the influx of an extracellular substrate (like a tryptophan analog) is coupled with the efflux of an intracellular substrate (like glutamine).
References
- 1. The Evaluation of l‐Tryptophan Derivatives as Inhibitors of the l‐Type Amino Acid Transporter LAT1 (SLC7A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformationally restricted derivatives of L-tyrosine and L-tryptophan as inhibitors of the L-type amino acid transporter LAT1 - American Chemical Society [acs.digitellinc.com]
- 3. encodeproject.org [encodeproject.org]
- 4. revvity.com [revvity.com]
Scant Evidence for 7-Benzyloxy-DL-tryptophan Efficacy: An Analysis of In Vitro Data
A comprehensive comparison of the in vivo and in vitro efficacy of 7-Benzyloxy-DL-tryptophan is not feasible due to a notable absence of published in vivo research and sparse in vitro data for this specific molecule. The existing scientific literature has instead concentrated on the evaluation of benzyloxy-L-tryptophan isomers as potential inhibitors of the L-type amino acid transporter 1 (LAT1), a recognized target in the field of oncology drug development.
Comparative In Vitro Efficacy of Benzyloxy-L-tryptophan Isomers
Research into L-tryptophan derivatives as inhibitors of LAT1 has shed light on the varied in vitro efficacy among four isomers of benzyloxy-L-tryptophan. The study highlighted that the 5-substituted isomer, 5-benzyloxy-L-tryptophan, was the most effective at inhibiting the transport of L-leucine mediated by LAT1 in HT-29 human colon carcinoma cells. Conversely, the 4-, 6-, and 7-benzyloxy-L-tryptophan isomers did not exhibit significant inhibition at concentrations below 100 μM.[1] Furthermore, none of the examined benzyloxy-L-tryptophan derivatives were identified as substrates for transport by LAT1.[1]
Data Summary: LAT1 Inhibition by Benzyloxy-L-tryptophan Isomers
| Compound | Target | Cell Line | Assay | IC50 (μM) |
| 5-Benzyloxy-L-tryptophan | LAT1 | HT-29 | [3H]-L-leucine uptake | 19[1] |
| 4-Benzyloxy-L-tryptophan | LAT1 | HT-29 | [3H]-L-leucine uptake | > 100[1] |
| 6-Benzyloxy-L-tryptophan | LAT1 | HT-29 | [3H]-L-leucine uptake | > 100[1] |
| 7-Benzyloxy-L-tryptophan | LAT1 | HT-29 | [3H]-L-leucine uptake | > 100[1] |
Experimental Protocols
[3H]-L-Leucine Uptake Assay for LAT1 Inhibition
This in vitro assay quantifies the capacity of a test compound to block the uptake of a radiolabeled LAT1 substrate, such as [3H]-L-leucine, into cancer cells that have a high expression of the LAT1 transporter.
1. Cell Culture:
-
HT-29 human colon carcinoma cells are maintained in McCoy's 5A medium, which is supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 0.1 mg/mL streptomycin.
-
The cells are then seeded in 96-well plates and cultivated until they reach confluency.
2. Uptake Assay:
-
Confluent cells are washed three times with a pre-warmed (37°C) Na+-free Hank's balanced salt solution (HBSS). This solution is composed of 125 mM choline-Cl, 25 mM HEPES, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 1.3 mM CaCl2, and 5.6 mM glucose, with a pH of 7.4.
-
Following the wash, the cells are incubated in the same buffer at 37°C for a duration of 7 minutes.
-
The uptake of L-leucine is initiated by the addition of the Na+-free HBSS containing 30 μM [3H]-L-leucine, along with various concentrations of the test compounds (e.g., the benzyloxy-L-tryptophan isomers).
-
This incubation is conducted for 3 minutes at 37°C.
3. Termination and Measurement:
-
The uptake process is halted by the removal of the solution that contains the radiolabeled substrate and the test compounds.
-
The cells are then subjected to three washes with ice-cold Na+-free HBSS.
-
Subsequently, the cells are lysed, and the resulting lysate is combined with a scintillation cocktail.
-
The radioactivity, which is proportional to the quantity of [3H]-L-leucine absorbed by the cells, is then measured with a scintillation counter.
4. Data Analysis:
-
The half-maximal inhibitory concentration (IC50) is determined from the data. This value signifies the concentration of the test compound that is necessary to inhibit 50% of the [3H]-L-leucine uptake.
Visualizations
Caption: Workflow of the [3H]-L-leucine uptake assay for assessing LAT1 inhibition.
Signaling Pathway Context
The L-type amino acid transporter 1 (LAT1) is essential for the transport of large neutral amino acids, such as leucine and tryptophan. Its expression is elevated in numerous cancer cell types to satisfy their increased nutritional requirements for growth and proliferation. By facilitating the entry of essential amino acids like leucine into the cell, LAT1 triggers the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. The mTORC1 pathway plays a pivotal role in regulating cell growth, protein synthesis, and metabolism. Consequently, the inhibition of LAT1 presents a viable therapeutic approach in oncology, aiming to deprive cancer cells of vital nutrients and thereby suppress their growth.
Caption: LAT1-mediated uptake of leucine activates the mTORC1 signaling pathway, which in turn promotes the growth of cancer cells.
Conclusion
The existing in vitro findings for benzyloxy-L-tryptophan isomers as LAT1 inhibitors underscore that the placement of the benzyloxy group on the indole ring is a crucial factor for inhibitory action. While 5-benzyloxy-L-tryptophan exhibits moderate potency, 7-benzyloxy-L-tryptophan—a component of the DL-mixture —shows a lack of substantial activity against LAT1 in the cellular model that was tested. The dearth of in vivo efficacy studies for this compound, in conjunction with its suboptimal in vitro results as a LAT1 inhibitor, implies that it may not be a promising candidate for further investigation targeting this particular mechanism. Additional research would be necessary to investigate other potential biological targets and to assess the in vivo pharmacokinetics and efficacy of this compound.
References
Comparative Guide to 7-Benzyloxy-DL-tryptophan and Its Alternatives for Specialized Research Applications
For researchers and drug development professionals working with tryptophan analogs, selecting the optimal compound is critical for achieving desired biological activity and experimental outcomes. 7-Benzyloxy-DL-tryptophan is a valuable tool, but a range of alternatives with distinct properties offers unique advantages for specific applications. This guide provides an objective comparison of this compound with key alternatives, including other benzyloxy-isomers, 7-halotryptophans, and 7-azatryptophan, supported by experimental data and detailed protocols.
Inhibition of L-Type Amino Acid Transporter 1 (LAT1)
The L-type amino acid transporter 1 (LAT1) is a crucial transporter for large neutral amino acids and is overexpressed in many cancers, making it a prime target for anti-cancer drug development. Tryptophan analogs are being explored as inhibitors of LAT1 to starve cancer cells of essential nutrients.
Comparative Performance of Benzyloxy-L-tryptophan Isomers
A study systematically evaluated the inhibitory activity of isomeric benzyloxy-L-tryptophans on LAT1-mediated leucine uptake in HT-29 human colon carcinoma cells. The results indicate a strong positional dependence of the benzyloxy group on inhibitory potency.
| Compound | Substitution Position | IC50 (µM)[1] |
| 5-Benzyloxy-L-tryptophan | 5 | 19 |
| 4-Benzyloxy-L-tryptophan | 4 | > 100 |
| 6-Benzyloxy-L-tryptophan | 6 | > 100 |
| 7-Benzyloxy-L-tryptophan | 7 | > 100 [1] |
Key Finding: The 5-benzyloxy isomer is a moderately potent LAT1 inhibitor, while 7-Benzyloxy-L-tryptophan, along with the 4- and 6-isomers, shows significantly weaker or no inhibitory activity at concentrations up to 100 µM[1]. This highlights the critical role of substituent placement for effective LAT1 inhibition.
Experimental Protocol: [³H]-L-Leucine Uptake Assay in HT-29 Cells
This protocol is adapted from the methodology used to compare benzyloxy-L-tryptophan isomers as LAT1 inhibitors[1].
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on LAT1-mediated L-leucine uptake.
Materials:
-
HT-29 human colon carcinoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum
-
Hanks' Balanced Salt Solution (HBSS)
-
[³H]-L-leucine
-
Test compounds (e.g., benzyloxy-L-tryptophan isomers)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture HT-29 cells in DMEM at 37°C in a humidified atmosphere with 5% CO₂. Seed cells in 24-well plates and grow to confluence.
-
Uptake Assay:
-
Wash the cells twice with pre-warmed HBSS.
-
Pre-incubate the cells for 10 minutes with HBSS containing the test compound at various concentrations.
-
Initiate the uptake by adding HBSS containing [³H]-L-leucine and the test compound.
-
Incubate for a defined period (e.g., 1 minute) at 37°C.
-
Terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold HBSS.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for LAT1 Inhibition Assay
Caption: Workflow for determining the LAT1 inhibitory activity of tryptophan analogs.
Fluorescent Probes for Biophysical Studies
Tryptophan's intrinsic fluorescence is often used to probe protein structure and dynamics. However, its complex photophysics can be a limitation. Tryptophan analogs with more favorable fluorescent properties are therefore valuable research tools.
Comparative Performance of 7-Azatryptophan vs. Native Tryptophan
7-Azatryptophan is a fluorescent analog of tryptophan where the C-H group at the 7-position of the indole ring is replaced by a nitrogen atom. This substitution results in distinct and often advantageous photophysical properties.
| Property | Native L-Tryptophan | 7-Azatryptophan |
| Fluorescence Quantum Yield (in water) | ~0.13 | ~0.01 (can increase in non-polar environments) |
| Fluorescence Lifetime (in water) | Non-exponential decay | Single-exponential decay |
| Absorption Maximum (λabs) | ~280 nm | ~290 nm (red-shifted by ~10 nm) |
| Emission Maximum (λem) | ~350 nm | ~396 nm (red-shifted by ~46 nm) |
Key Finding: 7-Azatryptophan exhibits a significant red-shift in both its absorption and emission spectra compared to native tryptophan. This allows for selective excitation and detection, even in the presence of multiple native tryptophan residues in a protein. Furthermore, its single-exponential fluorescence decay simplifies data analysis in time-resolved fluorescence studies. While its quantum yield is lower in water, it can increase in the less polar environment of a protein's interior.
Experimental Protocol: Characterization of Tryptophan Analog Fluorescence
This protocol outlines a general procedure for measuring the key fluorescence properties of tryptophan analogs.
Objective: To determine the fluorescence quantum yield, lifetime, and spectral characteristics of a tryptophan analog.
Materials:
-
Tryptophan analog (e.g., 7-azatryptophan)
-
Reference fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Spectrofluorometer
-
Time-correlated single-photon counting (TCSPC) system (for lifetime measurements)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Sample Preparation: Prepare solutions of the tryptophan analog and the reference fluorophore in a suitable solvent (e.g., water, buffer). The absorbance of the solutions at the excitation wavelength should be kept low (< 0.1) to avoid inner filter effects.
-
Absorption Spectra: Record the UV-Vis absorption spectra of the sample and reference solutions.
-
Emission Spectra:
-
Excite the sample and reference solutions at the same wavelength.
-
Record the fluorescence emission spectra over a suitable wavelength range.
-
-
Quantum Yield Calculation: The quantum yield (Φ) can be calculated using the following equation: Φsample = Φref × (Isample / Iref) × (Aref / Asample) × (nsample² / nref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Fluorescence Lifetime Measurement:
-
Use a TCSPC system to measure the fluorescence decay kinetics.
-
Excite the sample with a pulsed light source (e.g., a laser diode).
-
Collect the fluorescence emission through a monochromator and detect it with a single-photon detector.
-
Analyze the decay curve to determine the fluorescence lifetime(s).
-
Logical Relationship for Selecting a Fluorescent Tryptophan Analog
References
Confirming Experimental Results of 7-Benzyloxy-DL-tryptophan: A Comparative Guide to Orthogonal Methods
For Researchers, Scientists, and Drug Development Professionals
In the rigorous landscape of drug discovery and development, the confirmation of experimental results through orthogonal methods is paramount. This guide provides a comparative analysis of 7-Benzyloxy-DL-tryptophan and a structurally related alternative, N-Boc-DL-tryptophan, utilizing two distinct analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The use of these orthogonal methods, which rely on different physical principles, provides a higher degree of confidence in the identity, purity, and structural characteristics of these compounds.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key analytical data obtained for this compound and N-Boc-DL-tryptophan using Chiral HPLC and NMR Spectroscopy.
Table 1: Chiral High-Performance Liquid Chromatography (HPLC) Data
| Parameter | This compound (Illustrative Data) | N-Boc-DL-tryptophan[1] |
| D-Enantiomer Retention Time (min) | 11.5 | 10.45 |
| L-Enantiomer Retention Time (min) | 14.2 | 13.69 |
| Resolution (Rs) | > 2.0 | 6.44 |
| Purity (%) | ≥ 98 | ≥ 99 |
Note: Data for this compound is illustrative and based on typical separations of similar tryptophan derivatives.
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (¹H and ¹³C)
| ¹H NMR Chemical Shifts (δ, ppm) | This compound (Predicted) | N-Boc-DL-tryptophan (DMSO-d₆) |
| Indole-NH | ~10.9 | 10.84 |
| Aromatic-H (Indole) | 6.9 - 7.6 | 6.97-7.55 |
| Aromatic-H (Benzyl) | 7.2 - 7.5 | - |
| α-CH | ~4.2 | 4.15 |
| β-CH₂ | ~3.2 | 3.05, 3.15 |
| Benzyl-CH₂ | ~5.1 | - |
| Boc-(CH₃)₃ | - | 1.38 |
| ¹³C NMR Chemical Shifts (δ, ppm) | This compound (Predicted) | N-Boc-DL-tryptophan |
| Carbonyl (C=O) | ~174 | 174.5 |
| Indole C | 110 - 138 | 109.4 - 136.2 |
| Benzyl C | 127 - 137 | - |
| α-C | ~55 | 55.2 |
| β-C | ~28 | 27.9 |
| Benzyl-CH₂ | ~70 | - |
| Boc C(CH₃)₃ | - | 78.2 |
| Boc C(CH₃)₃ | - | 28.2 |
Note: Chemical shifts for this compound are predicted based on the structure and known values for similar compounds. Data for N-Boc-DL-tryptophan is based on typical literature values.
Experimental Protocols
Detailed methodologies for the orthogonal analytical techniques used in this guide are provided below.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of DL-tryptophan derivatives.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Chiral Stationary Phase: CHIRALPAK® AD-H, 250 x 4.6mm, 5µm.[1]
Mobile Phase:
-
For N-Boc-DL-tryptophan: n-hexane / ethanol / trifluoroacetic acid = 85 / 15 / 0.1.[1]
-
For this compound (suggested): A similar normal phase solvent system, optimization may be required.
Procedure:
-
Prepare a standard solution of the analyte in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Set the HPLC system parameters:
-
Inject the standard solution and record the chromatogram.
-
Identify the peaks corresponding to the D and L enantiomers based on their retention times.
-
Calculate the resolution (Rs) between the two enantiomeric peaks to assess the quality of the separation. An Rs value greater than 1.5 indicates baseline separation.
-
Determine the purity of each enantiomer by calculating the peak area percentage.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure and confirm the identity of the tryptophan derivatives.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
¹H NMR Spectroscopy Procedure:
-
Acquire a ¹H NMR spectrum using standard acquisition parameters.
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the protons to the molecular structure.
¹³C NMR Spectroscopy Procedure:
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the spectrum.
-
Analyze the chemical shifts to identify the different carbon environments in the molecule.
Mandatory Visualization
Tryptophan Metabolic Pathways
Tryptophan is a crucial essential amino acid that serves as a precursor for the synthesis of several important bioactive molecules. The two primary metabolic routes are the serotonin and kynurenine pathways. Dysregulation of these pathways has been implicated in various physiological and pathological conditions.
Caption: Overview of the major metabolic pathways of tryptophan.
Orthogonal Method Experimental Workflow
The confirmation of experimental results relies on a logical workflow employing at least two independent analytical methods.
Caption: Workflow for confirming results with orthogonal methods.
References
Safety Operating Guide
Prudent Disposal of 7-Benzyloxy-DL-tryptophan: A Guide to Safe Laboratory Practices
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical in use. In the absence of a dedicated SDS for 7-Benzyloxy-DL-tryptophan, a conservative approach that incorporates the handling precautions for similar tryptophan derivatives is recommended.
Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against airborne powder and potential splashes. |
| Hand Protection | Nitrile gloves | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat | Provides a protective barrier against accidental spills. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder to prevent inhalation of dust particles. |
In the event of accidental exposure, the following first-aid measures should be taken immediately:
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids periodically. Seek medical attention.
-
Skin Contact: Remove any contaminated clothing and thoroughly wash the affected area with soap and water. If irritation develops or persists, seek medical attention.
-
Inhalation: Move the individual to an area with fresh air. If breathing is difficult, administer oxygen and seek immediate medical help.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted in accordance with local, state, and federal regulations. The following is a general, step-by-step protocol based on common practices for similar chemical compounds.
-
Waste Characterization: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. Consult local and national hazardous waste regulations for complete and accurate classification.
-
Collection of Solid Waste: Carefully sweep up the solid this compound, avoiding the generation of dust.
-
Containment: Place the collected solid waste into a suitable, clearly labeled, and sealable container for disposal.
-
Engage a Licensed Waste Disposal Company: Entrust the disposal of the chemical waste to a licensed and reputable waste disposal company.
-
Contaminated Packaging: Before disposing of the original container, ensure it is completely empty. Dispose of the contaminated packaging in accordance with local and national regulations, often through the same licensed waste disposal service.
It is important to note that this material should not be allowed to enter the environment, and disposal into sewers or waterways is unacceptable.
Experimental Protocols
No specific experimental protocols for the neutralization or degradation of this compound for disposal purposes were identified in the available literature. The recommended procedure is to manage it as chemical waste through a certified disposal service.
Disposal Workflow
The following diagram illustrates a generalized workflow for the proper disposal of laboratory chemical waste, including this compound.
Caption: General workflow for laboratory chemical waste disposal.
Essential Safety and Logistical Information for Handling 7-Benzyloxy-DL-tryptophan
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds like 7-Benzyloxy-DL-tryptophan. Adherence to strict safety protocols and operational plans is crucial for preventing exposure and ensuring a safe research environment. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Specification | Rationale and Best Practices |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Essential for protecting eyes from splashes of solutions or airborne powder. Standard safety glasses do not offer sufficient protection. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal. |
| Body Protection | Laboratory coat. | A fully fastened lab coat provides a primary barrier against accidental spills. For larger quantities, an impervious apron is recommended. |
| Respiratory Protection | Required when dusts are generated. A NIOSH-approved respirator (e.g., N95) or higher is recommended. | To minimize the inhalation of any potential dust or aerosols, all handling of the solid compound should be performed within a certified chemical fume hood. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Safe Handling Protocols
A systematic approach to handling this compound is crucial to prevent accidents and ensure consistent, safe laboratory practices.
1. Preparation:
-
Ensure the work area, preferably within a chemical fume hood, is clean and uncluttered.
-
Verify that a Safety Data Sheet (SDS) for this compound or a closely related compound is accessible.
-
Confirm that eyewash stations and safety showers are readily accessible.
-
Don all required PPE as specified in the table above.
2. Handling:
-
When transferring the compound, do so carefully to avoid generating dust.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not breathe in any dust.
-
Keep the container tightly sealed when not in use.[1]
-
If dissolving the substance, add the solid to the solvent slowly to avoid splashing.
3. Post-Handling:
-
Decontaminate all work surfaces with an appropriate cleaning agent.
-
Carefully remove and dispose of contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the substance.[1]
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
1. Waste Segregation:
-
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, should be treated as chemical waste.
-
Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.
2. Spill Management:
-
Small Spills: In case of a small spill, cover with an inert absorbent material (e.g., vermiculite, sand).[1] Collect the material using non-sparking tools and place it in a sealed container for disposal. Clean the spill area thoroughly.
-
Large Spills: For a large spill, evacuate the area immediately. Restrict access and ventilate the area. Do not attempt to clean up large spills without proper training and equipment. Contact your institution's environmental health and safety department.
3. Final Disposal:
-
Dispose of all waste in accordance with local, state, and federal regulations.[1]
-
Leave chemicals in their original containers when possible.[1]
-
Handle uncleaned containers as you would the product itself.[1]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




